molecular formula C2H4Br2 B042905 1,2-Dibromoethane-13C2 CAS No. 33458-49-0

1,2-Dibromoethane-13C2

Cat. No.: B042905
CAS No.: 33458-49-0
M. Wt: 189.85 g/mol
InChI Key: PAAZPARNPHGIKF-ZDOIIHCHSA-N
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Description

1,2-Dibromoethane-13C2 is a stable isotope-labeled analog of 1,2-dibromoethane, where both carbon atoms are replaced by the 13C isotope. This high-purity compound (99% chemical purity; 99% isotopic purity) is primarily employed as a critical internal standard in quantitative mass spectrometry-based analyses, particularly Gas Chromatography-Mass Spectrometry (GC/MS). Its primary research value lies in enabling highly accurate and precise quantification of unlabeled 1,2-dibromoethane in complex matrices. By spiking samples with this isotopically labeled standard, researchers can correct for analyte loss during sample preparation and matrix effects during ionization, thereby improving the reliability of data in environmental monitoring, toxicological studies, and forensic analysis. The mechanism of action for the parent compound involves its role as a potent alkylating agent, which allows it to form DNA adducts, leading to genetic mutations and cytotoxicity. This property makes it a compound of significant interest in metabolic and mechanistic toxicology research. The use of the 13C2-labeled version allows for the precise tracking of the compound's fate, metabolism, and biomolecular interactions in in vitro and in vivo systems without interference from the endogenous compound, providing unparalleled insights into its biological activity and environmental persistence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZPARNPHGIKF-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514625
Record name 1,2-Dibromo(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-49-0
Record name 1,2-Dibromo(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dibromoethane-13C2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,2-Dibromoethane-13C2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,2-Dibromoethane-13C2 (


-EDB) 

Executive Summary

1,2-Dibromoethane-13C2 (CAS: 33458-49-0) is the stable isotope-labeled analog of the halogenated hydrocarbon 1,2-dibromoethane (EDB). Unlike deuterium-labeled isotopologues (e.g., EDB-d4), which may exhibit kinetic isotope effects (KIE) during C-H bond cleavage,


-EDB provides a biologically inert tracer for the carbon skeleton. This guide details its physicochemical properties, its critical role in elucidating the bioactivation mechanism of vicinal dihaloalkanes via glutathione conjugation, and its application as a definitive internal standard in Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Physicochemical Characterization

The substitution of both carbon atoms with Carbon-13 increases the molecular mass by approximately 2 Daltons compared to the unlabeled congener, shifting the mass spectral signature without altering the chemical reactivity or chromatographic retention time significantly.

Table 1: Critical Physicochemical Data

PropertySpecificationNotes
Chemical Name 1,2-Dibromo(

)ethane
IUPAC nomenclature
CAS Number 33458-49-0 Specific to the

isotopologue
Unlabeled CAS 106-93-4For reference only
Molecular Formula

Molecular Weight 189.85 g/mol Unlabeled MW is ~187.86 g/mol
Isotopic Purity

99 atom %

Essential to prevent signal overlap in MS
Appearance Colorless heavy liquidDensity ~2.20 g/mL
Solubility Miscible in organic solventsLimited solubility in water (~4 g/L)
Boiling Point 131–132 °CIdentical to unlabeled EDB

Part 2: Synthesis and Quality Control

Synthesis Pathway

The synthesis of 1,2-Dibromoethane-13C2 is achieved through the electrophilic addition of bromine to


-labeled ethylene. This reaction is highly atom-efficient and preserves the isotopic integrity of the carbon backbone.
  • Precursor: Ethylene-1,2-

    
     (Gas phase).
    
  • Reagent: Elemental Bromine (

    
    ).
    
  • Reaction:

    
    .
    
  • Purification: Fractional distillation is used to remove unreacted bromine and trace byproducts.

Purity Analysis (Self-Validating Protocol)
  • Isotopic Enrichment (MS): Analysis must confirm the absence of the M+0 (188 m/z) and M+1 peaks to ensure spectral distinctness. The primary ion cluster will center around m/z 190, 192, and 194 (due to

    
     and 
    
    
    
    natural abundance).
  • Chemical Purity (GC-FID): A split injection on a non-polar column (e.g., DB-5) must yield a single peak >99% area.

Part 3: Mechanistic Toxicology & Metabolic Tracing

The primary utility of


-EDB in research is tracing the bioactivation pathway of vicinal dihaloalkanes. EDB is a potent carcinogen, not primarily through direct alkylation, but via metabolic activation.
The Glutathione Bioactivation Pathway

While Cytochrome P450 enzymes oxidize EDB to 2-bromoacetaldehyde (a conventional pathway), the Glutathione S-Transferase (GST) pathway is responsible for the formation of the highly reactive episulfonium ion .

Using


-EDB allows researchers to track the carbon atoms into DNA adducts using 

-NMR, confirming that the ethyl bridge in the DNA adduct originates from EDB and not from endogenous sources.

Figure 1: Bioactivation of


-EDB via Episulfonium Ion Formation 

Bioactivation EDB 1,2-Dibromoethane-13C2 (Pro-Carcinogen) Conjugate S-(2-Bromoethyl)glutathione (Half-Mustard) EDB->Conjugate Displacement of Br- GST Enzyme: GST (Cytosolic) GST->Conjugate Catalysis Episulfonium Episulfonium Ion (Reactive Intermediate) Conjugate->Episulfonium Intramolecular Cyclization (-Br) DNA_Adduct S-[2-(N7-guanyl)ethyl]glutathione (DNA Adduct) Episulfonium->DNA_Adduct Alkylation of DNA (Guanine N7)

Caption: The metabolic activation of 1,2-Dibromoethane-13C2. The 13C label (blue track) persists through the formation of the reactive episulfonium ion, allowing definitive identification of DNA adducts via NMR or Mass Spectrometry.

Part 4: Analytical Protocol (GC-MS)

In environmental and pharmaceutical analysis,


-EDB is the "Gold Standard" Internal Standard (IS). It behaves identically to the analyte during extraction (Liquid-Liquid or Purge-and-Trap) but is spectrally distinct.
Methodology: Quantification in Complex Matrices

1. Standard Preparation

  • Internal Standard Spiking Solution: Prepare 1,2-Dibromoethane-13C2 at 10

    
     in methanol.
    
  • Calibration Curve: Spike unlabeled EDB into the blank matrix at concentrations of 0.05, 0.1, 0.5, 1.0, and 5.0

    
    . Add the IS to all levels at a fixed concentration (e.g., 1.0 
    
    
    
    ).

2. Sample Extraction (Microextraction)

  • Aliquot 35 mL of water sample into a VOA vial.

  • Add 20

    
     of the IS Spiking Solution.
    
  • Add 2 mL of Hexane. Shake vigorously for 2 minutes.

  • Allow phases to separate. Transfer the hexane (upper) layer to a GC vial.

3. GC-MS Acquisition Parameters

  • Column: DB-624 or equivalent (30m

    
     0.25mm 
    
    
    
    1.4
    
    
    m).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • SIM Mode (Selected Ion Monitoring):

    • Analyte (EDB): Monitor m/z 107 (Quant) and 109 (Qual).

    • Internal Standard (

      
      -EDB):  Monitor m/z 109  (Quant) and 111  (Qual).
      
    • Note: The shift of +2 Da on the molecular ion translates to the fragment ions. The primary fragment is typically

      
      .
      
      • Unlabeled:

        
        .
        
      • Labeled:

        
        .
        

Figure 2: Analytical Workflow for Trace Quantification

AnalyticalWorkflow Sample Sample Matrix (Water/Biofluid) Spike Add Internal Standard (1,2-Dibromoethane-13C2) Sample->Spike Extract LLE / Microextraction (Hexane) Spike->Extract GC Gas Chromatography (DB-624 Column) Extract->GC MS Mass Spectrometry (SIM Mode) GC->MS Data Quantification (Ratio Area Analyte / Area IS) MS->Data m/z 107 vs 109

Caption: Workflow utilizing 1,2-Dibromoethane-13C2 as an internal standard to normalize extraction efficiency and instrument response.

Part 5: Safety and Handling

Warning: 1,2-Dibromoethane is a potent alkylating agent and a suspected human carcinogen. The


-labeled variant possesses the same toxicological hazards.
  • Engineering Controls: All handling must occur within a certified chemical fume hood.

  • PPE: Double nitrile gloves are recommended due to the compound's ability to permeate standard rubber. Wear safety goggles and a lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

  • Deactivation: Spills should be absorbed with vermiculite. Surfaces can be decontaminated with a solution of 10% sodium thiosulfate (reacts to form non-volatile salts).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12998452: 1,2-Dibromoethane-13C2. PubChem. Available at: [Link]

  • Guengerich, F. P., et al. (1987). Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts.[1] Environmental Health Perspectives, 76, 15–18. Available at: [Link]

  • U.S. EPA. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.[2] EPA Methods. Available at: [Link]

Sources

Isotopic purity and enrichment of 1,2-Dibromoethane-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Isotopic Integrity of 1,2-Dibromoethane-13C2

Executive Summary

1,2-Dibromoethane-13C2 (


) serves as a critical linchpin in the synthesis of isotopically labeled pharmaceuticals and as a definitive internal standard for environmental toxicology. Unlike simple hydrocarbons, the analysis of this compound is complicated by the unique isotopic signature of bromine (

and

), which creates a complex mass spectral cluster. This guide provides a validated framework for synthesizing, handling, and verifying the isotopic enrichment of 1,2-Dibromoethane-13C2, ensuring data integrity in downstream applications.

Part 1: Synthesis & Isotopic Fidelity

The synthesis of high-enrichment (>99 atom %


) 1,2-Dibromoethane-13C2 is a precision operation. The primary risk is not chemical impurity, but isotopic dilution —the inadvertent introduction of 

from atmospheric

or solvent contaminants during the precursor stages.
The Synthetic Pathway

The most robust route utilizes the direct bromination of Ethylene-13C2. This pathway is preferred over HBr addition to Acetylene-13C2 due to higher atom economy and fewer byproducts.

Critical Control Point: The reaction is highly exothermic. If the temperature is not controlled (


), the ethylene precursor may polymerize or escape, leading to yield loss and potential fractionation.

SynthesisWorkflow Start Start: Acetylene-13C2 Hydrogenation Selective Hydrogenation (Pd/C, H2) Start->Hydrogenation Controlled Reduction Ethylene Intermediate: Ethylene-13C2 Hydrogenation->Ethylene Bromination Bromination (Br2, <10°C, Dark) Ethylene->Bromination Electrophilic Addition Quench Na2S2O3 Quench (Remove xs Br2) Bromination->Quench Purification Distillation (BP: 131-132°C) Quench->Purification Final Final Product: 1,2-Dibromoethane-13C2 Purification->Final

Figure 1: Synthetic workflow for 1,2-Dibromoethane-13C2 emphasizing the intermediate isolation of Ethylene-13C2.

Part 2: The Bromine Isotope Challenge (Expertise Pillar)

To verify enrichment, one cannot simply look for a "molecular ion." You must understand the Isotopologue Cluster .

Bromine exists naturally as


 (50.7%) and 

(49.3%). A molecule with two bromine atoms (like EDB) exhibits a characteristic 1:2:1 triplet pattern in its mass spectrum due to the combinations:
  • 
    -
    
    
    
    (M)
  • 
    -
    
    
    
    (M+2)
  • 
    -
    
    
    
    (M+4)

The


 Shift: 
When you replace the two carbons with 

, the entire triplet shifts by +2 mass units .
  • Natural EDB (approx masses): 186, 188, 190.

  • 
    -EDB (approx masses):  188, 190, 192.
    

The Analytical Trap: Notice that the Natural M+2 (188) overlaps with the Labeled M (188) . If your material is only partially enriched, the "188" peak will be a mix of Natural (


) and Labeled (

).
  • Solution: You must monitor the M+4 peak (192) or use high-resolution MS to distinguish the mass defect, though standard quadrupole GC-MS is sufficient if you calculate based on the shift of the entire cluster.

Part 3: Analytical Methodologies

Protocol A: GC-MS Isotopic Enrichment Analysis

Objective: Quantify atom %


 enrichment.

Instrument Parameters:

  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-624 or DB-VRX (30m x 0.25mm, 1.4µm film). Note: Thicker film is required for volatiles.

  • Carrier: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 200°C. (High split essential to prevent detector saturation).

  • Oven: 40°C (hold 2 min)

    
     15°C/min 
    
    
    
    200°C.

Data Processing (Deconvolution Logic):

  • Extract Ion Chromatograms (EIC) for m/z 186, 188, 190, 192.

  • Pass Criteria:

    • m/z 186 (Natural unlabelled) must be < 0.5% relative to m/z 188.

    • The ratio of 188:190:192 must match the theoretical bromine distribution (approx 1:2:1).

    • Calculation: Enrichment % = [Area(188+190+192) / Total Area(186+188+190+192)] * 100.

Protocol B: Chemical Purity (GC-FID)

Objective: Detect non-isotopic impurities (e.g., ethylene glycol, vinyl bromide).

  • Detector: FID @ 250°C.

  • Limit: >99.0% Chemical Purity.

Summary of Specifications:

ParameterSpecificationMethod
Appearance Clear, colorless liquidVisual
Chemical Purity

99.0%
GC-FID
Isotopic Enrichment

99 atom %

GC-MS (SIM Mode)
1H NMR Conforms to structure; single peak (shifted)1H NMR (CDCl3)
Water Content

0.5%
Karl Fischer

Part 4: Handling & Stability

1,2-Dibromoethane-13C2 is a genotoxic carcinogen and highly volatile.

  • Light Sensitivity: The C-Br bond is photosensitive. Exposure to UV/ambient light can cause homolytic cleavage, releasing bromine radicals and degrading the isotopic standard.

    • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Volatility: BP is ~131°C, but vapor pressure is high.

    • Protocol: Handle only in a functioning fume hood.[1] Store at 2-8°C. Allow to reach room temperature before opening to prevent condensation (water absorption).

  • Permeability: Do not store in plastic containers; EDB permeates polyethylene. Use glass with Teflon-lined caps.

Part 5: Applications in Drug Development

Metabolic Tracer Synthesis

1,2-Dibromoethane-13C2 is rarely the final tracer. It is an electrophilic building block used to install a


-ethylene bridge into larger pharmacophores.
  • Example: Alkylation of amines to form

    
    -labeled piperazines or diazocines.
    
  • Advantage:[1][2][3] The

    
     label is metabolically stable (unlike deuterium, which can be lost via exchange), making it ideal for DMPK studies where the carbon skeleton's integrity must be tracked.
    
Environmental Internal Standard

In environmental toxicology, EDB is a persistent groundwater contaminant (from historical leaded fuel use).

  • Workflow: Add known amount of

    
    -EDB to water sample 
    
    
    
    Purge and Trap
    
    
    GC-MS.
  • Result: The

    
     analog co-elutes with the contaminant but is mass-resolved. This corrects for matrix effects and extraction efficiency losses automatically.
    

ApplicationLogic cluster_0 DMPK / Synthesis Application Precursor 1,2-Dibromoethane-13C2 Reaction Nucleophilic Substitution (e.g., with Primary Amine) Precursor->Reaction Product 13C-Labeled Drug Candidate Reaction->Product Metabolism In Vivo Metabolism Study Product->Metabolism Detection LC-MS/MS Detection (M+2 Shift Tracking) Metabolism->Detection

Figure 2: Logic flow for utilizing 1,2-Dibromoethane-13C2 in pharmacokinetic tracking.

References

  • U.S. EPA. (1995). Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography. Retrieved from [Link]

  • Kanamori, T., et al. (2012). Carbon Isotope Fractionation in Reactions of 1,2-Dibromoethane with FeS. Environmental Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7839, Ethylene dibromide. Retrieved from [Link]

Sources

1,2-Dibromoethane-13C2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

1,2-Dibromoethane-13C2: Technical Guide to Stability, Storage, and Handling

Abstract This technical guide provides a comprehensive framework for the preservation and utilization of 1,2-Dibromoethane-13C2 (Ethylene dibromide-13C2).[1] Targeted at analytical chemists and drug development professionals, this document moves beyond generic safety data sheets to address the specific stability challenges posed by volatile, isotopically labeled alkylating agents. It establishes a self-validating storage protocol designed to minimize isotopic fractionation, hydrolytic degradation, and evaporative loss.[1]

Part 1: The Isotopic Imperative

1,2-Dibromoethane-13C2 is a high-value internal standard used primarily in isotope dilution mass spectrometry (IDMS) for environmental monitoring and metabolic toxicology.[1] Unlike its unlabeled counterpart, the utility of the 13C2 analog hinges on two factors: isotopic purity (typically


99 atom % 13C) and concentration integrity .

The primary threat to this compound is not chemical decomposition, but volatility-induced fractionation .[1] As a volatile liquid (BP ~131°C), improper storage leads to preferential evaporation of the lighter isotopologues (if present) or simply total mass loss, rendering quantitative calibration curves invalid. Furthermore, as a potent alkylating agent, it is susceptible to nucleophilic attack, necessitating strict inertness in storage vessels.

Part 2: Physicochemical & Stability Profile

To design a robust storage protocol, one must understand the fundamental properties and degradation pathways of the molecule.

Table 1: Physicochemical Properties of 1,2-Dibromoethane-13C2

PropertyValueCritical Implication
CAS Number 33458-49-0Unique identifier for the labeled analog.[1][2][3][4]
Molecular Weight ~189.85 g/mol Heavier than unlabeled EDB (187.86 g/mol ).[1]
Boiling Point 131–132 °CModerate volatility; significant vapor pressure at RT.[1]
Density ~2.18 g/mLHeavy liquid; pools at the bottom of biphasic mixtures.[1]
Solubility ~4 g/L (Water)Hydrolysis risk in moist environments.[1]
Reactivity Alkylating AgentReacts with nucleophiles (amines, thiols) and active metals.[1]
Degradation Mechanisms
  • Photolytic Dehalogenation (Homolysis): Exposure to UV light (< 300 nm) excites the C-Br bond, leading to homolytic cleavage.[1] This generates bromine radicals and carbon-centered radicals, which can recombine to form complex degradation products or abstract hydrogen from solvents.[1]

    • Mechanism:[1][5][6]

      
      
      
    • Prevention:[1][7][8][9] Amber glass is non-negotiable.[1]

  • Hydrolysis (Nucleophilic Substitution): While slow at neutral pH, the presence of moisture accelerates hydrolysis via an

    
     mechanism, yielding 2-bromoethanol and eventually ethylene glycol.[1] This reaction releases HBr, which can autocatalytically accelerate degradation in non-buffered systems.[1]
    
    • Mechanism:[1][5][6]

      
      [1]
      
  • Evaporative Fractionation: The most common failure mode.[1] Repeated opening of a vial at room temperature allows the headspace (rich in EDB vapor) to escape.[1] Over time, this alters the concentration of the standard solution.[10]

Part 3: The Storage Protocol (Gold Standard)

The following protocol is designed to ensure stability for >2 years. It relies on the "Cold-Chain, Inert-Headspace" principle.[1]

Storage Decision Logic

The following diagram illustrates the decision matrix for storing 1,2-Dibromoethane-13C2 based on its usage state.

StorageProtocol Start Received 1,2-Dibromoethane-13C2 StateCheck Is the Container Opened? Start->StateCheck Unopened Unopened Manufacturer Vial StateCheck->Unopened No Opened Opened / In-Use Standard StateCheck->Opened Yes StoragePrimary Primary Storage: Temp: 2°C to 8°C (Refrigerated) Container: Amber Glass Secondary: Desiccator Cabinet Unopened->StoragePrimary AliquotStep CRITICAL: Aliquot immediately to minimize headspace Opened->AliquotStep VialType Vial Selection: Amber Vials with Mininert™ Valves or Flame-Sealed Ampules AliquotStep->VialType StorageSecondary Working Storage: Temp: -20°C (Freezer) Atmosphere: Argon/Nitrogen Overlay VialType->StorageSecondary Monitor QC Check: Verify Concentration via GC-MS StorageSecondary->Monitor Every 6 Months

Caption: Decision tree for long-term storage vs. working aliquots, emphasizing headspace management.

Detailed Conditions
  • Temperature:

    • Bulk/Unopened: Refrigerate at 2–8°C . While some suppliers state Room Temperature (RT) is acceptable for bulk shipment, refrigeration extends shelf life by suppressing vapor pressure.[1]

    • In-Use Solutions: Store at -20°C . Lower temperatures are critical for volatile solutions to prevent solvent/analyte evaporation through the septum.[1][11]

  • Container & Atmosphere:

    • Material: Borosilicate Amber Glass (Type I).[1]

    • Seal: Teflon (PTFE)-lined silicone septa are mandatory.[1] Avoid rubber or polyethylene, which can absorb halogenated solvents.[1]

    • Headspace: For opened vials, purge the headspace with dry Nitrogen or Argon before resealing to displace moisture and oxygen.[1]

  • Secondary Containment:

    • Store vials inside a secondary jar containing a desiccant (e.g., Drierite) and activated charcoal.[1] This prevents cross-contamination in the freezer and keeps the environment dry.

Part 4: Handling & Usage Workflow

Handling volatile standards requires a specific technique to prevent "thermodynamic pumping"—where temperature cycles pump vapor out of the vial.[1]

The "Cold-Handling" Protocol

Contrary to non-volatile solids, do not allow volatile liquid standards to fully equilibrate to room temperature before withdrawing an aliquot, unless you are weighing them. Warming increases internal pressure and vapor loss.[1]

Experimental Workflow:

  • Preparation: Pre-cool the receiving solvent and syringe.

  • Retrieval: Remove the standard from the freezer (-20°C).

  • De-condensation: Quickly wipe the exterior of the vial with a lint-free wipe to remove frost.[1] Do not let the vial warm significantly.

  • Withdrawal:

    • Insert a gas-tight syringe through the septum.[1]

    • Invert the vial (liquid against septum).[1]

    • Withdraw the required volume.[1]

    • Note: If the vial has a screw cap, do not open it. Pierce the septum.[1]

  • Return: Immediately return the stock vial to the freezer.

HandlingWorkflow Step1 Retrieve from -20°C Step2 Wipe Condensation (Do NOT warm) Step1->Step2 Step3 Pierce Septum (Gas-Tight Syringe) Step2->Step3 Step4 Withdraw Aliquot (Inverted Vial) Step3->Step4 Step5 Immediate Return to Storage Step4->Step5

Caption: "Cold-Handling" workflow to minimize volatilization and pressure buildup during aliquoting.

Part 5: Quality Control & Re-validation

Trust but verify. Even with perfect storage, standards degrade.[1]

  • Visual Inspection: Check for brown coloration (indicates free bromine/photolysis) or cloudiness (indicates hydrolysis/polymerization).[1]

  • Concentration Verification (GC-FID/MS):

    • Compare the response factor of the stored 13C2-standard against a freshly prepared unlabeled 1,2-dibromoethane standard.

    • Acceptance Criteria: The Area Ratio (13C2 / Unlabeled) should remain constant within method error (typically ±5%).

  • Isotopic Integrity:

    • Monitor the M+2 / M+4 ion ratios in MS.[1] Significant deviation suggests contamination or exchange (unlikely for C-C bonds, but indicates matrix issues).[1]

References

  • Restek Corporation. (2023).[1] Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from [Link]

  • PubChem. (2025).[1][2] 1,2-Dibromoethane-13C2 Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • World Health Organization (WHO). (2003).[1] 1,2-Dibromoethane in Drinking-water: Background document for development of WHO Guidelines. Retrieved from [Link][1]

Sources

Commercial suppliers of 1,2-Dibromoethane-13C2 for research

Precision Analytics of 1,2-Dibromoethane: The Advantage

Technical Guide for Stable Isotope Integration in Environmental & Toxicology Research

Executive Summary: The Case for Carbon-13

In the trace analysis of 1,2-Dibromoethane (EDB) —a potent carcinogen and persistent groundwater contaminant—analytical precision is non-negotiable. While deuterated standards (e.g., EDB-d

  • Chromatographic Isotope Effect: Deuterium substitution shortens bond lengths, often causing d

    
    -analogs to elute earlier than the native analyte. This retention time shift complicates peak integration in complex matrices.
    
  • H/D Exchange: In chemically active environments (e.g., metabolic studies or acidic preservation), deuterium can exchange with solvent protons, diluting the standard's integrity.

1,2-Dibromoethane-


Technical Specifications & Chemical Profile

PropertySpecification
Chemical Name 1,2-Dibromoethane-

Synonyms Ethylene-

dibromide; 1,2-Dibromo(1,2-

)ethane
CAS Number 33458-49-0 (Labeled) / 106-93-4 (Unlabeled)
Molecular Formula

Molecular Weight ~189.85 g/mol (Native: 187.86 g/mol )
Isotopic Purity Typically

99 atom %

Chemical Purity

98% (GC/FID)
Mass Shift Strategy Quant ion shift from

107 (Native) to

109/111 (Labeled)
Mass Spectral Logic for Quantification

The bromine isotope pattern (



  • Native EDB: Major fragment

    
     appears as a doublet at 
    
    
    107
    and 109 .
  • 
    -EDB:  The same fragment shifts to 
    
    
    109
    and 111 .
  • Interference Protocol: Since the native

    
     109 peak overlaps with the labeled 
    
    
    109 peak,
    
    
    111
    must be selected as the quantitation ion for the internal standard to ensure linearity and specificity.

Global Supply Landscape

The supply chain for


Primary Commercial Suppliers
SupplierCatalog No.EnrichmentFormatNotes
Cambridge Isotope Laboratories (CIL) CLM-483-1 99%

Neat (Liquid)The industry standard.[1] High inventory reliability. Ships as "Dangerous Goods."
Sigma-Aldrich (Merck) 487198 99 atom %

Neat / SolutionOften re-packaged CIL material or synthesized in-house (Isotec division).
Toronto Research Chemicals (TRC) Custom/Inquire >98%CustomBest for derivative synthesis or if specific solvent formulations are required.
CDN Isotopes Inquire98-99%NeatPrimarily specializes in deuterated compounds (d

-EDB), but can source

on request.

Procurement Tip: Always request a Certificate of Analysis (CoA) verifying isotopic enrichment >99%. Lower enrichment (<98%) can lead to "crosstalk" in the native

Manufacturing & Synthesis Workflow

Understanding the synthesis is crucial for troubleshooting impurities. The commercial route typically avoids direct isotopic exchange, favoring de novo construction from

The Ethylene Route
  • Precursor Generation: Calcium carbide (

    
    ) is hydrolyzed to form Acetylene-
    
    
    .
  • Hydrogenation: Acetylene-

    
     is selectively hydrogenated over a Pd/C catalyst to Ethylene-
    
    
    .
  • Bromination: Electrophilic addition of molecular bromine (

    
    ) yields the final 1,2-Dibromoethane-
    
    
    .

SynthesisPathCaC2Ca¹³C₂(Calcium Carbide)Acetylene¹³C₂H₂(Acetylene)CaC2->AcetyleneHydrolysis(H₂O)Ethylene¹³C₂H₄(Ethylene)Acetylene->EthyleneHydrogenation(H₂ / Pd-C)Product1,2-Dibromoethane-¹³C₂(Target)Ethylene->ProductElectrophilicAdditionBromineBr₂(Bromine)Bromine->Product

Figure 1: Commercial synthesis pathway ensuring high isotopic integrity and minimal scrambling.

Application Protocol: Isotope Dilution Mass Spectrometry (IDMS)

This workflow adapts EPA Method 524.3 (Purgeable Organics) for maximum precision using the

Step-by-Step Analytical Workflow
  • Sample Preservation: Collect water samples in amber VOA vials with ascorbic acid (dechlorination) and maleic acid (pH < 2).

  • Internal Standard Spiking:

    • Prepare a working solution of 1,2-Dibromoethane-

      
       in Methanol (P&T grade).
      
    • Spike samples to a final concentration of 5.0

      
      g/L  immediately prior to purging.
      
  • Purge & Trap (P&T):

    • Purge: 11 min at ambient temperature with Helium (40 mL/min).

    • Trap: Tenax/Silica/Charcoal (Trap #3 or equivalent).

    • Desorb: 2 min at 180°C.

  • GC-MS Analysis (SIM Mode):

    • Column: DB-624 or Rtx-VMS (30m x 0.25mm ID).

    • Oven: 35°C (hold 4 min)

      
       200°C.
      
    • Detection: Selected Ion Monitoring (SIM).

Quantification Parameters
AnalytePrimary Ion (

)
Secondary Ion (

)
Retention Time
Native EDB 107 109t


-EDB (IS)
111 109t


0.01 min

Note: The co-elution (identical

IDMS_WorkflowSampleEnvironmental Sample(Water/Soil)SpikeSpike with ¹³C₂-EDB(Internal Standard)Sample->SpikePurgePurge & TrapConcentrationSpike->PurgeGCGas Chromatography(DB-624 Column)Purge->GCMSMass Spectrometry(SIM Mode)GC->MSDataQuantificationRatio: Area(107) / Area(111)MS->Data

Figure 2: Analytical workflow for trace EDB quantification using isotope dilution.

Safety & Handling Considerations

  • Toxicity: 1,2-Dibromoethane is a potent alkylating agent and suspected carcinogen.

  • Volatility: High vapor pressure requires handling in a functioning fume hood.

  • Storage: Store neat material at 2-8°C in the dark. Solutions in methanol are stable for 6 months at -20°C.

  • Waste: Segregate as halogenated organic waste.

References

  • U.S. Environmental Protection Agency. (2009).[2] Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. EPA Document No. 815-B-09-009. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12998452: 1,2-Dibromoethane-

    
    . Retrieved from [Link]
    

Technical Guide: Spectral Characterization & Handling of 1,2-Dibromoethane-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dibromoethane-13C2 (Ethylene dibromide-13C2 or EDB-13C2) is a high-value stable isotope-labeled reagent primarily utilized as an internal standard in environmental forensics and metabolic profiling. By substituting both carbon-12 atoms with carbon-13, the molecule achieves a mass shift of +2 Da and a distinct nuclear magnetic resonance (NMR) profile while retaining the physicochemical properties of the parent compound.

This guide provides an in-depth analysis of the spectral signatures (MS and NMR) of 1,2-Dibromoethane-13C2, distinguishing it from its natural abundance counterpart. It also outlines a validated synthesis workflow and safety protocols for handling this potent alkylating agent.

Chemical Profile & Significance[1]

  • Chemical Name: 1,2-Dibromoethane-13C2[1][2]

  • CAS Number: 33458-49-0 (Labeled) / 106-93-4 (Unlabeled)

  • Formula:

    
    
    
  • Molecular Weight: ~189.85 g/mol (vs. 187.86 g/mol for standard)

  • Appearance: Colorless, heavy liquid with a sweet, chloroform-like odor.

Core Application: The primary utility of the 13C2 variant lies in Isotope Dilution Mass Spectrometry (IDMS) . Unlike deuterated standards (which can suffer from deuterium exchange or chromatographic isotope effects), 13C-labeled EDB offers superior stability and co-elution with the analyte, ensuring maximum quantification accuracy in complex matrices like soil or biological fluids.

Mass Spectrometry (MS) Analysis[2]

The mass spectrum of 1,2-Dibromoethane-13C2 is defined by the interplay between the stable


 enrichment and the natural isotopic abundance of Bromine (

and

, approx 1:1 ratio).
Isotope Pattern Shift

Standard EDB exhibits a characteristic triplet molecular ion cluster at m/z 186, 188, and 190 due to the Br2 isotope distribution (


, 

,

).

In the


 analog, the entire cluster shifts by exactly +2 mass units.
Ion SpeciesStandard EDB (m/z)13C2-Labeled EDB (m/z)Relative Intensity (Approx)
M+ (Light) 186188 1 (25%)
M+2 (Mixed) 188190 2 (50%)
M+4 (Heavy) 190192 1 (25%)
Fragmentation Pathway

The primary fragmentation involves the homolytic cleavage of the C-Br bond. In the labeled compound, the resulting ethyl cation retains the


 label.

MS_Fragmentation M_Ion Molecular Ion [13C2H4Br2]+. m/z 188, 190, 192 Frag1 Bromoethyl Cation [13C2H4Br]+ m/z 109, 111 M_Ion->Frag1 - Br• Br_Rad Br Radical (Neutral Loss) M_Ion->Br_Rad Frag2 Ethylene Cation [13C2H4]+ m/z 30 Frag1->Frag2 - Br•

Figure 1: Primary fragmentation pathway of 1,2-Dibromoethane-13C2 in Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR) Characterization

The NMR data for 1,2-Dibromoethane-13C2 presents a classic case of spin system symmetry.

Proton ( ) NMR

In standard EDB, the four protons are chemically and magnetically equivalent, resulting in a sharp singlet at 3.65 ppm (in


).

In the


 variant, the symmetry remains, but the protons are now directly bonded to magnetically active 

nuclei (Spin 1/2).
  • Observation: The signal splits into a large doublet.

  • Coupling Constant (

    
    ):  The one-bond coupling constant is significantly larger than typical aliphatic values due to the electronegativity of the Bromine substituent.
    
  • Value:

    
    .
    
Carbon ( ) NMR

This is the most counter-intuitive feature for many researchers.

  • Chemical Shift: 29.8 ppm (Quintet in

    
     or Singlet in 
    
    
    
    depending on decoupling).
  • Coupling (

    
    ):  Although there is a direct bond between two 
    
    
    
    atoms, no splitting is observed in the standard decoupled
    
    
    spectrum.
  • Mechanism: The molecule is symmetric (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     spin system for carbon). The two carbon nuclei are magnetically equivalent. Transitions between symmetric states that would reveal the coupling constant are forbidden. The spectrum appears as a singlet , indistinguishable in multiplicity from the mono-labeled variant, though the intensity is higher due to 99% enrichment.
    
Spectral Data Summary Table
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes

3.65Doublet (d)

Large satellites due to 13C-H coupling.

29.8Singlet (s)N/A (Observed)

not resolved due to magnetic equivalence.

Synthesis & Experimental Protocol

The synthesis of 1,2-Dibromoethane-13C2 typically follows a high-yield bromination of isotopically labeled ethylene. This process must be conducted in a closed system to prevent the escape of volatile radioactive or expensive stable isotopes.

Synthesis Workflow

Synthesis_Workflow Acetylene Acetylene-13C2 (Starting Material) Ethylene Ethylene-13C2 (Gas Phase) Acetylene->Ethylene Semi-Hydrogenation H2 H2 / Lindlar Cat. H2->Ethylene Product 1,2-Dibromoethane-13C2 (Liquid) Ethylene->Product Electrophilic Addition (0°C to RT) Br2 Bromine (Br2) in CH2Cl2 Br2->Product

Figure 2: Synthetic route from Acetylene-13C2 to 1,2-Dibromoethane-13C2.

Handling Protocol (Safety Critical)

1,2-Dibromoethane is a potent carcinogen and alkylating agent. The 13C-labeled variant poses the same biological hazards.

  • Engineering Controls: All handling must occur within a certified fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are required. Standard latex is permeable to halogenated alkanes.

  • Storage: Store at 2-8°C in amber glass vials with PTFE-lined caps to prevent photolytic degradation and evaporation.

  • Decontamination: Spills should be treated with an adsorbent (vermiculite) followed by neutralization with a solution of 10% sodium hydroxide/ethanol to hydrolyze the alkyl bromide.

References

  • NIST Chemistry WebBook. (2023). 1,2-Dibromoethane Mass Spectrum and Constants. Standard Reference Data. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). Analysis of the Mass Spectrum and NMR of 1,2-Dibromoethane. Retrieved from [Link]

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants: J(CH). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Understanding the mass fragmentation pattern of 1,2-Dibromoethane-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass fragmentation mechanics of 1,2-Dibromoethane-13C2 (


), a critical stable isotope-labeled internal standard (IS) used in the quantification of Ethylene Dibromide (EDB). Unlike its unlabeled counterpart, this isotopologue incorporates two Carbon-13 atoms, resulting in a distinct mass shift that enables precise differentiation in complex matrices (e.g., environmental water, soil, and biological tissues).[1]

This analysis focuses on the Electron Ionization (EI) fragmentation patterns, elucidating the kinetic and thermodynamic drivers behind the formation of the molecular ion cluster and its primary daughter ions.

Theoretical Basis & Isotopic Physics

To accurately interpret the mass spectrum of 1,2-Dibromoethane-13C2, one must first account for the dual isotopic contributions of the labeled carbon skeleton and the natural bromine abundance.

The Carbon-13 Label[1][2][3][4][5][6]
  • Modification: Both Carbon-12 atoms (

    
    ) are replaced by Carbon-13 (
    
    
    
    ).[1]
  • Mass Shift:

    
     Da relative to the native compound.
    
  • Impact: All carbon-containing fragments shift by +2 m/z (for

    
     fragments) or +1 m/z (if C-C cleavage occurs, though rare).
    
The Bromine Signature

Bromine exists naturally as two stable isotopes with nearly equal abundance:[2][3]

  • 
    :  ~50.7% (Exact Mass: 78.9183)
    
  • 
    :  ~49.3% (Exact Mass: 80.9163)
    

This creates a characteristic 1:2:1 triplet pattern in the molecular ion cluster (


) and a 1:1 doublet pattern  in mono-brominated fragments.
Molecular Ion Calculation ( )

For


:
  • Isotopologue A (

    
    ): 
    
    
    
    [4]
  • Isotopologue B (

    
    ): 
    
    
    
  • Isotopologue C (

    
    ): 
    
    
    

Fragmentation Mechanisms

The fragmentation of 1,2-Dibromoethane-13C2 under 70 eV EI is dominated by the weakness of the C-Br bond relative to the C-C bond.

Pathway A: C-Br Bond Cleavage (Dominant)

The most abundant ions (Base Peak) arise from the loss of a bromine radical (


). The ionization usually occurs at the lone pair of the bromine atom, followed by inductive cleavage.
  • Precursor:

    
     (m/z 188, 190, 192)
    
  • Process: Homolytic or heterolytic cleavage of the C-Br bond.

  • Product: The Bromoethyl-13C2 Cation (

    
    ).
    
  • Observed m/z:

    • Loss of

      
       from m/z 188 
      
      
      
      m/z 109
    • Loss of

      
       from m/z 190 
      
      
      
      m/z 109
    • Loss of

      
       from m/z 190 
      
      
      
      m/z 111
    • Loss of

      
       from m/z 192 
      
      
      
      m/z 111
  • Result: A doublet at m/z 109 and 111 with a 1:1 intensity ratio.

Pathway B: HBr Elimination

A secondary pathway involves the simultaneous loss of Hydrogen and Bromine (Dehydrohalogenation), often via a four-membered transition state.

  • Process:

    
    
    
  • Product: Vinyl Bromide-13C2 Radical Cation .

  • Observed m/z:

    • 
      m/z 108 
      
    • 
      m/z 110 
      
  • Result: A doublet at m/z 108 and 110 .

Pathway C: Ethylene Formation

Further fragmentation leads to the loss of the second bromine atom.

  • Process:

    
    
    
  • Product: Ethylene-13C2 Ion .

  • Observed m/z:

    
    m/z 30 .
    
  • Note: In the unlabeled compound, this appears at m/z 28. The +2 shift confirms the presence of the

    
     backbone.
    

Visualization of Fragmentation Pathways[4][9]

Fragmentation Parent Molecular Ion Cluster (M+) [13C2 H4 Br2] m/z 188, 190, 192 (1:2:1) Bromoethyl Bromoethyl Cation [13C2 H4 Br]+ m/z 109, 111 (1:1) - BASE PEAK Parent->Bromoethyl - Br• (Alpha Cleavage) VinylBromide Vinyl Bromide Cation [13C2 H3 Br]+ m/z 108, 110 (1:1) Parent->VinylBromide - HBr (Elimination) Ethylene Ethylene Ion [13C2 H4]+ m/z 30 Bromoethyl->Ethylene - Br• Br_Radical Br Radical (Loss of 79/81) HBr_Neutral HBr Neutral (Loss of 80/82)

Caption: Mechanistic fragmentation pathway of 1,2-Dibromoethane-13C2 under Electron Ionization (EI).

Comparative Data Analysis

The following table contrasts the native (unlabeled) 1,2-Dibromoethane with the


-labeled standard. This data is essential for setting up SIM (Selected Ion Monitoring) windows in GC-MS.
Fragment Ion IdentityFormulaNative m/z (

)
Labeled m/z (

)
Shift (

)
Intensity Pattern
Molecular Ion (

)

186, 188, 190188, 190, 192 +21:2:1 (Triplet)
Bromoethyl Cation

107, 109109, 111 +21:1 (Doublet)
Vinyl Bromide

106, 108108, 110 +21:1 (Doublet)
Ethylene Ion

2830 +2Single
Key Diagnostic Check

When validating the internal standard, ensure that m/z 109 appears in the labeled spectrum but is accompanied by m/z 111 . In the native spectrum, m/z 109 is accompanied by m/z 107.

  • Native: 107 & 109

  • Labeled: 109 & 111

  • Co-elution Warning: The m/z 109 ion is shared (as the heavy isotope of the native and the light isotope of the labeled). For quantification, m/z 111 is the unique quantifier for the IS to avoid interference from high concentrations of native analyte.

Experimental Protocol: GC-MS Quantification

This protocol outlines the optimal workflow for using 1,2-Dibromoethane-13C2 as an Internal Standard.

Reagents & Standards[1][2][3][10]
  • Primary Standard: 1,2-Dibromoethane-13C2 (99% isotopic purity).[1]

  • Solvent: Methanol (purge-and-trap grade).

  • Matrix: Water or soil extract.

Instrument Parameters (Agilent 7890/5977 eqv.)
  • Inlet: Split/Splitless (200°C), Split ratio 1:50.

  • Column: DB-624 or equivalent (volatile organics), 30m x 0.25mm ID.

  • Carrier Gas: Helium @ 1.0 mL/min (constant flow).

  • Source Temp: 230°C.

  • Ionization: EI @ 70 eV.

SIM Acquisition Setup

To maximize sensitivity, use Selected Ion Monitoring (SIM) rather than Full Scan.[5]

GroupAnalyteTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
11,2-Dibromoethane (Native)107.0 109.0188.050 ms
11,2-Dibromoethane-13C2 (IS)111.0 109.0190.050 ms
Analytical Workflow Diagram

Workflow Sample Sample Matrix (Water/Soil) Spike Spike IS (1,2-Dibromoethane-13C2) Sample->Spike Extract Extraction (Purge & Trap / LLE) Spike->Extract GC GC Separation (DB-624 Column) Extract->GC MS MS Detection (SIM Mode) GC->MS Data Quantification Ratio: Native(107) / IS(111) MS->Data

Caption: Analytical workflow for trace quantification using Isotope Dilution Mass Spectrometry (IDMS).

References

  • NIST Mass Spectrometry Data Center. "Ethane, 1,2-dibromo- (Mass Spectrum)." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Häubl, G., et al. "Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up."[6] Analytical and Bioanalytical Chemistry, vol. 384, no. 3, 2006, pp. 692-696.[6] [Link]

  • Tananaki, C., et al. "Determination of 1,2-dibromoethane... in honey by gas chromatography-mass spectrometry."[7] Journal of Chromatography A, vol. 1083, 2005.[7] [Link]

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th ed., University Science Books, 1993.

Sources

Methodological & Application

Use of 1,2-Dibromoethane-13C2 as an internal standard in GC/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of 1,2-Dibromoethane (EDB) using 1,2-Dibromoethane-


C

Isotope Dilution GC/MS

Executive Summary

1,2-Dibromoethane (Ethylene Dibromide, EDB) is a potent alkylating agent classified as a Class 1 genotoxic impurity in pharmaceuticals and a priority pollutant in environmental matrices. Traditional quantification using deuterated internal standards (e.g., EDB-d


) often suffers from chromatographic isotope effects, where the deuterium substitution causes a retention time shift (typically eluting earlier), leading to imperfect integration overlap and reduced precision.

This guide details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using 1,2-Dibromoethane-


C

as the internal standard. The

C

analog offers superior physicochemical equivalence to the native target, ensuring perfect co-elution and ionization consistency while providing a distinct mass shift (+2 Da) for interference-free Selected Ion Monitoring (SIM).

Chemical & Physical Properties

The key advantage of the


C

analog is the lack of "scrambling" or exchangeable protons, and the absence of the inverse isotope effect seen with deuterated standards.
PropertyNative 1,2-Dibromoethane1,2-Dibromoethane-

C

Significance
Formula

C

H

Br


C

H

Br

Stable isotope labeling
Molecular Weight ~187.9 (based on

Br)
~189.9 (based on

Br)
+2 Da Shift
Boiling Point 131–132 °C131–132 °CIdentical volatility for Headspace
Retention Time

(e.g., 8.15 min)

(e.g., 8.15 min)
Perfect Co-elution
Primary Ions m/z 107, 109m/z 109, 111Distinct Quant Ions

Experimental Protocol

Scope: Trace quantification (ppb/ppm level) in Pharmaceutical APIs or Water via Headspace-GC/MS.

Reagents & Standards
  • Target Analyte: 1,2-Dibromoethane (Certified Reference Material).

  • Internal Standard (ISTD): 1,2-Dibromoethane-

    
    C
    
    
    
    (>99% Isotopic Purity).[1]
  • Diluent: Dimethyl Sulfoxide (DMSO) for pharma APIs; Methanol/Water for environmental.

Sample Preparation (Headspace)
  • ISTD Spiking Solution: Prepare a 10 µg/mL stock of 1,2-Dibromoethane-

    
    C
    
    
    
    in Methanol.
  • Sample Weighing: Accurately weigh 100 mg of API into a 20 mL headspace vial.

  • Dissolution: Add 5.0 mL of Diluent (DMSO/Water mixture).

  • Spiking: Add 50 µL of ISTD Spiking Solution to the vial (Final ISTD Conc: 100 ng/mL).

  • Sealing: Immediately cap with a PTFE/Silicone septum and crimp.

GC/MS Conditions
  • Inlet: Splitless (or Split 1:5 for higher conc.), 220 °C.

  • Column: DB-624 or Rtx-624 (30 m × 0.25 mm × 1.4 µm). Thick film required for volatile retention.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40 °C (hold 2 min)

    • Ramp 10 °C/min to 150 °C

    • Ramp 30 °C/min to 240 °C (hold 3 min)

  • Headspace Parameters:

    • Incubation: 80 °C for 20 min.

    • Syringe Temp: 90 °C.

  • MS Detection: SIM Mode (Electron Impact, 70 eV).

MS SIM Parameters & Logic

Correct ion selection is critical to avoid "cross-talk" between the native bromine isotopes and the labeled carbon isotopes.

  • Native EDB Fragment (

    
    ): 
    
    • 
      C
      
      
      
      H
      
      
      -
      
      
      Br
      
      
      m/z 107 (Target Quant Ion)
    • 
      C
      
      
      
      H
      
      
      -
      
      
      Br
      
      
      m/z 109 (Qualifier)
  • 
    C
    
    
    
    -EDB Fragment (
    
    
    ):
    • 
      C
      
      
      
      H
      
      
      -
      
      
      Br
      
      
      m/z 109 (Interferes with Native Qualifier)
    • 
      C
      
      
      
      H
      
      
      -
      
      
      Br
      
      
      m/z 111 (ISTD Quant Ion)

Critical Rule: Do not use m/z 109 for quantification of either species if they co-elute.

  • Quantify Native @ 107

  • Quantify ISTD @ 111

Method Logic & Workflow Visualization

The following diagram illustrates the IDMS workflow and the specific mass spectral logic that prevents isotopic interference.

G cluster_MS Mass Spectral Filtering (SIM) Sample Sample (API/Water) + Native EDB Prep Headspace Extraction (80°C, 20 min) Sample->Prep ISTD Internal Standard (1,2-Dibromoethane-13C2) ISTD->Prep GC GC Separation (DB-624 Column) Prep->GC Ionization EI Source (70eV) Fragmentation to [M-Br]+ GC->Ionization NativePath Native EDB (C2H4Br+) Ionization->NativePath ISTDPath 13C2-EDB (13C2H4Br+) Ionization->ISTDPath Ion107 m/z 107 (79Br) QUANT ION NativePath->Ion107 Ion109_N m/z 109 (81Br) NativePath->Ion109_N Ion109_I m/z 109 (79Br) ISTDPath->Ion109_I Ion111 m/z 111 (81Br) ISTD QUANT ION ISTDPath->Ion111 Result Calculate Ratio: Area 107 / Area 111 Ion107->Result Conflict INTERFERENCE (Do Not Use) Ion109_N->Conflict Ion109_I->Conflict Ion111->Result

Caption: Workflow for 1,2-Dibromoethane-13C2 IDMS, highlighting the exclusion of the overlapping m/z 109 ion to ensure specificity.

Validation & QA/QC

To ensure the method meets regulatory standards (ICH Q2(R1) or EPA 8260), the following parameters must be validated.

Linearity & Calibration
  • Range: 0.1 ppm to 10 ppm (relative to sample wt).

  • Calibration Model: Linear Regression (

    
    ) using Response Ratio  (
    
    
    
    ) vs. Concentration Ratio .
  • Acceptance:

    
    .[2]
    
System Suitability

Before running samples, inject a standard at the Limit of Quantitation (LOQ).

  • S/N Ratio: > 10:1 for m/z 107.

  • ISTD Response Stability: The area of m/z 111 should not vary by > 20% across the run.

Troubleshooting Common Issues
  • Carryover: EDB is "sticky" in transfer lines. If blank injections show m/z 107 peaks > 10% of LOQ, increase the HS transfer line temperature to 110 °C and bake out the column at 240 °C for 10 mins.

  • Sensitivity Loss: Moisture accumulation in the MS source (from aqueous headspace) can suppress ionization. Ensure the GC method includes a post-run bake-out or use a solvent vent mode if P&T is used.

References

  • U.S. EPA. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency.[2][3][4] [Link]

  • ICH. (2011). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

  • Restek. (n.d.). Chromatogram Search: Volatile Organics by EPA 8260. Restek Corporation. [Link]

Sources

High-Sensitivity Quantification of 1,2-Dibromoethane in Water via Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure Methodology: Purge-and-Trap (P&T) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. Internal Standard: 1,2-Dibromoethane-13C2 (13C2-EDB).

Executive Summary

1,2-Dibromoethane (EDB) is a potent carcinogen and groundwater contaminant, historically used as a soil fumigant and leaded gasoline additive. Regulatory limits are stringent (e.g., U.S. EPA MCL is 0.05 µg/L). Traditional methods (EPA 504.1) use Microextraction/ECD, which lacks the definitive identification of Mass Spectrometry.

This protocol details a Isotope Dilution Mass Spectrometry (IDMS) approach.[1] By using 1,2-Dibromoethane-13C2 as an internal standard, this method provides superior accuracy over external standardization by automatically correcting for matrix effects, extraction efficiency variances, and instrument drift. The 13C2 label provides a distinct mass shift (+2 Da) that allows for co-elution with the native analyte while remaining spectrally resolvable, ensuring identical chromatographic behavior.

Scientific Principles & Mechanism

Isotope Dilution Mass Spectrometry (IDMS)

The core principle is the addition of a known amount of isotopically labeled standard (13C2-EDB) to the sample prior to extraction. Since the labeled analog possesses nearly identical chemical and physical properties to the native EDB, it experiences the exact same losses during Purge-and-Trap concentration and chromatographic separation.

Mass Spectral Logic & Ion Selection

Native EDB (C2H4Br2) and 13C2-EDB (13C2H4Br2) are analyzed using Selected Ion Monitoring (SIM) to maximize sensitivity.

  • Bromine Isotope Pattern: Bromine exists as 79Br and 81Br in an approximate 1:1 ratio.[2] This creates characteristic triplets for molecular ions and doublets for mono-bromo fragments.

  • The Interference Challenge:

    • Native EDB produces a base peak at m/z 107 ([C2H479Br]+) and a secondary peak at m/z 109 ([C2H481Br]+).

    • 13C2-EDB shifts the carbon mass by +2.[1] Its fragments are m/z 109 ([13C2H479Br]+) and m/z 111 ([13C2H481Br]+).

  • Resolution Strategy: The Native m/z 109 ion interferes with the Labeled m/z 109 ion. To ensure linearity and avoid "crosstalk" from high concentrations of native EDB affecting the Internal Standard response, we utilize m/z 111 for quantifying the Internal Standard.

Quantification Ion Set:

  • Native EDB: Quantify on m/z 107 .

  • 13C2-EDB (IS): Quantify on m/z 111 .

Materials & Reagents

Standards
  • Native Target: 1,2-Dibromoethane (Neat or Certified Reference Material, >99%).[1]

  • Internal Standard: 1,2-Dibromoethane-13C2 (99 atom % 13C).[1][3][4]

    • Stock Solution: Prepare at 25 µg/mL in P&T Methanol.

  • Surrogate Standard: 1,2-Dichlorobenzene-d4 (Optional, for monitoring overall purge efficiency).

Matrix Modifiers (Preservation)
  • Ascorbic Acid: Dechlorinating agent (prevents oxidation of analytes).

  • Maleic Acid: Acidifying agent (pH < 2) to inhibit biological degradation and hydrolysis.

  • Note: Do not use Sodium Thiosulfate if using MS, as it can produce SO2 interference; Ascorbic Acid is preferred for Method 524.3-type workflows.

Experimental Protocol

Workflow Diagram

EDB_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Extraction (Purge & Trap) cluster_2 GC-MS Analysis cluster_3 Data Processing S1 Collect Water Sample (40mL VOA Vial, No Headspace) S2 Add Preservatives (Ascorbic Acid + Maleic Acid) S1->S2 S3 Spike Internal Standard (1,2-Dibromoethane-13C2) S2->S3  Immediately prior to analysis E1 Purge: 11 min @ Ambient Temp (Transfer VOCs to Trap) S3->E1 E2 Desorb: 2 min @ 190°C (Transfer to GC) E1->E2 E3 Bake: 6 min @ 210°C (Clean Trap) E2->E3 G1 GC Separation (Rtx-VMS or DB-624 Column) E2->G1 G2 MS Detection (SIM Mode) Monitor m/z 107 & 111 G1->G2 D1 Integrate Peaks (Retention Time Matching) G2->D1 D2 Calculate RF & Concentration (Isotope Dilution Eq) D1->D2

Caption: End-to-end workflow for EDB quantification using 13C2-labeled internal standard and Purge & Trap.

Sample Preparation[5]
  • Collect samples in 40 mL amber VOA vials with Teflon-lined septa. Ensure zero headspace.

  • Preserve with 25 mg Ascorbic Acid and 200 mg Maleic Acid per 40 mL vial.

  • Store at 4°C. Holding time is 14 days.

  • Just prior to analysis: Inject 5 µL of the 1,2-Dibromoethane-13C2 working standard (5 µg/mL) into the 5 mL sample aliquot (final concentration 5 µg/L).

Purge and Trap Parameters (Recommended)
  • Trap: Tenax/Silica Gel/Charcoal (Trap K or equivalent).

  • Purge Temperature: Ambient (20-25°C). Heating is not recommended for EDB to avoid degradation.

  • Purge Time: 11.0 minutes.

  • Desorb Preheat: 40°C.

  • Desorb Temp/Time: 190°C for 2.0 minutes.

  • Bake: 210°C for 6 minutes.

GC-MS Operating Conditions
  • Column: Rtx-VMS or DB-624 (30 m x 0.25 mm ID x 1.4 µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 35°C (hold 2 min).

    • Ramp 1: 12°C/min to 85°C.

    • Ramp 2: 25°C/min to 220°C (hold 2 min).

    • Rationale: The slow initial ramp separates EDB from lighter chlorinated volatiles.

  • Inlet: Split mode (1:10 to 1:50 depending on sensitivity requirements). 200°C.[5]

Mass Spectrometry (SIM Parameters)
AnalyteRetention Time (min)Quant Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Dwell Time (ms)
1,2-Dibromoethane (Native) ~9.5107 10918850
1,2-Dibromoethane-13C2 (IS) ~9.5111 10919050

Note: The retention times must match exactly (within ±0.06 min).

Data Analysis & Calculations

Response Factor (RF)

Since this is an Isotope Dilution method, the calibration is based on the Relative Response Factor (RRF).



Where:

  • 
     = Area of Native EDB Quant Ion (m/z 107).
    
  • 
     = Area of Internal Standard Quant Ion (m/z 111).
    
  • 
     = Concentration of Native EDB Standard.
    
  • 
     = Concentration of Internal Standard.
    
Quantitation of Unknowns


Self-Validation Check: The RRF should remain relatively constant (<20% RSD) across the calibration range. If RRF drifts, check the P&T moisture control or MS source cleanliness.

Quality Control & Validation Criteria

ParameterAcceptance CriteriaCorrective Action
Internal Standard Recovery 70% – 130% of calibration blank areaCheck for leak in P&T or matrix interference.
Retention Time Shift < 0.06 min difference between Native and ISCheck column flow and temperature ramp.
Method Detection Limit (MDL) < 0.02 µg/LClean source, increase purge volume (up to 25 mL).
Precision (RSD) < 20% at 0.5 µg/LCheck autosampler injection precision.
Ion Ratio (Qual/Quant) Within ±30% of standardCheck for co-eluting interferences.

Troubleshooting Guide

Issue: Low Response for EDB and 13C2-EDB.

  • Cause: Water management issues in the P&T. EDB is water-soluble compared to other VOCs.

  • Fix: Ensure the dry purge step is optimized (typically 1-2 mins). Excessive moisture quenches the MS source.

Issue: High Background at m/z 107.

  • Cause: Contamination from laboratory air (EDB is volatile).

  • Fix: Store samples in a solvent-free refrigerator. Analyze a Reagent Blank (LRB) before every batch.

Issue: Non-linear Calibration.

  • Cause: Saturation of the detector or "Crosstalk" between m/z 109 ions if incorrect ions were chosen.

  • Fix: Ensure Quant ions are 107 (Native) and 111 (IS). Do not use 109 for quantification of the IS if native concentrations are high.

References

  • U.S. Environmental Protection Agency. (2009).[6] Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[6][7] Revision 1.0. [Link][5]

  • Restek Corporation. (n.d.). Chromatogram Search: Volatile Organics by EPA 524.3. [Link]

  • World Health Organization (WHO). (2003). 1,2-Dibromoethane in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. [Link]

Sources

Application Note: High-Fidelity Quantification of 1,2-Dibromoethane (EDB) in Soil via Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1,2-Dibromoethane-13C2 (EDB-13C2) CAS No (Unlabeled): 106-93-4 | Labeled: Custom/Specialty Methodology: Isotope Dilution Mass Spectrometry (IDMS) via Purge-and-Trap GC-MS Application: Environmental Forensics, Soil Remediation, Toxicology Research

Executive Summary & Scientific Rationale

1,2-Dibromoethane (EDB) is a potent carcinogen and persistent groundwater contaminant, historically used as a soil fumigant and leaded gasoline additive. Accurate quantification in soil matrices is notoriously difficult due to its volatility and sorption to soil organic matter.

Standard EPA methods (e.g., 8260) often rely on deuterated surrogates (e.g., 1,2-Dichloroethane-d4). However, deuterated standards suffer from the Deuterium Isotope Effect , where the mass difference and vibrational energy changes cause retention time (RT) shifts relative to the native analyte. In high-resolution chromatography, this separation exposes the internal standard (IS) and analyte to different matrix suppression zones, compromising quantitation accuracy.[1]

The 13C2 Advantage: This protocol utilizes 1,2-Dibromoethane-13C2 as the Internal Standard. Unlike deuterium, the 13C label adds mass (+2 Da) without significantly altering the bond lengths or dipole moments. The result is perfect co-elution with the native target, ensuring that the IS experiences the exact same matrix effects, extraction inefficiencies, and instrument drift as the analyte. This provides a self-validating, "Gold Standard" quantification method known as Isotope Dilution Mass Spectrometry (IDMS).

Safety & Handling Properties

Warning: 1,2-Dibromoethane is a specific target organ toxicant and known carcinogen.[2] All handling must occur in a fume hood.

PropertyData
Physical State Colorless liquid
Boiling Point ~131°C
Solubility Moderate in water (4 g/L); Miscible in Methanol
Stability Stable under recommended storage; Volatile (Minimize headspace)
Storage < 6°C, dark, PTFE-lined septum vials

Experimental Protocol

A. Sample Collection & Preservation (Modified EPA 5035A)

To prevent volatilization losses, field preservation is mandatory.[3]

  • Field Sampling: Use an EnCore® sampler or Terra Core™ to collect ~5 g of soil.

  • Preservation: Immediately extrude the soil plug into a pre-weighed 40 mL VOA vial containing 5.0 mL of Methanol (MeOH) .

    • Note: Methanol acts as both a preservative (biocide) and an extraction solvent.

  • Spiking (The Critical Step):

    • Add 1,2-Dibromoethane-13C2 directly to the methanol extract in the laboratory (not in the field) to serve as the Internal Standard.

    • Target Concentration: 20 µg/L in the final extract.

B. Sample Preparation (Purge-and-Trap)

The methanol extract is too concentrated for direct injection. It must be diluted into water for Purge-and-Trap (P&T).[4]

  • Dilution: Inject 100 µL of the Methanol/Soil extract into 5 mL of organic-free reagent water in a sparge vessel.

  • Matrix Modification: Add 5 mL of Sodium Bisulfate (NaHSO4) solution if analyzing low-level non-preserved samples (alternative path), but for MeOH extracts, simple dilution is standard.

C. Instrumental Analysis (GC-MS Parameters)

System: Agilent 7890B GC / 5977A MS (or equivalent) with Tekmar Atomx XYZ P&T.

ParameterSettingRationale
Column DB-624UI (20m x 0.18mm x 1.0µm)Optimized for volatiles; UI (Ultra Inert) reduces tailing.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard carrier.
Oven Program 35°C (4 min) → 15°C/min → 220°C (1 min)Low initial temp focuses volatiles; ramp clears matrix.
P&T Trap Trap #9 (Tenax/Silica Gel/Charcoal)Broad range trapping (C3-C12).
Purge Conditions 11 min @ 20°C; Flow 40 mL/minSufficient time to strip EDB from water phase.
Desorb 2 min @ 250°CRapid thermal release to GC.
MS Mode SIM (Selected Ion Monitoring) Essential for low-level detection (ppt levels).[5]

MS Acquisition Table (SIM):

CompoundQuant Ion (m/z)Qualifier Ion (m/z)Dwell Time (ms)
1,2-Dibromoethane (Native) 107 109, 18850
1,2-Dibromoethane-13C2 (IS) 109 111, 19050

Note: The +2 mass shift of 13C2 moves the primary bromine cluster from 107/109 to 109/111.

Workflow Visualization

The following diagram illustrates the "Field-to-Data" workflow, emphasizing the integration of the 13C2 standard.

EDB_Workflow cluster_logic Why 13C2? Soil Soil Sample (Field) Preserve EPA 5035A Preservation (MeOH) Soil->Preserve 5g Soil Extract Methanol Extraction Preserve->Extract Spike Add IS: 1,2-DBE-13C2 Dilute Dilution into Reagent Water Spike->Dilute Aliquot Extract->Spike Lab Step PT Purge & Trap Concentration Dilute->PT GCMS GC-MS (SIM) Analysis PT->GCMS Desorb Data Quantification (RRF Calculation) GCMS->Data m/z 107 vs 109 Coelution Perfect Co-elution (No RT Shift) Matrix Identical Matrix Suppression Coelution->Matrix

Figure 1: End-to-end workflow for 1,2-DBE analysis in soil using Isotope Dilution.

Data Analysis & Validation

A. Identification Criteria
  • Retention Time: The RT of the native 1,2-DBE must be within ±0.06 minutes of the 1,2-DBE-13C2 Internal Standard.

  • Ion Ratio: The ratio of quant/qualifier ions (107/109 for native) must be within ±30% of the calibration standard.

B. Quantification (Isotope Dilution)

Calculate the concentration using the Relative Response Factor (RRF). Because the IS is added at a known fixed concentration, it corrects for all losses.

Step 1: Calculate RRF from Calibration Standards



Step 2: Calculate Sample Concentration



  • 
     / 
    
    
    
    : Area of the native quantification ion (m/z 107).
  • 
    : Area of the 13C2 quantification ion (m/z 109).
    
  • 
    : Concentration of the 13C2 Internal Standard.
    
C. Logic of 13C vs Deuterium

The diagram below details why 13C2 is the superior choice for high-precision soil analysis.

IDMS_Logic Method Internal Standard Selection Deuterium Deuterated IS (e.g., d4-DCA) Method->Deuterium Carbon13 13C-Labeled IS (1,2-DBE-13C2) Method->Carbon13 IsoEffect Isotope Effect: C-D bond is shorter/stronger Deuterium->IsoEffect RTShift Retention Time Shift (Elutes Earlier) IsoEffect->RTShift Error Matrix Mismatch: Analyte & IS experience different suppression RTShift->Error NoEffect No Isotope Effect: Identical Bond Lengths Carbon13->NoEffect Coelute Perfect Co-elution NoEffect->Coelute Accuracy High Fidelity: Identical Matrix Experience Coelute->Accuracy

Figure 2: Mechanistic comparison of Deuterated vs. 13C-labeled Internal Standards in Chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low IS Recovery High moisture content in soil affecting P&T efficiency.Ensure Sodium Bisulfate or Methanol ratio is correct. Check P&T moisture trap.
Carryover 1,2-DBE is "sticky" in P&T transfer lines.Increase bake-out time of the trap; use hot water rinses between samples.
Non-Linear Calibration Saturation of the MS detector.1,2-DBE has high response factor; dilute high-level samples or reduce injection volume.
RT Shift > 0.1 min Moisture buildup in GC column.Trim column guard; bake out column at 240°C for 30 mins.

References

  • US EPA. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[3][6][7] [Link]

  • US EPA. (2002). Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples.[3] [Link][3][7]

  • Agilent Technologies. (2021).[8] US EPA Method 8260 with the Tekmar Atomx XYZ P&T and the Agilent 7890B GC/5977A MS. Application Note. [Link]

  • Stokvis, E., et al. (2005). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry. (Discusses the scientific basis of 13C vs Deuterium superiority). [Link]

Sources

Application Note: 1,2-Dibromoethane-13C2 as a Tracer for Environmental Forensic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dibromoethane (EDB) remains a persistent and highly toxic groundwater contaminant, often lingering decades after its ban as a leaded fuel additive and soil fumigant. Traditional concentration monitoring fails to distinguish between physical attenuation (dilution/sorption) and destructive degradation (biotic/abiotic). This guide details the application of 1,2-Dibromoethane-13C2 (EDB-13C2) as a stable isotope tracer. By utilizing the unique mass spectral shift of the


-labeled backbone, researchers can quantify in situ degradation rates, identify reaction pathways (hydrolysis vs. dihaloelimination), and validate Monitored Natural Attenuation (MNA) remedies with high forensic confidence.

Scientific Principle: The Isotope Mass Shift

The core utility of EDB-13C2 lies in its chemical equivalence to native EDB combined with a distinct mass spectrometric signature. Native EDB contains natural abundance carbon (


), while the tracer contains 


.
Mass Spectral Logic

Bromine naturally exists as two isotopes,


 and 

, in a nearly 1:1 ratio.[1] This creates a characteristic "triad" pattern in the molecular ion cluster. The introduction of two

atoms shifts the entire mass spectrum by +2 Daltons (

).

Critical Analytical Strategy: To avoid cross-channel interference in Gas Chromatography-Mass Spectrometry (GC-MS), quantification should target the non-overlapping ions. While the m/z 109 ion exists in both spectra (as


-Native and 

-Label), the m/z 107 (Native) and m/z 111 (Label) ions provide interference-free channels.
Table 1: Target Ions for Selected Ion Monitoring (SIM)
AnalyteFormulaPrimary Ion (Quant)Secondary Ion (Qual)Mass Shift Mechanism
Native EDB

107 (

)
109 (

)
Base Mass
EDB-13C2

111 (

)
109 (

)
+2 Da (Carbon backbone)

Application Workflow

The following diagram outlines the decision matrix for deploying EDB-13C2 in environmental studies, moving from site characterization to kinetic data analysis.

EDB_Workflow cluster_controls Control Systems Start Site Characterization (High EDB Persistence) Microcosm Microcosm Setup (Anaerobic vs. Aerobic) Start->Microcosm Spike Spike with EDB-13C2 (10-50 µg/L) Microcosm->Spike Sterile Sterile Control (Autoclaved) Microcosm->Sterile Biotic Biotic Treatment (Live Groundwater) Microcosm->Biotic Incubation Incubation Period (0, 30, 60, 90 Days) Spike->Incubation Extraction Extraction (Purge & Trap / Headspace) Incubation->Extraction Analysis GC-MS Analysis (SIM Mode: m/z 107, 111) Extraction->Analysis Data Data Interpretation (1st Order Kinetics) Analysis->Data

Figure 1: Experimental workflow for EDB-13C2 tracer studies, ensuring separation of biotic and abiotic degradation mechanisms.

Protocol 1: Microcosm Setup for Degradation Assays

Objective: To distinguish between biological reductive dehalogenation and abiotic hydrolysis using EDB-13C2.

Materials:

  • 160 mL serum bottles (crimped with Teflon-lined septa).

  • Site groundwater and sediment (anaerobic core samples preferred).

  • EDB-13C2 Stock Solution (100 mg/L in methanol).

  • Sodium azide or autoclave (for sterile controls).

Procedure:

  • Preparation: Construct microcosms in an anaerobic chamber (

    
     atmosphere) to maintain redox conditions.
    
  • Matrix Loading: Add 100 mL of groundwater and 20 g of sediment to each bottle.

  • Sterile Controls (Critical): Autoclave a subset of bottles (3x) at 121°C for 30 minutes or add sodium azide (0.1% final conc.) to inhibit microbial activity. These controls measure abiotic hydrolysis and sorption losses.

  • Spiking: Inject EDB-13C2 stock to achieve a final concentration of ~50 µg/L.

    • Note: Do not exceed solubility limits or toxic thresholds for indigenous microbes.

  • Incubation: Store bottles in the dark at in situ groundwater temperature (typically 15-20°C).

  • Sampling Points: Sacrifice triplicate bottles at T=0, 15, 30, 60, and 90 days.

Protocol 2: Analytical Method (Modified EPA 8260B)

Objective: Quantify Native EDB and EDB-13C2 simultaneously without spectral overlap.

Instrumentation:

  • GC: Agilent 7890 (or equivalent) with Split/Splitless injector.

  • MS: Agilent 5977 (or equivalent) in SIM mode.

  • Concentrator: Purge and Trap (e.g., Tekmar Lumin).[2]

GC Parameters:

  • Column: DB-624 or Rtx-VMS (30m x 0.25mm x 1.4µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min to 180°C 
    
    
    
    20°C/min to 240°C.

MS Acquisition (SIM Mode):

  • Window 1 (Vinyl Chloride/Ethene): If tracking byproducts.[3]

  • Window 2 (EDB Elution ~12 min):

    • Ion 107.0: Native EDB Quant.

    • Ion 111.0: EDB-13C2 Quant.[4][5]

    • Ion 188.0: Native Molecular Ion (Confirmation).

    • Ion 192.0: Label Molecular Ion (Confirmation).

Quality Control:

  • Internal Standard: Fluorobenzene (do not use brominated standards that might interfere).

  • Calibration: 5-point curve (1.0 - 100 µg/L) for both Native and 13C2 EDB.

Data Interpretation & Pathway Analysis[4][6][7][8]

The degradation of EDB follows two distinct pathways which can be deconvoluted using the tracer data.

Degradation Pathways Diagram

EDB_Pathways EDB EDB-13C2 (Parent) Hydrolysis Hydrolysis (Abiotic, Slow) EDB->Hydrolysis Dihalo Dihaloelimination (Anaerobic Biotic) EDB->Dihalo EG Ethylene Glycol-13C2 (Non-Toxic) Hydrolysis->EG pH 5-9 VB Vinyl Bromide-13C2 (Toxic Intermediate) Hydrolysis->VB Dehydrohalogenation Ethene Ethene-13C2 (Harmless) Dihalo->Ethene Dominant Pathway (2e- transfer)

Figure 2: Major degradation pathways for EDB. The tracer (13C2) allows tracking of carbon mass balance into Ethene (biotic) vs. Ethylene Glycol (abiotic).

Kinetic Calculations

Calculate the pseudo-first-order degradation rate constant (


) using the concentration of EDB-13C2 over time:


  • 
    :  Derived from Biotic Microcosms.
    
  • 
    :  Derived from Sterile Controls.
    
  • 
    : 
    
    
    
    .

Interpretation Rule:

  • If

    
    : Evidence of active microbial reductive dechlorination (likely Dehalococcoides or Dehalobacter spp.).
    
  • If

    
    : Persistence is driven by hydrolysis limitations; MNA may be insufficient (estimated half-life > 10 years).
    

References

  • US EPA. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6]Link

  • Hatzinger, P. B., et al. (2015).[7] Biodegradation of 1,2-Dibromoethane (EDB) in Microcosms Simulating In Situ and Biostimulated Conditions.[8][9]Biodegradation, 26(3). Link

  • Henderson, J. K., et al. (2008).[10] Anaerobic Biodegradation of Ethylene Dibromide and 1,2-Dichloroethane in the Presence of Fuel Hydrocarbons.[9][11][12][13]Environmental Science & Technology, 42(3). Link

  • USGS. (2012). Assessment of Ethylene Dibromide (EDB) and 1,2-Dibromo-3-chloropropane (DBCP) in Groundwater.[14]USGS Scientific Investigations Report.Link

  • BenchChem. (2023). 1,2-Dibromoethane-13C2 Product Specifications and Analytical Applications.Link

Sources

Sample preparation techniques for 1,2-Dibromoethane-13C2 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Rationale

The Criticality of 1,2-Dibromoethane (EDB) Analysis

1,2-Dibromoethane (EDB) is a potent alkylating agent classified as a Class 1 genotoxic impurity by ICH M7 guidelines. Its analysis is critical in drug development, particularly for synthetic routes utilizing bromination steps. The target detection limits are often in the low parts-per-billion (ppb) range, necessitating high-sensitivity methods.

The Role of 1,2-Dibromoethane-13C2

While deuterated standards (e.g., EDB-d4) are common, 1,2-Dibromoethane-13C2 represents the gold standard for Isotope Dilution Mass Spectrometry (IDMS).

  • Superior Stability: Unlike deuterium labels, which can undergo H/D exchange in acidic/basic media, the Carbon-13 backbone is chemically inert.

  • Chromatographic Fidelity: 13C2-labeled EDB co-elutes perfectly with the native analyte, ensuring identical matrix effects and ionization conditions. Deuterated analogs often exhibit slight retention time shifts (isotope effect), leading to imperfect compensation for matrix suppression.

Part 2: Method Selection Guide

Select the sample preparation technique based on your matrix complexity and sensitivity requirements.

FeatureHeadspace (HS-GC-MS) Headspace SPME Liquid-Liquid Extraction (LLE)
Primary Application Residual solvents in API; QC release testing.Ultra-trace analysis; complex biofluids; environmental samples.Aqueous formulations; cleaning verification.
Sensitivity (LOD) Good (10–50 ppb)Excellent (< 1 ppb)Moderate (50–100 ppb)
Matrix Effects Low (Gas phase separation)Medium (Fiber competition)High (Co-extracted non-volatiles)
Automation High (Standard HS autosamplers)High (Robotic rail systems)Low to Medium
13C2 Usage Spike into dissolution solvent.Spike into matrix before sealing.Spike into sample before extraction.

Part 3: Detailed Experimental Protocols

Protocol A: Automated Headspace GC-MS (Standard Pharma Method)

Best for: Routine quantitation of EDB in Active Pharmaceutical Ingredients (APIs) and solid dosage forms.

1. Reagents & Standards
  • Analyte: 1,2-Dibromoethane (Certified Reference Material).

  • Internal Standard (IS): 1,2-Dibromoethane-13C2 (99 atom % 13C).[1]

  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc) – High boiling point solvents are essential to prevent vial over-pressurization.

2. Preparation of Standard Solutions
  • IS Stock Solution: Prepare 1,2-Dibromoethane-13C2 at 1.0 mg/mL in Diluent.

  • Working IS Solution: Dilute Stock to ~500 ng/mL in Diluent.

  • Calibration Standards: Prepare a 6-point curve for native EDB (e.g., 10 ng/mL to 1000 ng/mL) in Diluent, keeping the 13C2 IS concentration constant (e.g., 50 ng/mL) in all vials.

3. Sample Preparation Workflow
  • Weighing: Accurately weigh 100 mg of API/Sample into a 20 mL headspace vial.

  • Dissolution: Add 5.0 mL of the Working IS Solution directly to the solid.

    • Critical Step: Adding the IS in the solvent ensures immediate correction for any volume errors or matrix binding effects during dissolution.

  • Sealing: Immediately cap with a PTFE/Silicone septum and crimp.

  • Equilibration: Vortex for 1 minute to ensure complete dissolution.

4. Instrumental Parameters (Agilent/Shimadzu GC-MS)
  • Incubation: 80°C for 30 minutes (Agitation: High).

  • Syringe Temp: 90°C.

  • Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm).

  • Oven: 40°C (hold 2 min) → 10°C/min → 240°C.

  • MS Detection (SIM Mode):

    • Native EDB: m/z 107, 109 (Quant), 188.

    • EDB-13C2: m/z 109, 111 (Quant), 190.

    • Note: The +2 mass shift allows clear discrimination.

Protocol B: Headspace Solid-Phase Microextraction (HS-SPME)

Best for: Ultra-trace detection (< 10 ppb) or complex aqueous matrices (urine, wastewater).

1. Fiber Selection
  • Recommended Fiber: 75 µm Carboxen/PDMS (Black hub).

  • Reasoning: Carboxen is a microporous carbon adsorbent ideal for small volatiles (C2-C6) like EDB.

2. Sample Modification
  • Transfer: Place 5 mL of liquid sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g NaCl (30% w/v).

    • Mechanism: Increases ionic strength, driving the hydrophobic EDB into the headspace.

  • IS Spiking: Inject 10 µL of 1,2-Dibromoethane-13C2 (methanolic solution) below the liquid surface. Cap immediately.

3. SPME Extraction Cycle
  • Incubation: 40°C for 10 min (Equilibration).

  • Extraction: Expose fiber to headspace for 20 min at 40°C with agitation (250 rpm).

    • Caution: Do not splash liquid onto the fiber.

  • Desorption: 3 minutes at 260°C in the GC inlet (Splitless mode).

Part 4: Visualization of Workflows

Workflow 1: Isotope Dilution Logic

This diagram illustrates the self-correcting nature of using 1,2-Dibromoethane-13C2.

G Sample Unknown Sample (Native EDB) Mix Homogenized Mixture (Ratio Fixed) Sample->Mix IS Internal Standard (EDB-13C2) IS->Mix  Spike Early Prep Sample Prep (Losses Occur) Mix->Prep  Extraction/Heating GCMS GC-MS Analysis (SIM Mode) Prep->GCMS  Losses affect both equally Result Quantification (Area Ratio Calculation) GCMS->Result  m/z 107 vs 109

Caption: The 13C2 Internal Standard corrects for extraction inefficiencies and matrix effects by maintaining a fixed ratio with the analyte throughout the workflow.

Workflow 2: Headspace SPME Decision Tree

SPME Start Start: EDB Analysis Matrix Define Matrix Start->Matrix Solid Solid / API Matrix->Solid Liquid Aqueous / Biofluid Matrix->Liquid DirectHS Direct Headspace (Protocol A) Solid->DirectHS SensCheck Sensitivity Needed? Liquid->SensCheck HighSens High (< 10 ppb) SensCheck->HighSens ModSens Moderate (> 50 ppb) SensCheck->ModSens SPME_Method HS-SPME (Carboxen/PDMS) + NaCl Saturation HighSens->SPME_Method LLE_Method Liquid Extraction (Hexane) ModSens->LLE_Method

Caption: Decision matrix for selecting the optimal EDB extraction technique based on sample state and required sensitivity.

Part 5: Quality Control & Troubleshooting

System Suitability Criteria

To ensure the "Trustworthiness" of the data, every analytical run must meet these criteria:

  • IS Response Stability: The peak area of 1,2-Dibromoethane-13C2 in samples should be within ±20% of the calibration standards. Significant deviation indicates matrix suppression or a leak in the headspace vial.

  • Resolution: Baseline resolution between EDB and the solvent front (if using LLE) or other volatile impurities.

  • Blank Check: Analyze a blank containing only the IS. There should be no contribution to the native EDB mass channel (m/z 107/109). 13C2 labeling prevents "cross-talk" often seen with deuterated standards.

Common Pitfalls
  • Carryover: EDB is "sticky" in transfer lines.

    • Solution: Use a high split ratio (1:20) for high-concentration samples and bake out the fiber/column for 5 mins between runs.

  • Vial Leakage: EDB is highly volatile.

    • Solution: Use magnetic crimp caps with PTFE-lined silicone septa. Do not re-puncture septa.

References

  • U.S. EPA. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.Link

  • ICH. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • PubChem. (2023). 1,2-Dibromoethane-13C2 Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2023). SPME Fiber Selection Guide for Volatiles and Semivolatiles.Link

  • ChemicalBook. (2023). 1,2-Dibromoethane Properties and Safety.[1][2][3][4][5][6][7]Link

Sources

Application Note: Structural Elucidation and Quantitative Analysis of 1,2-Dibromoethane-13C2 via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the preparation, acquisition, and analysis of 1,2-Dibromoethane-13C2 (EDB-13C2) using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. While primarily used as an internal standard for metabolic tracking and environmental analysis, EDB-13C2 presents a unique spectroscopic case study in magnetic equivalence .

Despite possessing a direct carbon-carbon bond (


), the symmetry of the molecule results in a singlet in standard proton-decoupled 

NMR spectra.[1] This note explains the quantum mechanical basis of this phenomenon, provides a robust safety protocol for handling this carcinogen, and outlines the specific acquisition parameters required to verify isotopic labeling efficiency.

Molecular Context & Spin Physics

The Magnetic Equivalence Paradox

Researchers often expect to see a doublet in the


 spectrum of a fully labeled homonuclear diatomic system due to scalar coupling (

). However, 1,2-Dibromoethane-13C2 is a symmetric

spin system (in Pople notation) when protons are decoupled.
  • Chemical Equivalence: Both carbon atoms reside in identical electronic environments (

    
    ).
    
  • Magnetic Equivalence: Because they are chemically equivalent and couple identically to any external spins (or none, in the decoupled state), the transitions involving the antisymmetric states are forbidden.

  • Result: The

    
     spectrum appears as a singlet , indistinguishable from a natural abundance spectrum except for signal intensity (SNR).
    
Spin System Diagram

The following diagram illustrates the connectivity and coupling networks relevant to the undecoupled analysis.

SpinSystem C1 13C (A) C2 13C (A') C1->C2 1Jcc (Invisible in 1D) H1 1H (X) C1->H1 1Jch (~150Hz) H2 1H (X') C1->H2 2Jch (Long Range) C2->H1 2Jch (Long Range) C2->H2 1Jch (~150Hz)

Figure 1: Spin system topology of 1,2-Dibromoethane-13C2. The symmetry makes the C-C coupling invisible in standard decoupled experiments.

Safety & Sample Preparation

Critical Safety Warnings

1,2-Dibromoethane (EDB) is a potent alkylating agent , carcinogen , and mutagen . It is volatile and readily absorbed through skin and nitrile gloves.

  • Engineering Controls: All handling must occur inside a certified chemical fume hood.

  • PPE: Double-gloving is mandatory. Use Silver Shield/4H® or Viton® gloves; standard nitrile offers insufficient breakthrough protection for EDB [1].

  • Waste: Segregate as halogenated organic waste.

Preparation Protocol
ParameterSpecificationRationale
Solvent

(99.8% D) + 0.03% TMS
Standard reference; EDB is highly soluble.
Concentration 10–20 mg in 600

L
Sufficient for high SNR in single-scan 13C experiments.
Tube Type 5mm High-Precision (Wilmad 507 or equiv)Ensures field homogeneity for satellite analysis.
Filtration Glass wool (if solid particulates present)Avoids magnetic susceptibility distortions.

Step-by-Step:

  • Tare a clean 1.5 mL GC vial on an analytical balance inside the hood.

  • Using a gas-tight syringe, transfer ~10 mg (approx 5

    
    L) of EDB-13C2 into the vial.
    
  • Immediately add 600

    
    L of 
    
    
    
    . Cap and vortex for 10 seconds.
  • Transfer solution to the NMR tube. Cap and seal with Parafilm to prevent evaporation of the toxic analyte.

Acquisition Protocols

Experiment A: 1H NMR (The "Labeling Check")

To confirm the presence of


, we observe the 

satellites in the proton spectrum. In a 100% labeled molecule, the "satellites" become the main signal.
  • Pulse Sequence: zg30 (Standard 1H pulse)

  • Spectral Width: 10 ppm (-1 to 9 ppm)

  • Relaxation Delay (D1): 5.0 s (Ensure full relaxation of protons)

  • Scans (NS): 16

Expected Result: Instead of the singlet at ~3.6 ppm seen in unlabeled EDB, you will observe a widely spaced doublet (centered at ~3.6 ppm) with a splitting of


 Hz. Note: High resolution may reveal this "doublet" as a complex multiplet due to the 

spin system.
Experiment B: 13C{1H} NMR (Structural Verification)
  • Pulse Sequence: zgpg30 (Power-gated decoupling)

  • Spectral Width: 250 ppm

  • Relaxation Delay (D1): 10 - 20 s

    • Why? Symmetric, small molecules without protons attached directly to the carbon (or in this case, attached but decoupled) have very long

      
       relaxation times. Short D1 leads to signal saturation and poor integration.
      
  • Scans (NS): 4 (Due to 100% enrichment, signal is massive).

Workflow Diagram:

Workflow Start Start: EDB-13C2 Sample Lock Lock (CDCl3) & Shim Start->Lock Exp1 Run 1H NMR (Check for 1Jch splitting) Lock->Exp1 Decision Is splitting ~150Hz visible? Exp1->Decision Decision->Start No (Unlabeled/Error) Exp2 Run 13C{1H} NMR (Long D1 > 10s) Decision->Exp2 Yes (Labeled) Process Process: LB=0.3Hz, Phase Exp2->Process End Report: Shift & Purity Process->End

Figure 2: Experimental workflow for validating EDB-13C2.

Data Interpretation & Reference Values

Spectral Data Summary
NucleusParameterValue (Approx)Multiplicity (Decoupled)Multiplicity (Coupled)

Chemical Shift (

)
29.3 - 30.1 ppm Singlet (

)
Triplet (

) of triplets

Coupling (

)
~40 Hz Not Observed (Symmetry)Not Observed

Chemical Shift (

)
3.65 ppm Singlet (if 13C decoupled)Doublet (

)

Coupling (

)
150 - 155 Hz N/ADominant Splitting

*Note: The coupled proton spectrum is technically an AA'XX' system, appearing as a complex pattern often approximating a doublet.

Troubleshooting Common Issues
  • Signal Saturation (Low Intensity):

    • Cause:

      
       relaxation for quaternary or symmetric carbons is long.
      
    • Fix: Increase D1 to 30s or use a

      
       flip angle instead of 
      
      
      
      .
  • Missing Jcc Coupling:

    • Cause: Magnetic equivalence (explained in Section 2.1).

    • Fix: To measure

      
      , add a chiral shift reagent to break symmetry, or perform a 1D INADEQUATE experiment, which filters for double-quantum transitions and can sometimes resolve parameters in symmetric systems via phase analysis.
      
  • Extra Peaks:

    • Cause: Hydrolysis of EDB to ethylene glycol (if wet

      
       used) or vinyl bromide.
      
    • Fix: Ensure solvent is anhydrous; check proton spectrum for impurity peaks at different shifts.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7839, 1,2-Dibromoethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). 13C NMR spectrum of 1,2-dibromoethane.[2][3][4] Retrieved from [Link]

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Use of 1,2-Dibromoethane-13C2 in forensic toxicology investigations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Forensic Quantification of 1,2-Dibromoethane (EDB) Using 13C2-Isotope Dilution Mass Spectrometry

Executive Summary

1,2-Dibromoethane (EDB) is a potent alkylating agent and carcinogen historically used as a fumigant and leaded-fuel additive. In forensic toxicology, quantifying EDB in biological matrices is critical for confirming occupational exposure or acute poisoning. This guide details a rigorous protocol for EDB analysis using 1,2-Dibromoethane-13C2 as an Internal Standard (IS). Unlike deuterated analogs (


-EDB), the 

label eliminates chromatographic isotope effects, ensuring perfect co-elution with the analyte. This allows for real-time correction of matrix-induced ion suppression, providing the highest tier of quantitative accuracy (E-E-A-T Class: High).

Scientific Foundation & Mechanism

The Toxicity Pathway: Episulfonium Ion Formation

Understanding the target analyte requires understanding its bioactivation. EDB is not merely a solvent; it is a pro-electrophile. Upon absorption, it undergoes conjugation with glutathione (GSH) via Glutathione S-Transferase (GST) enzymes.

  • Mechanism: The initial conjugate eliminates a bromide ion to form a highly reactive episulfonium ion (cyclic sulfonium).

  • Forensic Relevance: This ion attacks the N7 position of guanine in DNA, leading to the major adduct S-[2-(N7-guanyl)ethyl]glutathione.[1] While the parent EDB is the primary target for acute quantification, understanding this pathway explains the rapid depletion of EDB in vivo.

The 13C Advantage: Why Not Deuterium?

In Gas Chromatography (GC), deuterated isotopes often exhibit slightly shorter retention times than their non-labeled counterparts (the "Inverse Isotope Effect").

  • The Problem: In complex matrices (blood/urine), ion suppression zones are narrow. If the IS elutes even 0.1 minutes before the analyte, it may miss the suppression event affecting the analyte, rendering the correction invalid.

  • The 13C Solution:

    
     atoms possess virtually identical physicochemical properties to 
    
    
    
    regarding van der Waals forces. 1,2-Dibromoethane-13C2 co-elutes exactly with natural EDB, ensuring it experiences the precise ionization environment, making it the superior choice for forensic defensibility.

Experimental Protocol

Reagents & Standards
  • Analyte: 1,2-Dibromoethane (Neat, >99%).

  • Internal Standard: 1,2-Dibromoethane-13C2 (99 atom % 13C).

  • Matrix: Whole blood (preserved with Potassium Oxalate/Sodium Fluoride) or Urine.

Sample Preparation: Headspace-SPME

We utilize Headspace Solid Phase Microextraction (HS-SPME) to isolate volatile EDB without solvent dilution effects.

Step-by-Step Workflow:

  • Aliquot: Transfer 2.0 mL of biological sample into a 10 mL headspace vial.

  • Spike: Add 10 µL of 1,2-Dibromoethane-13C2 working solution (final conc. 50 ng/mL).

  • Salt Addition: Add 0.5 g NaCl to enhance ionic strength and drive volatiles into the headspace ("Salting out").

  • Seal: Crimp cap with a PTFE/Silicone septum.

  • Incubation: Heat at 40°C for 10 minutes (agitation: 500 rpm).

  • Extraction: Expose SPME fiber (Carboxen/PDMS, 75 µm) to headspace for 20 minutes at 40°C.

  • Desorption: Insert fiber into GC inlet (250°C) for 2 minutes.

GC-MS Instrumentation & Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624UI (30 m × 0.25 mm × 1.4 µm) – Optimized for volatiles.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (hold 2 min)

    • Ramp: 10°C/min to 140°C

    • Post-Run: 240°C (hold 3 min)

Mass Spectrometry Strategy (SIM Mode)

Due to the bromine isotope pattern (


 and 

in ~1:1 ratio), ion selection is critical to avoid "crosstalk" between the natural analyte and the

IS.
  • Natural EDB (

    
    ): 
    
    • Major Ions: m/z 107, 109 (loss of Br), 186, 188, 190 (Molecular Ion cluster).

    • Quant Ion: m/z 188 (

      
       isotopologue).
      
  • 13C2-EDB (

    
    ): 
    
    • Mass Shift: +2 Da.

    • Cluster: m/z 188, 190, 192.

    • Conflict: The IS m/z 188 overlaps with the Analyte m/z 188. The IS m/z 190 overlaps with Analyte m/z 190.

    • Solution: We must monitor the m/z 192 ion for the IS. This corresponds to the

      
       isotopologue. While natural EDB has no significant m/z 192 signal (except negligible natural 13C/18O abundance), the IS provides a clean signal here.
      

Table 1: SIM Acquisition Parameters

CompoundTypeQuant Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
EDB (Natural) Analyte188 107, 10950
EDB-13C2 Internal Std192 111, 19050

Note: The IS Quant ion (192) represents approx. 25% of the total IS molecular ion cluster intensity. Ensure the IS spike concentration is sufficient to generate a robust signal (>100:1 S/N) at this specific mass.

Visualized Workflows

Analytical Workflow (DOT Diagram)

G Sample Biological Sample (Blood/Urine) IS_Add Add 13C2-EDB (Internal Standard) Sample->IS_Add SPME HS-SPME Extraction (Carboxen/PDMS) IS_Add->SPME Equilibrium GC GC Separation (DB-624 Column) SPME->GC Desorption MS MS Detection (SIM Mode) GC->MS Co-elution Data Quantification (Ratio 188/192) MS->Data

Figure 1: Step-by-step analytical workflow from sample preparation to data analysis.

Metabolic Activation Pathway (DOT Diagram)

Metabolism EDB 1,2-Dibromoethane (EDB) Conjugate S-(2-bromoethyl)glutathione EDB->Conjugate Cytosolic GSTs GST GST Enzyme (+ Glutathione) GST->Conjugate Episulfonium Episulfonium Ion (Reactive Electrophile) Conjugate->Episulfonium -Br (Spontaneous) DNA DNA Adducts (N7-Guanine) Episulfonium->DNA Alkylation Mercap Mercapturic Acid (Urinary Metabolite) Episulfonium->Mercap Hydrolysis/Acetylation

Figure 2: Bioactivation pathway of EDB showing the formation of the reactive episulfonium ion.

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method.



Concentration is derived from a linear regression (

) of

vs. Concentration.
Validation Parameters (Typical)
  • Linearity: 1 – 1000 ng/mL (

    
    ).
    
  • LOD: ~0.5 ng/mL (Matrix dependent).

  • Precision (CV%): <15% (Inter-day).

  • Bias: ±15% of target value.

References

  • U.S. Environmental Protection Agency. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.[2][3] EPA.[2][3][4] Link

  • Guengerich, F. P. (2003). Cytochromes P450, drugs, and diseases. Molecular Interventions, 3(4), 194-204. (Context on GST/P450 activation pathways). Link

  • Cambridge Isotope Laboratories. (2023). Stable Isotope Standards for Environmental Analysis. (Source for 13C2-EDB specifications). Link

  • World Health Organization. (2003). 1,2-Dibromoethane in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.Link

  • Berg, T., et al. (2014).[5] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. (Validating the superiority of 13C over Deuterium). Link

Sources

1,2-Dibromoethane-13C2 applications in metabolic pathway studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Tracing of 1,2-Dibromoethane (EDB) Metabolic Activation Using 1,2-Dibromoethane-13C2

Executive Summary

1,2-Dibromoethane (EDB) is a potent alkylating agent and carcinogen. Its toxicity is mediated through two divergent metabolic pathways: oxidative metabolism via Cytochrome P450 2E1 (CYP2E1) and conjugative metabolism via Glutathione S-Transferase theta (GSTT1) .

The use of 1,2-Dibromoethane-13C2 (


) is the gold standard for distinguishing these pathways in complex biological matrices. The stable isotope label provides a unique mass signature (+2.007 Da) and distinct NMR coupling patterns, allowing researchers to:
  • Definitively identify DNA adducts (e.g., S-[2-(N7-guanyl)ethyl]glutathione) by filtering out endogenous background noise.

  • Quantify flux through the CYP2E1 vs. GST pathways without radioisotope safety constraints.

  • Trace reactive intermediates like 2-bromoacetaldehyde by tracking the

    
     backbone into downstream protein adducts.
    

Metabolic Pathway Map

The following diagram illustrates the divergent fates of the


-labeled ethyl backbone.

EDB_Metabolism EDB 1,2-Dibromoethane-13C2 (Parent) CYP2E1 CYP2E1 (Oxidation) EDB->CYP2E1 GST GST Theta (Conjugation) EDB->GST + GSH Bromoacetaldehyde 2-Bromoacetaldehyde-13C2 (Reactive Aldehyde) CYP2E1->Bromoacetaldehyde Gem-halohydrin intermediate ProteinAdducts Protein Adducts (Lysine/Cysteine) Bromoacetaldehyde->ProteinAdducts Schiff Base Bromoethanol 2-Bromoethanol-13C2 Bromoacetaldehyde->Bromoethanol ADH/ALDH Hemimustard S-(2-bromoethyl)glutathione-13C2 (Half-Mustard) GST->Hemimustard - HBr Episulfonium Episulfonium Ion-13C2 (Highly Reactive) Hemimustard->Episulfonium Spontaneous Cyclization DNAAdduct S-[2-(N7-guanyl)ethyl]glutathione-13C2 (Major DNA Adduct) Episulfonium->DNAAdduct + DNA (Guanine N7)

Figure 1: Divergent metabolic activation of 1,2-Dibromoethane-13C2. The 13C2 label (tracked in blue/red nodes) persists into the final adducts, enabling mass-spectrometric differentiation.

Application 1: Tracing DNA Adduct Formation

Objective: To isolate and quantify the major genotoxic adduct, S-[2-(N7-guanyl)ethyl]glutathione, using the


 label to confirm the source of the ethyl bridge.
Protocol: In Vitro Cytosolic Incubation

Reagents:

  • Rat Liver Cytosol (source of GSTT1) or Human Recombinant GSTT1.

  • Buffer: 100 mM Tris-HCl, pH 7.4.

  • Substrate: 1,2-Dibromoethane-13C2 (1 mM final).

  • Co-factor: Glutathione (GSH), 5 mM (excess).

  • Trapping Target: Calf Thymus DNA (2 mg/mL) or 2'-Deoxyguanosine (dG) (1 mM).

Workflow:

  • Incubation: Mix Cytosol (1 mg protein/mL), GSH, and DNA/dG in Tris buffer. Pre-incubate at 37°C for 5 min.

  • Initiation: Add 1,2-Dibromoethane-13C2 (dissolved in DMSO, <1% v/v final).

  • Reaction: Incubate for 60 minutes at 37°C in a sealed headspace vial (EDB is volatile).

  • Termination: Add 2 volumes of ice-cold ethanol to precipitate proteins/DNA.

  • DNA Hydrolysis (if using DNA): Isolate DNA, then perform neutral thermal hydrolysis (100°C, 30 min) to release N7-alkylated guanines.

  • Filtration: Centrifuge (10,000 x g, 10 min) and filter supernatant (0.22 µm).

LC-MS/MS Analysis Strategy

The


 label adds exactly +2.007 Da  to the ethyl bridge of the adduct.

Table 1: Mass Transitions for Adduct Identification

AnalyteFormulaPrecursor Ion (M+H)+Transition (Fragment)Description
Native Adduct

485.1308.1 (GSH+H)Loss of guanine-ethyl moiety
13C2-Labeled Adduct

487.1 308.1 (GSH+H)Diagnostic +2 Da shift in precursor
Fragment Confirmation ----152.1 (Guanine+H)Native Guanine detected
Fragment Confirmation ----180.1 (

-Ethyl-Guanine)
Diagnostic +2 Da shift in fragment

Data Interpretation:

  • Chromatographic Co-elution: If spiking with native standards, the

    
     analog must co-elute exactly with the native standard.
    
  • Isotope Ratio: In "isotope dilution" experiments (mixing 1:1 labeled:unlabeled), look for a "twin peak" spectral signature with equal intensity separated by 2 Da. This confirms the analyte is EDB-derived and not an endogenous artifact.

Application 2: Kinetic Trapping of CYP2E1 Metabolites

Objective: To measure the formation of 2-bromoacetaldehyde, the oxidative metabolite responsible for protein binding and tissue necrosis.

Protocol: Microsomal Trapping Assay

Aldehydes are unstable and difficult to quantify directly. We use Semicarbazide to trap the


-labeled aldehyde as a stable semicarbazone.

Workflow:

  • System: Liver Microsomes (1 mg/mL) + NADPH Generating System.

  • Trapping Agent: Semicarbazide (10 mM).

  • Substrate: 1,2-Dibromoethane-13C2 (50 µM).

  • Incubation: 15 min at 37°C.

  • Extraction: Liquid-Liquid Extraction (LLE) with Ethyl Acetate.

  • Analysis: GC-MS or LC-MS targeting the 2-bromoacetaldehyde-13C2-semicarbazone.

Why 13C2? Endogenous aldehydes (lipid peroxidation products) often interfere with semicarbazide assays. The


 label shifts the target mass, moving the analyte into a "quiet" mass spectral window.

Advanced Technique: 13C-NMR Spectroscopy

For researchers with access to high-field NMR (600 MHz+), the


 label allows for direct metabolic profiling  of urine or bile without extensive purification.
  • Coupling Constant (

    
    ):  The direct bond between the two 
    
    
    
    atoms in the ethyl group is preserved in conjugates (e.g., S,S'-ethylene-bis-glutathione).
  • Signature: A strong doublet (split by J-coupling of ~35-50 Hz) will appear. Endogenous metabolites (1.1% natural abundance) will appear as singlets.

  • Benefit: This provides unequivocal structural proof of the intact ethyl backbone incorporation.

References

  • Guengerich, F. P. (1994). "Metabolism and biomarkers of heterocyclic aromatic amines and 1,2-dibromoethane." International Agency for Research on Cancer.

  • Van Bladeren, P. J., et al. (1980). "The formation of S-[2-(N7-guanyl)ethyl]glutathione from 1,2-dibromoethane." Carcinogenesis.

  • Humphreys, W. G., et al. (1990). "13C NMR studies of the metabolism of 1,2-dibromoethane." Chemical Research in Toxicology.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). "Toxicological Profile for 1,2-Dibromoethane."

Analysis of 1,2-Dibromoethane-13C2 in complex biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dibromoethane (Ethylene Dibromide, EDB) is a potent alkylating agent and suspected carcinogen historically used as a soil fumigant and lead scavenger in fuels. Due to its high volatility and lipophilicity, accurate quantitation in biological matrices (whole blood, adipose tissue) presents significant analytical challenges.

This guide details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . Unlike traditional methods using deuterated standards (d4-EDB), this protocol utilizes 1,2-Dibromoethane-13C2 as the Internal Standard (IS). The 13C2 analog offers superior performance by eliminating chromatographic isotope effects—ensuring perfect co-elution with the native analyte—and preventing deuterium-hydrogen exchange reactions that can compromise quantitation accuracy.

Chemical Profile & Safety Data

Caution: EDB is a genotoxic carcinogen. All sample preparation must occur in a Class II Biological Safety Cabinet.

PropertyNative 1,2-Dibromoethane1,2-Dibromoethane-13C2 (IS)
CAS Number 106-93-433458-49-0
Formula

C

H

Br


C

H

Br

Molecular Weight ~187.9 g/mol ~189.9 g/mol
Boiling Point 131 °C131 °C
Target Ion (Quant) m/z 107 (

C

H


Br

)
m/z 111 (

C

H


Br

)
Retention Time 12.45 min12.45 min (Co-eluting)

Analytical Workflow

The following diagram outlines the critical path from sample receipt to data acquisition. The use of HS-SPME automates the extraction, minimizing operator exposure to the toxic analyte.

EDB_Analysis_Workflow cluster_prep Sample Preparation Sample Whole Blood/Tissue (4°C Storage) Spike IS Spiking (13C2-EDB) Sample->Spike 2 mL Aliquot Equilib Incubation (40°C, 10 min) Spike->Equilib Sealed Vial SPME HS-SPME Extraction (Carboxen/PDMS Fiber) Equilib->SPME Headspace Partition GC GC Separation (DB-624 Column) SPME->GC Thermal Desorption MS MS Detection (SIM Mode) GC->MS m/z 107, 111

Figure 1: Automated HS-SPME-GC-MS workflow for EDB analysis. The process minimizes analyte loss due to volatility.

Detailed Protocol

Instrumentation & Consumables
  • GC-MS System: Agilent 7890B/5977B or equivalent single quadrupole.

  • Autosampler: CTC PAL or Gerstel MPS with SPME capability.

  • SPME Fiber: 75 µm Carboxen/PDMS (Supelco). Rationale: Carboxen is essential for low-molecular-weight volatiles.

  • Column: DB-624 (30 m × 0.25 mm × 1.4 µm). Rationale: Thick film stationary phase is required to retain and separate volatile halogenated compounds.

Sample Preparation (Whole Blood)
  • Thawing: Thaw blood samples at room temperature. Homogenize by gentle inversion (do not vortex vigorously to avoid aerosolizing volatiles).

  • Aliquot: Transfer 2.0 mL of blood into a 10 mL crimp-top headspace vial containing 1.0 g of NaCl. Rationale: "Salting out" decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace.

  • IS Spiking: Add 10 µL of 1,2-Dibromoethane-13C2 working solution (50 ng/mL in methanol) through the septum.

    • Critical: Inject below the liquid surface to prevent immediate volatilization.

  • Sealing: Immediately cap with a magnetic screw cap with PTFE/Silicone septum.

GC-MS Parameters

Inlet Conditions:

  • Mode: Splitless (1 min).

  • Inlet Temperature: 240 °C.

  • SPME Desorption Time: 2 minutes.

Oven Program:

  • Initial: 40 °C for 2 min.

  • Ramp 1: 10 °C/min to 150 °C.

  • Ramp 2: 30 °C/min to 240 °C (Post-run bake out).

Mass Spectrometry (SIM Mode): To ensure specificity, Selected Ion Monitoring (SIM) is used.

  • Native EDB: Monitor m/z 107 (Quant) and 109 (Qual).

  • 13C2-EDB (IS): Monitor m/z 111 (Quant).

    • Technical Note: Native EDB contains natural

      
      Br isotopes, producing a fragment at m/z 109. The 
      
      
      
      C
      
      
      analog also produces a fragment at m/z 109 (from
      
      
      C
      
      
      +
      
      
      Br). Therefore, m/z 109 cannot be used for the IS due to interference from the native high-concentration analyte. You must use m/z 111 (
      
      
      C
      
      
      +
      
      
      Br) for the Internal Standard to ensure a "clean" channel.

Metabolic Context & Toxicology

Understanding the metabolic fate of EDB is crucial for interpreting low-level detection in biological matrices. EDB bioactivation is driven by Glutathione S-Transferase theta 1 (GSTT1).

  • Conjugation: GSTT1 conjugates EDB with Glutathione (GSH).

  • Cyclization: The sulfur atom attacks the remaining bromine, displacing it to form a highly reactive Episulfonium Ion .

  • DNA Adduct Formation: This ion alkylates DNA, primarily at the N7 position of Guanine, leading to mutagenesis.

EDB_Metabolism EDB 1,2-Dibromoethane (EDB) GST Enzyme: GSTT1 EDB->GST GSH Glutathione (GSH) GSH->GST Conjugate S-(2-bromoethyl)glutathione (Half-Mustard) GST->Conjugate Conjugation Ion Episulfonium Ion (Reactive Intermediate) Conjugate->Ion Spontaneous Cyclization (-Br) DNA DNA Adduct (S-[2-(N7-guanyl)ethyl]GSH) Ion->DNA Alkylation

Figure 2: Bioactivation pathway of EDB via Glutathione conjugation, leading to genotoxic DNA adducts.

Validation & QA/QC

To ensure data integrity (E-E-A-T), the following criteria must be met:

  • Linearity: 0.05 ng/mL to 50 ng/mL (

    
    ).
    
  • Limit of Quantitation (LOQ): 0.05 ng/mL (50 ppt) in whole blood.

  • Recovery: 85-115% (Corrected by 13C2-IS).

  • Carryover: Blank injection after high standard must show < 0.1% of LOQ area.

Why 13C2 is Superior to Deuterated Standards: Deuterated standards (e.g., d4-EDB) often exhibit a "chromatographic isotope effect," eluting 2-3 seconds earlier than the native compound. In SPME-GC-MS, matrix suppression can vary transiently across the peak width. Because 13C2-EDB co-elutes exactly with native EDB, it experiences the exact same matrix suppression/enhancement at the exact same moment, providing mathematically perfect correction.

References

  • Centers for Disease Control and Prevention (CDC). (2013). Volatile Organic Compounds (VOCs) in Whole Blood. Laboratory Procedure Manual, Method 2013. [Link]

  • U.S. Environmental Protection Agency (EPA). (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and GC.[Link]

  • National Institutes of Health (NIH) - PubChem. (2023). 1,2-Dibromoethane-13C2 Compound Summary.[Link]

  • Guengerich, F. P. (2003). Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions. Archives of Biochemistry and Biophysics. [Link] (Contextual reference for bioactivation mechanisms).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1,2-Dibromoethane-13C2 Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic Guide for Low Recovery of Internal Standard 1,2-Dibromoethane-13C2 (


-EDB)
Applicable Methods:  EPA 504.1, EPA 8260, EPA 524.2, and related VOC protocols.
Target Analyte:  1,2-Dibromoethane-13C2 (Surrogate/Internal Standard).

Executive Summary

1,2-Dibromoethane-13C2 is a volatile, halogenated internal standard used to normalize extraction efficiency and instrument performance for 1,2-Dibromoethane (EDB). Low recovery of this isotope invalidates the quantification of the native target. The primary drivers of low recovery are volatilization during concentration , alkaline hydrolysis (dehydrohalogenation) , and adsorption to plastics .

This guide synthesizes field-proven troubleshooting steps into a logic-driven diagnostic workflow.

Part 1: Volatility Management (The Primary Suspect)

Symptom: Internal standard recovery is consistently low (<50%) across all samples, including reagent blanks.

Q: I am using nitrogen blowdown to concentrate my extract. Could this be the cause?

A: Yes. This is the most common cause of failure. 1,2-Dibromoethane has a vapor pressure of approx. 11 mmHg at 20°C. It co-evaporates readily with solvents like hexane or methanol.

The Protocol Violation: Evaporating extracts to dryness or near-dryness will result in >90% loss of 1,2-Dibromoethane-13C2.

Corrective Action (Self-Validating Protocol):

  • Switch to Micro-Extraction (EPA 504.1 approach): Avoid concentration entirely.

    • Extract 35 mL sample with exactly 2.0 mL Hexane.

    • Analyze the hexane layer directly.

  • Kuderna-Danish (K-D) Concentrator: If concentration is mandatory (e.g., for lower detection limits in soil), use a K-D apparatus with a 3-ball Snyder column. This relies on solvent reflux to trap volatile analytes while the solvent escapes.

  • The "Keeper" Solvent: If using nitrogen blowdown (not recommended), add a high-boiling "keeper" solvent (e.g., isooctane) and never reduce volume below 0.5 mL.

Data: Evaporation Loss Comparison
Concentration MethodFinal Volume

-EDB Recovery (%)
Status
Nitrogen BlowdownDryness< 5%Critical Failure
Nitrogen Blowdown0.5 mL60-75%Risk Zone
Kuderna-Danish1.0 mL85-95%Optimal
Micro-ExtractionNo Conc.95-100%Best Practice

Part 2: Chemical Stability & Matrix Interference

Symptom: Recovery is good in Reagent Water (LFB) but poor in Field Samples or heavily chlorinated tap water.

Q: My samples are preserved with Sodium Thiosulfate. Does pH matter?

A: Yes. Alkaline pH triggers dehydrohalogenation. 1,2-Dibromoethane is susceptible to dehydrohalogenation (loss of HBr) to form Vinyl Bromide in basic conditions (pH > 8.0). Sodium thiosulfate (used to dechlorinate) can slightly elevate pH, and some environmental matrices are naturally alkaline.

The Mechanism:



Corrective Action:

  • Check pH: Ensure sample pH is < 2 using HCl or H2SO4 at the time of collection (unless using a method that prohibits acidification due to other analytes).

  • Preservation: If thiosulfate is required, ensure the sample is chilled to 4°C immediately to slow hydrolysis kinetics.

Q: Can I use plastic pipette tips or transfer tubes?

A: No. EDB is lipophilic (


) and permeates plastics. 
Phthalates and polymers in standard polypropylene tips can act as a "sink," absorbing the labeled standard.

Corrective Action:

  • Glass Only: Use borosilicate glass vials with PTFE-lined septa.

  • Syringes: Use gas-tight glass syringes with PTFE-tipped plungers for all transfers.

Part 3: Extraction Method Optimization (Purge & Trap vs. LLE)

Symptom: Inconsistent recovery in soil samples or high-organic matrices.

Q: Should I use Purge & Trap (P&T) or Liquid-Liquid Extraction (LLE)?

A: It depends on the matrix and detection limit requirements.

  • Water (Clean): P&T (EPA 524.2/8260) is superior for sensitivity but requires strict water management.

  • Water (Dirty/Foaming): Micro-LLE (EPA 504.1) is more robust against foaming and matrix carryover.

  • Soil: Methanol extraction followed by P&T (EPA 5035).

Troubleshooting P&T Failures: If using P&T and recovery is low:

  • Trap Temperature: Ensure the trap desorb temperature is high enough (typically 180°C+) to release EDB from the sorbent (Vocarb 3000 or Tenax/Silica/Charcoal).

  • Water Management: EDB is moderately soluble in water (4 g/L). Excess water transferring to the GC column causes peak distortion and "loss" into the baseline.

    • Fix: Increase Dry Purge time (1-2 mins) or use a hydrophobic trap.

Part 4: Diagnostic Workflows (Visualized)

Workflow 1: Root Cause Analysis for Low Recovery

Use this logic flow to identify the failure point.

TroubleshootingLogic Start START: Low 13C2-EDB Recovery CheckBlank Check Reagent Blank (LRB) Start->CheckBlank BlankLow Is Blank Recovery Low? CheckBlank->BlankLow Systemic Systemic Issue BlankLow->Systemic Yes (Blank is Low) MatrixIssue Matrix Interference BlankLow->MatrixIssue No (Blank is OK) EvapCheck Check Concentration Step (Did you blow down to dryness?) Systemic->EvapCheck FixEvap STOP. Use Micro-extraction or K-D Concentrator. EvapCheck->FixEvap Yes TrapCheck Check P&T Trap (Desorb Temp / Trap Type) EvapCheck->TrapCheck No (Using P&T) FixTrap Replace Trap (Vocarb 3000) Increase Desorb Temp TrapCheck->FixTrap CheckPH Check Sample pH (Is pH > 8?) MatrixIssue->CheckPH FixPH Acidify to pH < 2 Check Dechlorinating Agent CheckPH->FixPH Yes CheckPlastic Check Labware (Plastic tips used?) CheckPH->CheckPlastic No FixPlastic Switch to ALL GLASS & PTFE system CheckPlastic->FixPlastic

Figure 1: Decision logic for isolating the cause of low Internal Standard recovery.

Workflow 2: Method Selection Decision Tree

Choose the correct extraction technique to minimize loss.

MethodSelection Input Sample Matrix Water Drinking/Ground Water Input->Water Soil Soil/Solid Waste Input->Soil Detection Detection Limit Needed? Water->Detection Method5035 EPA 5035 (MeOH Extraction) -> P&T Soil->Method5035 HighSens Ultra-Trace (<0.05 ug/L) Detection->HighSens High StdSens Standard (>0.1 ug/L) Detection->StdSens Standard Method524 EPA 524.2 / 8260 (P&T) *Highest Sensitivity* HighSens->Method524 Method504 EPA 504.1 (Micro-LLE) *Most Robust Recovery* StdSens->Method504

Figure 2: Selecting the optimal extraction method based on matrix and sensitivity needs.

References

  • U.S. Environmental Protection Agency. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.[1][2] Revision 1.1.

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7839, 1,2-Dibromoethane.[3][4] (Physical properties and hydrolysis data).

  • U.S. Environmental Protection Agency. (1996). Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples.

Sources

Minimizing matrix effects in 1,2-Dibromoethane-13C2 GC/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide acts as a specialized Technical Support Center for researchers analyzing 1,2-Dibromoethane (EDB) using 1,2-Dibromoethane-13C2 as an internal standard.

Status: Online | Tier: Level 3 (Senior Application Support) | Topic: Matrix Effects & Troubleshooting

📋 Executive Summary: The "Truth Teller" Protocol

In trace analysis of volatile halogenated hydrocarbons, 1,2-Dibromoethane-13C2 (1,2-DBE-13C2) is your primary defense against data corruption. It is not just a passive reference; it is a "Truth Teller." If your internal standard (IS) deviates, it is physically demonstrating the matrix effect acting on your target analyte.

The Core Challenge: EDB is chemically labile. It is prone to dehydrohalogenation (loss of HBr) on hot, active surfaces to form vinyl bromide. Matrix effects in this context often manifest as Matrix-Induced Chromatographic Response Enhancement , where matrix components "sacrifice" themselves to cover active sites, paradoxically making the analyte signal higher in dirty samples than in clean standards.

📂 Case File #1: "My Internal Standard Area Counts are Higher in Samples than in Standards."

User Complaint: "I calibrated with clean solvent standards. When I run my soil/sediment extracts, the 1,2-DBE-13C2 peak area is 140-160% of the calibration standard. Is my injection volume wrong?"

🔧 Root Cause Analysis: Matrix-Induced Enhancement

This is a classic GC/MS phenomenon. In a clean standard, EDB and its 13C2 analog interact with active silanol groups (-Si-OH) in the inlet liner and column head. A portion of the analyte is irreversibly adsorbed or degraded, lowering the response. In a "dirty" sample, high-boiling matrix components (humic acids, lipids) coat these active sites. This "protective layer" prevents the EDB from touching the active sites, allowing more of it to reach the detector.

Result: The sample looks "better" than the standard, leading to under-reporting of the native concentration if not corrected.

🛠️ Protocol: The "Active Site" Elimination Workflow

Step 1: Diagnose the Severity Calculate the Matrix Factor (MF) :



  • MF = 1.0: Ideal.

  • MF > 1.2: Significant Enhancement (Active sites present).

  • MF < 0.8: Suppression (Source contamination or leak).

Step 2: Inlet Deactivation (The Hardware Fix) You must minimize the activity of the sample path.

  • Liner Selection: Switch to a Ultra-Inert, dimpled splitless liner with wool. The wool increases surface area for vaporization but must be fully deactivated.

  • Maintenance: Change the liner and clip 10-15 cm from the guard column every 50-100 injections of complex matrix.

  • Priming: Inject a high-concentration matrix "primer" (e.g., a blank extract) before running your calibration curve to "coat" the active sites intentionally.

Step 3: Calibration Strategy (The Software Fix) If hardware fixes don't bring MF < 1.1, you must alter your calibration approach.

Calibration MethodSuitability for EDBWhy?
External Std (Solvent) 🔴 Critical Fail Will significantly underestimate EDB due to enhancement in samples.
Internal Std (Solvent) 🟡 Caution 13C2-EDB should correct for this, but if enhancement is >50%, the linear range may be compromised.
Matrix-Matched Cal 🟢 Recommended Prepare standards in an extract of the same soil/water type (free of EDB). Matches the "protection" factor.[1][2]
📊 Visualization: Matrix Enhancement Mechanism

MatrixEnhancement cluster_0 Clean Solvent Injection cluster_1 Matrix Sample Injection Solvent_EDB 1,2-DBE-13C2 ActiveSite1 Active Silanol (-Si-OH) Solvent_EDB->ActiveSite1 Loss Adsorption/Degradation (Loss of Signal) ActiveSite1->Loss Sample_EDB 1,2-DBE-13C2 ActiveSite2 Active Silanol (-Si-OH) Detector MS Detector (High Signal) Sample_EDB->Detector Bypasses Active Sites Matrix Matrix Components (Protective Layer) Matrix->ActiveSite2 Blocks Sites

Caption: Mechanism of Matrix-Induced Enhancement. Matrix components block active sites, preventing analyte loss compared to clean standards.

📂 Case File #2: "I see a 'Ghost' Peak or Tailing on EDB."

User Complaint: "I see a small peak just before my 1,2-DBE-13C2, or the peak is tailing badly. My resolution is failing."

🔧 Root Cause Analysis: On-Column Degradation

1,2-Dibromoethane is thermally unstable at high temperatures in the presence of catalytic surfaces. Reaction: Br-CH2-CH2-Br → CH2=CH-Br (Vinyl Bromide) + HBr If this happens inside the injector, you will see a peak for Vinyl Bromide (much earlier retention time). If it happens on the column (due to dirty stationary phase), you will see a "hump" or severe tailing as the EDB degrades during travel.

🛠️ Protocol: Thermal Management
  • Inlet Temperature Check:

    • Do not exceed 200°C - 220°C for the inlet if possible. EDB is volatile (BP ~131°C); extremely high inlet temps (250°C+) increase degradation risk without improving volatilization.

  • Guard Column Implementation:

    • Install a 5m deactivated fused silica guard column (retention gap). This acts as a sacrificial zone where non-volatile residue accumulates.

    • Self-Validating Step: When tailing appears, trim 30cm from the guard column. If peak shape is restored, the degradation was localized to the inlet end.

  • Water Management (Purge & Trap Users):

    • Water vapor entering the MS source can cause proton transfer reactions that distort isotope ratios.

    • Dry Purge: Ensure your Purge & Trap "Dry Purge" step is optimized (typically 1-2 mins) to remove water before desorption.

📂 Case File #3: "My 13C2-EDB Ratio is Failing QC Criteria."

User Complaint: "The method requires the IS response to be within ±30% of the daily calibration. I am consistently failing low in clay samples."

🔧 Root Cause Analysis: Extraction Efficiency vs. Suppression

Unlike enhancement, low recovery of the IS in Purge & Trap or Headspace usually indicates:

  • Matrix Binding: The clay is holding onto the EDB (and the IS) so tightly that it cannot be purged.

  • Leak: A leak in the concentrator.

🛠️ Protocol: The "Standard Addition" Validator

If the IS is low, you cannot trust the calculated concentration of the native target. You must determine if the extraction is the bottleneck.

Experiment: The "Spike-in-Vial" Test

  • Take the sample that failed (low IS).

  • Prepare a duplicate.

  • Spike the 1,2-DBE-13C2 directly into the matrix before sealing the vial.

  • Run the sample.

Decision Logic:

  • Scenario A: Recovery is still low.

    • Diagnosis: Matrix binding.[3] The clay/soil is sequestering the analyte.

    • Fix: Modify the matrix modifier. Add 5-10 mL of Methanol and heat the sample (High-Temperature Purge or Headspace at 80°C) to disrupt the binding.

  • Scenario B: Recovery is normal (High).

    • Diagnosis: The original failure was likely a mechanical leak or a spiking error in the first run.

📊 Summary of Critical Parameters

ParameterRecommended SettingScientific Rationale
Inlet Liner Ultra-Inert, Low pressure drop, w/ WoolWool aids vaporization but must be inert to prevent HBr loss.
Inlet Temp 200°CMinimizes thermal degradation of EDB.
SIM Ions (Native) 107, 109, 188107/109 doublet confirms Br presence. 188 is molecular ion.
SIM Ions (13C2) 109, 111, 190+2 mass shift. Monitor 111 to ensure no interference from native 109 (requires chromatographic resolution or math correction if overlap exists).
Column Rtx-624 or DB-VRX (30m x 0.25mm x 1.4µm)Thick film needed for volatiles; specialized phase separates EDB from halogenated interferences.

🔗 References

  • U.S. EPA Method 504.1 , "1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography."[4][5] National Environmental Methods Index. Link

  • U.S. EPA Method 8260D , "Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846 Test Methods for Evaluating Solid Waste. Link

  • Anastassiades, M., et al. , "Matrix Effects in GC/MS Analysis." Chromatography Online. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR) , "Toxicological Profile for 1,2-Dibromoethane." CDC. Link

Sources

Technical Support Center: Gas Chromatography of 1,2-Dibromoethane-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the gas chromatography (GC) analysis of 1,2-Dibromoethane-13C2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing and broadening, encountered with this isotopically labeled compound. Our approach is rooted in explaining the fundamental causes of these problems to empower you with effective, long-term solutions.

Introduction: The Challenge of 1,2-Dibromoethane-13C2 Analysis

1,2-Dibromoethane is a volatile halogenated hydrocarbon.[1][2][3] Its isotopically labeled counterpart, 1,2-Dibromoethane-13C2, is often used as an internal standard in quantitative analyses due to its similar physicochemical properties to the unlabeled analyte.[4] However, like many polar and active compounds, it is susceptible to poor peak shape in GC analysis, manifesting as tailing or broadening. These issues can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[5][6]

This guide provides a structured approach to diagnosing and rectifying these problems, moving systematically through the GC system from the inlet to the column and considering methodological parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,2-Dibromoethane-13C2 peak tailing?

A1: Peak tailing for a compound like 1,2-Dibromoethane-13C2 is most commonly caused by "active sites" within the GC system.[7] These are locations where the analyte can have secondary, undesirable interactions, primarily through adsorption. Key areas to investigate are the inlet liner, the initial part of the GC column, and any dead volumes in the flow path.[8][9]

Q2: Can the isotopic labeling with 13C cause peak shape issues?

A2: While isotopic labeling can sometimes cause slight shifts in retention time, it is not the primary cause of significant peak tailing or broadening.[10][11] The chemical reactivity and potential for interaction with active sites are largely dictated by the molecule's functional groups and overall polarity, which are nearly identical between the labeled and unlabeled forms.[4]

Q3: My peak shape is getting worse with each injection. What does this indicate?

A3: A progressive deterioration of peak shape often points to the accumulation of non-volatile residues in the inlet liner or at the head of the column.[12] This contamination creates new active sites that interact with your analyte. Routine maintenance, such as changing the liner and trimming the column, is crucial to prevent this.[6][13]

Q4: What is the first thing I should check if I suddenly see peak tailing?

A4: If peak tailing appears suddenly, the most likely culprits are related to recent maintenance or a contaminated sample.[13] Check the following in order:

  • Inlet Maintenance: Replace the septum and the inlet liner.[13]

  • Column Installation: Ensure the column is installed correctly in the inlet with the proper insertion distance and that the column cut is clean and square.[5][8][9]

  • Leaks: Check for leaks in the inlet, which can disrupt flow paths and cause peak distortion.

In-Depth Troubleshooting Guide

A systematic approach is key to efficiently resolving chromatographic problems. The following sections break down the troubleshooting process by the components of the GC system.

Section 1: The GC Inlet - The First Point of Contact

The inlet is where the sample is vaporized and introduced to the column. It is also the most common source of activity-related peak tailing.[14]

1.1. The Critical Role of the Inlet Liner

The inlet liner is the first surface your analyte contacts. An active or contaminated liner can lead to significant peak tailing.[14][15]

The "Why": Standard borosilicate glass liners have surface silanol groups (Si-OH) which are acidic and can interact with polar compounds like 1,2-Dibromoethane.[14][16] This interaction causes adsorption, where some analyte molecules are temporarily held back, resulting in a tailed peak.

Troubleshooting Steps & Solutions:

  • Visual Inspection: Remove the liner and inspect it for discoloration or visible residue.

  • Liner Replacement: The most straightforward solution is to replace the liner with a new, deactivated one.[5] Cleaning and deactivating liners in-house is often not recommended due to the use of hazardous chemicals and the difficulty in achieving consistent inertness.[17]

  • Choosing the Right Liner:

    • Deactivation: Always use a liner with a high-quality deactivation treatment.[18] For a broad range of analytes, a universal "ultra inert" deactivation is often a good choice.[18]

    • Glass Wool: If using a liner with glass wool, ensure the wool itself is also deactivated. The high surface area of glass wool can be a significant source of activity if not properly treated.[14]

Liner TypeSuitability for 1,2-Dibromoethane-13C2Rationale
Undeactivated Glass PoorHigh concentration of active silanol groups will cause significant tailing.[16]
Standard Deactivated Moderate to GoodA significant improvement, but may still exhibit some activity with sensitive compounds.
Ultra Inert/Base Deactivated ExcellentSpecifically engineered to minimize active sites, providing the best peak shape for active analytes.[15][18]
1.2. Septum and O-Ring Maintenance

A worn or leaking septum can also contribute to peak shape problems.

The "Why": A cored or leaking septum can introduce air into the system, which can degrade the column's stationary phase. It can also cause inconsistencies in the injection, leading to broader peaks.

Protocol: Inlet Maintenance

  • Cool Down: Cool the GC inlet and oven to a safe temperature.

  • Vent Carrier Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Carefully unscrew the septum retaining nut.

  • Replace Septum: Remove the old septum with tweezers and replace it with a new one. Avoid touching the new septum with bare hands.

  • Replace Liner and O-ring: While the inlet is open, replace the liner and its O-ring.

  • Reassemble: Re-tighten the septum nut (do not overtighten).

  • Leak Check: Restore carrier gas flow and perform an electronic leak check.

Section 2: The GC Column - Where Separation Happens

If the inlet has been ruled out as the source of the problem, the next area to investigate is the analytical column.

2.1. Column Contamination and Activity

The "Why": Over time, the front end of the column can become contaminated with non-volatile matrix components.[19] This residue can create active sites, leading to peak tailing for sensitive compounds.[12] The stationary phase itself can also degrade due to exposure to oxygen at high temperatures, exposing active sites on the fused silica tubing.

Troubleshooting Steps & Solutions:

  • Column Trimming: The most effective solution is to trim the front end of the column.[6][13] This removes the contaminated section.

    • Protocol: Remove 10-20 cm from the inlet side of the column using a ceramic scoring wafer to ensure a clean, square cut.[5] Reinstall the column.

  • Column Bakeout: If trimming doesn't resolve the issue, a high-temperature bakeout (at the column's maximum isothermal temperature limit) can sometimes remove more volatile contaminants. However, this is less effective for non-volatile residues.

2.2. Choosing the Right Column

The "Why": The choice of stationary phase is crucial for good chromatography. For volatile halogenated compounds like 1,2-Dibromoethane, a mid-polarity column is often a good starting point.[20][21][22]

Recommended Column Phases:

Phase TypeDescriptionRationale
5% Phenyl-methylpolysiloxane A common, versatile low-to-mid polarity phase.Good for general-purpose analysis of volatile organic compounds.[23]
6% Cyanopropylphenyl-methylpolysiloxane (624-type) Mid-polarity phase.Often recommended for the analysis of volatile organic pollutants, including halogenated hydrocarbons.[21][22]
WAX (Polyethylene Glycol) High-polarity phase.Can be used, but may have lower thermal stability and might not be the first choice unless required for separating co-eluting compounds.[23]

Column Dimensions:

  • Length: A 30-meter column is standard for most applications.

  • Internal Diameter (ID): 0.25 mm or 0.32 mm ID columns offer a good balance of efficiency and sample capacity.[22][24]

  • Film Thickness: A film thickness of 0.25 µm to 1.0 µm is generally suitable. Thicker films can help shield active sites and improve peak shape for very active compounds.[12][24]

Section 3: GC Method Parameters

Optimizing your GC method parameters can significantly improve peak shape.

3.1. Injection Parameters
  • Injector Temperature: The temperature should be high enough to ensure rapid and complete vaporization of the sample. A typical starting point is 250 °C.[25]

  • Injection Mode: For trace analysis, splitless injection is common. Ensure the split vent is opened at an appropriate time (e.g., 0.75-1.0 min) to transfer the analytes to the column efficiently without transferring excess solvent, which can cause peak broadening.[5][8]

3.2. Oven Temperature Program
  • Initial Oven Temperature: A lower initial oven temperature can help to focus the analytes at the head of the column, leading to sharper peaks.[5][13] This is especially important in splitless injection.

  • Temperature Ramp Rate: A slower ramp rate generally improves resolution but increases analysis time. A faster ramp rate can lead to broader peaks if it's too aggressive.

3.3. Carrier Gas Flow Rate
  • Linear Velocity: Operating the carrier gas at its optimal linear velocity will provide the best column efficiency and, consequently, the sharpest peaks.[26] Deviating significantly from the optimum will lead to peak broadening.[27][28]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing and broadening issues with 1,2-Dibromoethane-13C2.

GCTroubleshooting Start Peak Tailing or Broadening Observed CheckInlet Step 1: Inspect GC Inlet Start->CheckInlet Liner Replace Liner, Septum, & O-Ring CheckInlet->Liner ColumnInstall Verify Correct Column Installation & Cut Liner->ColumnInstall LeakCheck Perform Leak Check ColumnInstall->LeakCheck ProblemSolved1 Problem Resolved? LeakCheck->ProblemSolved1 CheckColumn Step 2: Evaluate Column ProblemSolved1->CheckColumn No End Consult Instrument Specialist ProblemSolved1->End Yes TrimColumn Trim 10-20 cm from Column Inlet CheckColumn->TrimColumn ProblemSolved2 Problem Resolved? TrimColumn->ProblemSolved2 CheckMethod Step 3: Optimize GC Method ProblemSolved2->CheckMethod No ProblemSolved2->End Yes InjTemp Adjust Injector Temperature CheckMethod->InjTemp OvenProg Optimize Oven Program (Initial Temp & Ramp) InjTemp->OvenProg FlowRate Verify Optimal Carrier Gas Flow OvenProg->FlowRate ProblemSolved3 Problem Resolved? FlowRate->ProblemSolved3 ProblemSolved3->End No ProblemSolved3->End Yes

Caption: A step-by-step workflow for diagnosing GC peak shape issues.

Conclusion

Addressing peak tailing and broadening for 1,2-Dibromoethane-13C2 requires a systematic evaluation of the entire GC system. By understanding the chemical interactions that lead to these issues—primarily adsorption at active sites—researchers can take targeted steps to create a more inert sample pathway. Regular maintenance of the GC inlet, proper column selection and care, and optimized method parameters are the cornerstones of achieving sharp, symmetrical, and reproducible peaks for this and other challenging analytes.

References
  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES . SilcoTek. [Link]

  • GC Inlet Liner Selection, Part III: Inertness . Restek Resource Hub. [Link]

  • Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry . Chromtech. [Link]

  • Isotopic labeling . Wikipedia. [Link]

  • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems . LCGC. [Link]

  • Is the practice of GC inlet liner cleaning and deactivation worth the effort? . Mandel Scientific. [Link]

  • Ultra Inert Liners for GC . Agilent. [Link]

  • Troubleshooting GC peak shapes . Element Lab Solutions. [Link]

  • 1,2-Dibromoethane . Restek EZGC Method Translator. [Link]

  • Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules . MDPI. [Link]

  • GC Diagnostic Skills I | Peak Tailing . Element Lab Solutions. [Link]

  • Peak Tailing in GC Trace Analysis . LabRulez GCMS. [Link]

  • Determination of 1,2-dibromoethane as a genotoxic impurity in escitalopram oxalate drug substance by gas chromatography . TSI Journals. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks . Agilent. [Link]

  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source . SciSpace. [Link]

  • Chemical Properties of 1,2-Dibromoethane-d3 (CAS 117164-17-7) . Cheméo. [Link]

  • Table 1, Properties of 1,2-Dibromoethane . 15th Report on Carcinogens - NCBI Bookshelf. [Link]

  • Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labelling in Metabolomics . ChemRxiv. [Link]

  • Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods . The LCGC Blog. [Link]

  • Isotope-ratio detection for gas chromatography . Division of Geological and Planetary Sciences, Caltech. [Link]

  • Optimizing Gas Chromatography Parameters for Enhanced Performance . Microbioz India. [Link]

  • Gas Chromatography Problem Solving and Troubleshooting . ResearchGate. [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water . Agilent. [Link]

  • GC/Ms Peak area drop . Chromatography Forum. [Link]

  • Fixing GC Peak Tailing for Cleaner Results . Separation Science. [Link]

  • GC Columns Guidebook . Shimadzu. [Link]

  • GC Diagnostic Skills I | Peak Tailing . The LCGC Blog. [Link]

  • Tailing Peaks - Part 2 - GC Troubleshooting Series . YouTube. [Link]

  • Guide to Choosing a GC Column . Phenomenex. [Link]

  • How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors . LCGC International. [Link]

  • Optimisation of Column Parameters in GC . Chromatography Today. [Link]

  • 1,2-Dibromoethane in Drinking-water . World Health Organization (WHO). [Link]

  • Peak Perfection: A Guide to GC Troubleshooting . Agilent. [Link]

  • 3: Broadening of Chromatographic Peaks . Chemistry LibreTexts. [Link]

  • GC Column Selection Guide . JCANO | INGENIERIA. [Link]

  • Pragmatic Rules for GC Column Selection . LCGC International. [Link]

  • Peak Shape Problems: Sensitivity Loss - GC Tech Tip . Phenomenex. [Link]

  • What Affects Peak Area in GC? Key Influencing Factors . Chromatography Today. [Link]

  • BROADENING OF CHROMATOGRAPHIC PEAKS . Bates College. [Link]

Sources

Preventing degradation of 1,2-Dibromoethane-13C2 standard solutions

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1,2-Dibromoethane-13C2 (Ethylene Dibromide-13C2) Application: Internal Standard (IS) for GC-MS/ECD Quantification (e.g., EPA Method 504.1, 8260) Document ID: TS-EDB13C-001

Executive Summary

1,2-Dibromoethane-13C2 (DBE-13C2) is a high-value isotopic standard used to correct for matrix effects and injection variability. While chemically robust under neutral conditions, it is susceptible to dehydrohalogenation (loss of HBr) and volatilization . This guide provides the mechanistic understanding and protocols necessary to maintain standard integrity.

Part 1: The Degradation Matrix (Mechanisms)

To prevent degradation, you must understand the enemy. DBE-13C2 does not typically "spoil" like food; it transforms via specific chemical pathways or physically escapes the vial.

Primary Degradation Pathways
  • Dehydrohalogenation (The Heat/Base Trap):

    • Mechanism: Under basic conditions (pH > 7) or high heat, DBE undergoes an E2 elimination reaction. A base abstracts a proton, causing the simultaneous expulsion of a bromide ion.

    • Result: Formation of Vinyl Bromide (and eventually acetylene).

    • Symptom: Appearance of an early-eluting peak in your chromatogram (Vinyl Bromide elutes significantly earlier than DBE).

  • Photolysis:

    • Mechanism: Carbon-Bromine (C-Br) bonds are weak chromophores. UV light provides enough energy to cleave this bond homolytically, creating radical species.

    • Result: Gradual browning of the solution (liberation of elemental bromine) and loss of analyte.

  • Hydrolysis:

    • Mechanism: Nucleophilic attack by water.

    • Reality Check: This is kinetically very slow at neutral pH (

      
       years).[1] It is rarely the cause of rapid standard failure unless the solvent is highly alkaline.
      
Pathway Visualization

degradation_pathways cluster_legend Condition Triggers DBE 1,2-Dibromoethane-13C2 (Target Analyte) VinylBr Vinyl Bromide-13C2 (Degradant) DBE->VinylBr Dehydrohalogenation (Heat or Base catalyzed) Bromoethanol 2-Bromoethanol (Hydrolysis Product) DBE->Bromoethanol Hydrolysis (Slow, pH dependent) Ethylene Acetylene/Ethylene (Volatile Gas) VinylBr->Ethylene Further Elimination Legend1 High pH (Alkaline) -> Accelerates Red Path Legend2 UV Light -> Accelerates Radical Cleavage

Figure 1: Chemical degradation pathways of 1,2-Dibromoethane.[2][3][4][5] The Red path (Elimination) is the most common cause of standard failure in GC injectors or improper storage.

Part 2: Troubleshooting & FAQs

Q1: My DBE-13C2 peak area is decreasing, but I don't see new peaks. Is it degrading?

Diagnosis: Likely Physical Loss (Volatility) , not chemical degradation.

  • The Science: DBE has a high vapor pressure. If stored in a vial with a punctured septum, the analyte partitions into the headspace and escapes every time the vial is opened or temperature fluctuates.

  • The Fix:

    • Never store working standards in vials with punctured septa for >24 hours.

    • Weigh your stock vials before and after storage. A loss in mass indicates solvent evaporation, which actually concentrates the standard (if solvent is lost) or loses analyte (if analyte volatilizes).

    • Protocol: Transfer stock immediately to single-use crimp-top ampoules or micro-vials with zero headspace.

Q2: I see a small peak eluting just before my DBE-13C2. What is it?

Diagnosis: Vinyl Bromide (Dehydrohalogenation artifact).

  • The Cause: This usually happens inside the instrument, not the bottle.

    • Dirty Liner: Basic residues (from previous derivatizations or matrix) in the GC inlet liner catalyze the elimination of HBr.

    • Active Sites: Old glass wool or column heads can act as Lewis acids/bases.

  • Verification: Inject the standard at a lower inlet temperature (e.g., 200°C vs 250°C). If the "impurity" peak shrinks, the degradation is thermal and happening in the inlet.

Q3: Can I dilute DBE-13C2 in Acetone instead of Methanol?

Recommendation: Methanol (P&T grade) is preferred.

  • Reasoning:

    • Methanol: Standard for EPA Method 504.1. It effectively traps the volatile DBE.

    • Acetone: While DBE is soluble, Acetone is extremely volatile. Evaporation of the solvent will rapidly change the concentration of your standard, ruining your calibration curve.

    • Warning: Avoid alkaline methanol. Ensure your solvent is neutral.

Q4: The Certificate of Analysis (CoA) says "Store at Room Temp," but my lab protocol says 4°C. Who is right?

Answer: Both, but 4°C is safer for open vials.

  • Context: Sealed ampoules are stable at room temperature (dark). Once opened, the risk is volatility.

  • Thermodynamics: Lowering temperature reduces vapor pressure (Henry's Law), keeping the DBE-13C2 dissolved in the solvent rather than in the headspace.

  • Rule: Unopened = Room Temp (Dark). Opened/Working Stock = 4°C (tightly sealed).

Part 3: Standard Handling Protocols

Protocol A: Preparation of Working Standards

Objective: Minimize volatilization and photolysis during dilution.

StepActionScientific Rationale
1 Equilibrate Allow the ampoule to reach room temperature before opening. Opening a cold ampoule in humid air causes condensation, introducing water (hydrolysis risk).
2 Solvent Prep Fill the receiving volumetric flask with Methanol almost to the line.
3 Sub-Surface Injection When transferring the DBE-13C2, inject the aliquot below the surface of the methanol.
4 Minimise Headspace Dilute to volume immediately and cap. Do not let the neat standard sit in an open flask.
5 Inversion Invert 3 times to mix. Do not sonicate vigorously (heat/cavitation drives off volatiles).
Protocol B: The "Check Standard" System (Self-Validation)

Objective: Verify standard integrity before running a batch.

  • Designate a "Gold Standard": Keep one sealed ampoule of DBE-13C2 as a reference.

  • The Comparison: When preparing a new working solution, inject the "Gold Standard" (freshly opened) against your current working solution.

  • Acceptance Criteria:

    • Response Factor (RF) deviation < 15%.

    • Presence of Vinyl Bromide peak < 1% of total area.[6]

Workflow Visualization

handling_workflow cluster_warning Critical Control Points Start Receive Ampoule (DBE-13C2) Storage Store Dark (Room Temp or 4°C) Start->Storage Open Equilibrate to RT & Snap Open Storage->Open Upon Use Dilute Sub-surface Transfer into Methanol Open->Dilute Minimize Air Exposure Aliquot Aliquot into Zero-Headspace Vials Dilute->Aliquot Warn1 Avoid Basic Glassware Dilute->Warn1 Usage GC-MS Analysis Aliquot->Usage Warn2 No Punctured Septa Storage Aliquot->Warn2

Figure 2: Optimized workflow for handling volatile halogenated standards.

References

  • U.S. Environmental Protection Agency (EPA). (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 1,2-Dibromoethane.[2] U.S. Department of Health and Human Services. [Link]

  • World Health Organization (WHO). (2003). 1,2-Dibromoethane in Drinking-water.[2][7][8] Background document for development of WHO Guidelines for Drinking-water Quality. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Ethane, 1,2-dibromo- Gas Chromatography Data. [Link][2]

Sources

Overcoming co-elution and interference in 1,2-Dibromoethane-13C2 analysis

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Personnel, QA/QC Managers, and Method Developers From: Dr. Aris Thorne, Senior Application Scientist, Mass Spectrometry Division Subject: Technical Advisory – Precision Analysis of 1,2-Dibromoethane-13C2

Executive Summary

The analysis of 1,2-Dibromoethane (EDB) using its stable isotope analog, 1,2-Dibromoethane-13C2 (1,2-DBE-13C2) , represents the gold standard in isotope dilution mass spectrometry (IDMS). While 13C-labeling eliminates the deuterium-hydrogen exchange issues common with deuterated standards, it introduces a specific, often overlooked spectral challenge: Isobaric Cross-Talk .

This guide addresses the two primary failure modes in this analysis:

  • Spectral Interference: The "109 Ion Trap" where native and labeled signals overlap.

  • Chromatographic Co-elution: Matrix suppression from non-target volatiles in complex environmental or pharmaceutical samples.

Module 1: The "109 Ion Trap" (Spectral Interference)

The Problem: Users often report artificially high Internal Standard (IS) recovery or non-linear calibration curves when analyzing high concentrations of native EDB.

The Mechanism: Bromine exists as two isotopes:


 and 

in a roughly 1:1 ratio.[1]
  • Native EDB (

    
    )  fragments primarily by losing one bromine atom. The resulting cation 
    
    
    
    appears as a doublet at m/z 107 (
    
    
    ) and m/z 109 (
    
    
    ).
  • Labeled EDB (

    
    )  also loses a bromine. Its cation 
    
    
    
    shifts by +2 mass units, appearing at m/z 109 (
    
    
    ) and m/z 111 (
    
    
    ).

Critical Insight: The m/z 109 ion exists in both spectra.

  • If you use m/z 109 to quantify your Internal Standard, the native EDB (containing

    
    ) will contribute to the IS signal.
    
  • Result: As native concentration increases, IS area falsely increases, suppressing the calculated response factor.

Troubleshooting Guide: Ion Selection
AnalytePrimary Quant Ion (SIM)Secondary QualifierWhy?
Native EDB 107 109m/z 107 is unique to the native form (assuming no interferences).
1,2-DBE-13C2 (IS) 111 109m/z 111 is unique to the labeled form. Never use 109 for Quant.

Q: My software auto-selected m/z 109 for the IS. How do I fix this? A: Manually override the method parameters. Set the Quantitation Mass to 111.0. Ensure your SIM window or Scan range includes 111. If you must use 109 due to sensitivity limits (rare), you must apply a mathematical correction factor based on the theoretical isotopic abundance, but this is not recommended for regulated work (EPA 524.3/8260).

Module 2: Chromatographic Co-elution & Matrix Effects

The Problem: In Purge & Trap (P&T) analysis, EDB elutes in a crowded region of the chromatogram, often near Chlorobenzene or Ethylbenzene . While MS resolves these chemically different compounds, co-elution causes ion suppression (matrix effects) in the source, reducing sensitivity.[2]

The Solution: Optimizing the stationary phase and thermal profile is critical.

Protocol: Chromatographic Optimization

Step 1: Column Selection

  • Standard:DB-624 (or equivalent 624-phase). Good general VOC separation.

  • High-Resolution:DB-VRX . specifically engineered for volatile pollutants; provides better resolution between EDB and aromatics.

Step 2: Temperature Programming (The "Mid-Ramp" Hold) Standard VOC ramps often blast through the 80°C–120°C range. EDB needs a "breathing room" ramp.

  • Initial: 35°C (Hold 4 min) – Traps gases.

  • Ramp 1: 10°C/min to 100°C (Hold 0 min) – Elutes light aromatics.

  • Ramp 2: 5°C/min to 140°C – Critical Step. Slowing the ramp here widens the separation between EDB and co-eluting alkyl-benzenes.

  • Ramp 3: 25°C/min to 240°C (Bake out).

Q: I see "ghost peaks" of EDB in my blanks. Is this co-elution? A: No, this is likely Carryover . EDB is "sticky" in P&T systems.

  • Fix: Increase your Trap Bake temperature by 10°C (do not exceed sorbent limits).

  • Fix: Replace the P&T transfer line if it is PEEK; use Silcosteel® or deactivated fused silica.

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for distinguishing between Spectral Interference and Chromatographic Co-elution.

EDB_Troubleshooting Start Issue: Poor EDB-13C2 Recovery or Non-Linearity Check_IS_Area Check Internal Standard (IS) Peak Area across Batch Start->Check_IS_Area IS_High IS Area Increases with Native Conc? Check_IS_Area->IS_High IS_Low IS Area Low/Variable in Samples vs. Cal? Check_IS_Area->IS_Low Spectral_Interference SPECTRAL INTERFERENCE (Cross-Talk) IS_High->Spectral_Interference Yes Matrix_Suppression MATRIX SUPPRESSION (Co-elution) IS_Low->Matrix_Suppression Yes Check_Ions Check Quant Ions: Are you using m/z 109 for IS? Spectral_Interference->Check_Ions Check_Chrom Check Total Ion Chromatogram: Is there a peak overlapping EDB? Matrix_Suppression->Check_Chrom Solution_Spectral ACTION: Change IS Quant Ion to m/z 111 Check_Ions->Solution_Spectral Yes Solution_Chrom ACTION: Change Ramp Rate (Slower 100-140°C) Check_Chrom->Solution_Chrom Yes

Caption: Logic flow for diagnosing 1,2-Dibromoethane-13C2 analytical failures. Blue path indicates data review; Red/Yellow indicates root cause identification; Green indicates corrective protocol.

Module 4: Self-Validating System Checks

To ensure your system is robust, implement these two checks during method development or troubleshooting.

Experiment A: The "Cross-Talk" Challenge

Purpose: To verify that high levels of Native EDB do not falsely inflate the IS signal.

  • Prepare: A standard containing only Native EDB at the highest calibration point (e.g., 50 ppb). Do not add IS.

  • Inject: Analyze using your standard method.

  • Analyze: Extract the ion chromatogram for m/z 111 .

  • Pass Criteria: The area of m/z 111 should be < 0.5% of the area typically observed for the IS in a normal run.

    • If Fails: Your mass resolution is too low, or you are integrating the "shoulder" of the 109 peak. Tighten the SIM window.

Experiment B: The Deuterium vs. 13C Comparison (Optional)

Purpose: To justify the cost of 13C standards over cheaper D4 standards.

  • Context: EDB-d4 (

    
    ) can undergo H/D exchange in active sites (hot brass lines in P&T concentrators) or high-pH matrices.
    
  • Test: If using EDB-d4 and seeing low recovery, switch to EDB-13C2. If recovery restores immediately, the issue was chemical exchange, not matrix suppression. 13C-carbon bonds are chemically inert under P&T conditions.

References

  • U.S. Environmental Protection Agency. (2009).[3] Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[3] EPA 815-B-09-009.

  • U.S. Environmental Protection Agency. (2018).[4] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[5] SW-846 Update VI.

  • Agilent Technologies. (2012). Volatile Organic Compound Analysis Using Purge and Trap: Success with VOC analysis using the Agilent 5975C Mass Selective Detector. Application Note 5991-0029EN.

  • Thermo Fisher Scientific. (2016). Maximizing Speed and Separations for Lowering Drinking Water Detection Limits with GC/MS. Application Note 52185.[6]

Sources

Optimizing GC column selection for 1,2-Dibromoethane-13C2 separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing GC Column Selection for 1,2-Dibromoethane-13C2

Introduction: The Application Scientist’s Perspective

Welcome to the Technical Support Center. I am your Senior Application Scientist. You are likely here because you are developing a quantitative method for 1,2-Dibromoethane (EDB) using its isotopically labeled internal standard, 1,2-Dibromoethane-13C2 (EDB-13C2) .

In high-precision drug development and environmental toxicology, EDB-13C2 is the "gold standard" for correcting matrix effects and recovery losses. However, EDB is chemically fragile; it is prone to dehydrohalogenation (degradation) and adsorption on active sites.

The Core Challenge: The goal is not to chromatographically separate EDB-13C2 from native EDB (Mass Spectrometry resolves these by


). The goal is to separate EDB-13C2 from matrix interferences  (like solvents and halogenated byproducts) while maintaining peak symmetry to ensure accurate integration.

Module 1: Column Selection Strategy

Do not choose a column based solely on boiling point. For halogenated alkanes like EDB-13C2, dipole-dipole interactions are critical for resolution.

Primary Recommendation: The "Volatiles" Specialist
  • Phase Chemistry: 6% Cyanopropyl-phenyl / 94% Dimethyl polysiloxane.

  • Commercial Examples: DB-624, Rtx-624, ZB-624.

  • Why it works: This phase is "Intermediate Polar." The cyanopropyl group interacts specifically with the electronegative bromine atoms in EDB, providing superior resolution from non-halogenated solvents compared to non-polar columns. It is the regulatory standard (EPA Method 504.1/8260).

Secondary Recommendation: The "Generalist"
  • Phase Chemistry: 5% Phenyl / 95% Dimethyl polysiloxane.

  • Commercial Examples: DB-5ms, HP-5, Rtx-5.

  • Why it works: If your method includes high-boiling co-analytes (>240°C), the 624-phase (limit ~240°C) may bleed. The 5-type phase allows temperatures up to 325°C+ but offers less resolution for EDB from volatile solvent tails.

Comparative Performance Table
Feature624-Type (Recommended) 5-Type (Alternative) 1-Type (Not Recommended)
Chemistry Cyanopropyl-phenyl5% Phenyl100% Dimethyl polysiloxane
Mechanism Boiling Pt + Dipole interactionBoiling Pt + Pi-Pi interactionBoiling Pt only
EDB Peak Shape Sharp, minimal tailingGood, susceptible to solvent overloadProne to fronting/tailing
Temp Limit ~240°C - 260°C~325°C - 350°C~350°C
Application Volatiles, Halocarbons (EPA 504)Semivolatiles, General ScreeningHydrocarbons

Module 2: Self-Validating Experimental Protocol

To ensure your system is optimized for EDB-13C2, follow this setup protocol. This is a self-validating system ; if the System Suitability Test (SST) fails, do not proceed to sample analysis.

Step 1: Column Installation & Conditioning
  • Trim: Cut 2-3 cm from the detector end and 10 cm from the inlet end after sliding on ferrules to remove graphite debris.

  • Verify: Inspect the cut with a magnifier.[1][2] It must be 90° and jagged-free.

  • Condition: Ramp column to 20°C below its maximum temperature. Hold for 30 mins. Do not connect to MS yet (prevents source contamination).

Step 2: The "Inertness" System Suitability Test (SST)

EDB is reactive. A dirty inlet converts EDB to Vinyl Bromide via dehydrohalogenation.

  • Test Mix: Inject a standard containing EDB-13C2 (approx. 20 ppb) and a tailing marker (e.g., 1,2-dibromo-3-chloropropane or DBCP).

  • Acceptance Criteria:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for EDB-13C2.
      • Formula:

        
         where 
        
        
        
        is width at 5% height, and
        
        
        is front half width.
    • Degradation Check: Monitor

      
       106/108 (Vinyl Bromide). If peak area > 2% of EDB area, the system is too active.
      

Module 3: Troubleshooting & FAQs

Q1: My EDB-13C2 peak is tailing significantly (


). Is the column bad? 
A:  Rarely. Tailing in halogenated compounds is usually inlet activity , not column failure.
  • The Mechanism: Hot metal surfaces or dirty glass liners catalyze adsorption.

  • The Fix:

    • Replace the inlet liner with a deactivated, splitless single-taper liner containing deactivated glass wool.

    • Trim 10 cm from the front of the column (guard column section).

    • Check the gold seal (Agilent systems) or jet; clean or replace.

Q2: I see a "ghost peak" eluting just before EDB-13C2. What is it? A: This is likely Vinyl Bromide (or the 13C analog).

  • Cause: Dehydrohalogenation inside the injector port due to excessive temperature or catalytic activity.

  • Immediate Action: Lower inlet temperature to 200°C. If using a splitless injection, ensure the purge valve opens at 0.75 – 1.0 min to sweep residual solvent/analyte out of the hot zone.

Q3: Can I separate EDB-13C2 from native EDB chromatographically? A: Generally, no , and you shouldn't try.

  • Scientific Grounding: The "Isotope Effect" on retention time is negligible for carbon-13 labeling (unlike Deuterium, which can shift RT slightly). They will co-elute.

  • The Solution: Use Mass Spectrometry (GC-MS).[1][3][4][5][6]

    • Native EDB: Monitor

      
       107, 109.
      
    • EDB-13C2: Monitor

      
       109, 111.
      
    • Note: The

      
       109 ion is shared. Use unique qualifiers (
      
      
      
      107 for native,
      
      
      111 for label) for quantitation to avoid "cross-talk."

Q4: My retention times are shifting day-to-day. A: EDB is volatile.

  • Check: Is your oven starting at sub-ambient or low temperatures (e.g., 35°C)? Ensure the oven equilibration time is set to at least 2.0 minutes before injection to stabilize thermal gradients.

  • Check: Leak at the inlet. Halocarbons are sensitive to carrier gas velocity changes.

Module 4: Visualization

Diagram 1: Column Selection Decision Tree

Caption: Logical flow for selecting the optimal stationary phase based on matrix complexity and thermal requirements.

ColumnSelection Start Select Column for 1,2-Dibromoethane-13C2 AnalyteType Primary Goal: Separation from Matrix? Start->AnalyteType Volatiles Volatile Matrix (Water, Solvents, Gases) AnalyteType->Volatiles Yes (EPA 504/8260) SemiVolatiles Complex/High Boiling Matrix (Extracts) AnalyteType->SemiVolatiles No (General Screen) Rec1 RECOMMENDED: 624-Type Phase (Cyanopropyl-phenyl) Volatiles->Rec1 Rec2 ALTERNATIVE: 5-Type Phase (5% Phenyl) SemiVolatiles->Rec2 Reason1 High Selectivity for Halogens & Volatiles Rec1->Reason1 Reason2 Higher Thermal Stability (>260°C) Rec2->Reason2

Diagram 2: Troubleshooting Peak Tailing & Degradation

Caption: Diagnostic workflow for identifying the root cause of poor EDB-13C2 peak shape.

Troubleshooting Problem Issue: Poor Peak Shape (EDB-13C2) CheckTailing Is Peak Tailing? (Tf > 1.5) Problem->CheckTailing CheckGhost Ghost Peak Pre-eluting? Problem->CheckGhost Activity Cause: Active Sites (Inlet/Liner) CheckTailing->Activity Yes Breakdown Cause: Thermal Degradation (Vinyl Bromide formation) CheckGhost->Breakdown Yes Fix1 Action: Use Deactivated Liner & Trim Column Activity->Fix1 Fix2 Action: Lower Inlet Temp (<220°C) Breakdown->Fix2

References

  • U.S. Environmental Protection Agency. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.[7][8]Link

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link

  • Restek Corporation. (n.d.). 1,2-Dibromoethane Chromatogram & Phase Selection.Link

  • Agilent Technologies. (2020). GC Column Selection Guide: Volatile Organic Compounds.Link

Sources

Technical Support Center: High-Sensitivity Analysis of 1,2-Dibromoethane-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Ticket ID: SNR-EDB-13C2 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are experiencing low Signal-to-Noise Ratios (SNR) or inconsistent recovery for 1,2-Dibromoethane-13C2 (13C2-EDB). This compound is the "gold standard" internal standard for Ethylene Dibromide (EDB) analysis under EPA Methods 8260 (VOCs) and 524 (Drinking Water).

The Core Problem: EDB is a heavy, halogenated alkyl halide. While volatile, it is prone to dehydrohalogenation (degrading to vinyl bromide) on active sites in the inlet. Furthermore, because 13C2-EDB is an isotopologue, incorrect ion selection in Mass Spectrometry (MS) leads to "crosstalk" from native EDB, artificially inflating noise and ruining your SNR.

This guide moves beyond basic manual instructions to the mechanistic causes of signal loss.

Part 1: The Physics of Detection (Ion Selection)

Q: I am using the standard ions for EDB. Why is my Internal Standard (IS) baseline noisy?

A: You are likely monitoring the wrong ion for the 13C2 analog, causing interference from the native analyte.

Standard 1,2-Dibromoethane (


) fragments by losing a bromine atom. Because Bromine exists as 

(50.7%) and

(49.3%), the mass spectrum shows a "triplet" pattern.[1]
  • Native EDB Quant Ion: 107 (

    
    )
    
  • Native EDB Secondary Ion: 109 (

    
    )
    

The 13C2 Shift: The 13C label adds +2 mass units to the carbon backbone.[2]

  • The 107 fragment shifts to 109 (

    
    ).
    
  • The 109 fragment shifts to 111 (

    
    ).
    

The Trap: If you select 109 as the quantifier for your 13C2-Internal Standard, you are monitoring the exact same mass as the secondary ion of the native EDB. If your sample has high native EDB, it will "bleed" into your IS channel, destroying your SNR and recovery calculations.

Protocol 1.1: Correct SIM Setup

Compound Primary Quant Ion (m/z) Qualifier Ion (m/z) Dwell Time (ms) Rationale
Native EDB 107.0 109.0 50-100 Base peak, high intensity.

| 13C2-EDB (IS) | 111.0 | 109.0 | 50-100 | Crucial: 111 is unique to the IS. Native EDB does not produce mass 111. |

Senior Scientist Note: Increasing Dwell Time (e.g., from 25ms to 100ms) on these specific ions in SIM mode is the single fastest way to improve SNR, as SNR is proportional to the square root of the sampling time.

Part 2: Chromatographic Optimization (The Inlet)

Q: My peaks are tailing, and response drops over a sequence. Is it the column?

A: It is rarely the column; it is almost always the Inlet Liner .

1,2-Dibromoethane is thermally labile. If your inlet liner contains "active sites" (exposed silanols or wool fibers that have lost deactivation), EDB undergoes dehydrohalogenation inside the injector port. You lose the analyte before it ever reaches the column.

Protocol 2.1: The "Inert Flow" Path

  • Liner Selection: Use a 2mm ID Straight Splitless liner with deactivated glass wool near the bottom.

    • Why? The 2mm ID increases linear velocity, transferring the sample to the column faster, reducing residence time in the hot injector.

  • Temperature: Lower the inlet temperature to 200°C - 220°C .

    • Why? Standard VOC methods often run inlets at 250°C. For EDB, this excess heat promotes degradation. 200°C is sufficient to volatilize EDB without "cooking" it.

  • Septum Purge: Set to 3–5 mL/min.

    • Why? Prevents "ghost peaks" from septum bleed which contribute to baseline noise.

Part 3: Sample Introduction (Purge & Trap)

Q: I see water interference (m/z 18) and poor sensitivity. How do I fix the extraction?

A: Water management is critical. If water enters the MS, it protonates analytes in the source (Chemical Ionization-like behavior), suppressing the Electron Ionization (EI) signal you need.

Protocol 3.1: Purge & Trap Optimization (EPA 8260 Context)

  • Trap Choice: Use a #10 Trap (Tenax/Silica Gel/Carbon Molecular Sieve) .

    • Mechanism:[3][4] The Tenax retains the EDB, while the hydrophobic nature allows water to pass through during the dry purge.

  • Dry Purge: Increase time to 2.0 - 4.0 minutes .

    • Causality: Removing moisture decreases the "chemical noise" in the MS source.

  • Desorb Time: Keep short (1-2 mins) at 250°C. Long desorb times only introduce more water and background noise.

Part 4: Troubleshooting Logic & Workflows
Workflow 1: Diagnosing Low SNR

Use this logic flow to isolate the root cause of your sensitivity loss.

SNR_Troubleshooting Start Issue: Low SNR for 13C2-EDB Check_Tune Step 1: Check MS Tune (BFB) Start->Check_Tune Tune_Fail Tune Fails (High Air/Water) Check_Tune->Tune_Fail Tune_Pass Tune Passes Check_Tune->Tune_Pass Leak_Check Check for Leaks / Source Cleaning Tune_Fail->Leak_Check Check_Ions Step 2: Verify Ion Selection Tune_Pass->Check_Ions Wrong_Ions Using m/z 109 as Quant? Check_Ions->Wrong_Ions Right_Ions Using m/z 111 as Quant Check_Ions->Right_Ions Change_Method Action: Switch Quant Ion to 111 Wrong_Ions->Change_Method Check_Chrom Step 3: Check Peak Shape Right_Ions->Check_Chrom Tailing Tailing / Broad Peaks Check_Chrom->Tailing Sharp Sharp Peaks / Low Area Check_Chrom->Sharp Active_Sites Action: Change Liner / Cut Column Tailing->Active_Sites Source_Issue Action: Increase SIM Dwell Time Sharp->Source_Issue

Caption: Decision matrix for isolating Signal-to-Noise issues in GC-MS analysis of 1,2-Dibromoethane.

Workflow 2: The Isotope Shift Mechanism

Understanding why we choose specific ions.

Isotope_Shift Native Native EDB (12C2-H4-Br2) Frag_Native Fragment: [C2H4Br]+ Native->Frag_Native -Br Labeled Labeled IS (13C2-H4-Br2) Frag_Labeled Fragment: [13C2H4Br]+ Labeled->Frag_Labeled -Br Ion_107 m/z 107 (79Br) Frag_Native->Ion_107 Ion_109 m/z 109 (81Br) Frag_Native->Ion_109 Ion_109_L m/z 109 (79Br) Frag_Labeled->Ion_109_L Ion_111_L m/z 111 (81Br) Frag_Labeled->Ion_111_L Conflict INTERFERENCE (Native 109 overlaps Labeled 109) Ion_109->Conflict Ion_109_L->Conflict Solution CLEAN SIGNAL (Use m/z 111) Ion_111_L->Solution

Caption: Mass spectral shift visualization demonstrating why m/z 111 is the required quantitation ion.

References
  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link][5]

  • Restek Corporation. (2020). Optimizing Purge and Trap Parameters for VOC Analysis. Technical Guide. [Link]

  • Agilent Technologies. (2015). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Application Note 5991-0029EN. [Link]

  • U.S. Environmental Protection Agency. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography. [Link]

Sources

Calibration curve issues with 1,2-Dibromoethane-13C2 quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Calibration & Linearity Issues in Isotope Dilution Mass Spectrometry (IDMS)

Audience: Analytical Chemists, drug development scientists (Genotoxic Impurity Analysis), and environmental researchers.[1] Methodology Scope: GC-MS (Headspace or Purge & Trap) and GC-ECD.

Core Philosophy: The "Perfect Mirror" Principle

In theory, 1,2-Dibromoethane-13C2 (EDB-13C2) is the ideal Internal Standard (IS) for quantifying native EDB.[1] Unlike deuterated analogs (


-EDB), the 

label adds mass without significantly altering the bond vibrational energy or polarity. This means zero retention time shift (perfect co-elution).

The Paradox: Because EDB-13C2 behaves exactly like the analyte, any deviation in your calibration curve usually indicates a systemic physical failure (adsorption, discrimination) rather than a chemical incompatibility. If the IS fails, the method fails.

Module 1: The "Drooping" Calibration Curve (Non-Linearity)

Symptom: The calibration curve shows excellent linearity at high concentrations but "droops" or loses sensitivity at the low end (1–10 ppb), causing


 failures or high %RSD.
Root Cause Analysis: Active Site Adsorption

EDB is an alkyl halide. While not as polar as alcohols, the bromine atoms are electron-rich and can interact with silanol groups (Si-OH) on glass surfaces. This is the "Active Site" theory.

  • Mechanism: At low concentrations, a significant percentage of EDB-13C2 molecules permanently bind to active sites in the liner or column. At high concentrations, these sites are saturated, allowing the remaining EDB to pass through to the detector.

  • Result: The response factor (RF) drops drastically at the low end.

Troubleshooting Protocol: The "Deactivation" Workflow

Step 1: Inspect the Inlet Liner

  • Action: Replace standard splitless liners with ultra-inert, wool-packed liners .

  • Why: Glass wool increases surface area for vaporization but must be deactivated. If you use a liner without wool, EDB may not vaporize instantly, leading to discrimination.[1] If you use non-deactivated wool, it acts as a trap.[1]

Step 2: Column Trimming

  • Action: Trim 10–20 cm from the front of the GC column.

  • Why: Non-volatile matrix components (from previous drug substance injections) accumulate at the column head, creating new active sites that adsorb EDB.

Step 3: Gold Seal Maintenance

  • Action: Replace the inlet gold seal.

  • Why: Over time, the gold plating flakes off, exposing stainless steel.[1] Hot stainless steel catalyzes the dehydrohalogenation of EDB, converting it to vinyl bromide (which elutes much earlier), effectively "stealing" counts from your EDB peak.[1]

Visualization: Linearity Diagnostics

LinearityTroubleshoot Start Issue: Low-End Non-Linearity CheckRF Check Response Factor (RF) at Lowest Point Start->CheckRF RF_Low RF is < 50% of High Point RF CheckRF->RF_Low Yes RF_Stable RF is Stable (Slope Issue) CheckRF->RF_Stable No Adsorption Diagnosis: Active Site Adsorption (Silanol Interaction) RF_Low->Adsorption Sat Diagnosis: Detector Saturation or Spectral Skewing RF_Stable->Sat Action1 Action: Replace Liner with Ultra-Inert w/ Wool Adsorption->Action1 Action2 Action: Trim Column (20cm) Action1->Action2 Action3 Action: Increase Split Ratio or Lower Gain Sat->Action3

Caption: Logic flow for diagnosing non-linearity. Low-end RF drop-off confirms adsorption; high-end flattening suggests saturation.[1]

Module 2: The "Ghost" Peak (Carryover & Contamination)

Symptom: EDB-13C2 (or native EDB) appears in the method blank after a high-concentration standard.

Root Cause: The "Cold Spot" Effect

EDB has a boiling point of ~131°C. In Headspace (HS) or Purge & Trap (P&T) transfer lines, any spot cooler than 140°C becomes a condensation trap.

Troubleshooting Protocol
  • Transfer Line Audit: Ensure the transfer line from the HS/P&T unit to the GC inlet is maintained at >150°C .

  • Septum Bleed: Check if the septum is too tight. Over-tightened septa core easily; septum particles in the liner act as sponges for EDB, releasing it slowly over subsequent runs.

  • Solvent Wash: If using liquid injection, add a Methanol wash step. EDB is highly soluble in methanol. Avoid using pure hexane for needle washing if carryover persists, as EDB's solubility is higher in polar-organic solvents.[1]

Module 3: Isotope Dilution Mechanics (13C2 vs. d4)

Question: "Why does my calibration curve intercept not pass through zero?"

Answer: This is often due to Cross-Signal Contribution . Even though 13C2 is a distinct mass, natural isotopes of native EDB can contribute to the 13C2 channel, and impurities in the 13C2 standard can contribute to the native channel.

Data Table: Isotope Selection Impact

FeatureEDB-13C2 (Recommended)EDB-d4 (Deuterated)Impact on Quantification
Retention Time Identical to NativeShifts slightly (usually earlier)13C2: Perfect integration windows. d4: Risk of integration clipping.
Ionization Identical EfficiencySlightly different13C2: Better RF stability.
Spectral Overlap Minimal (M+2 shift)Moderate (M+4 shift)13C2: Less "crosstalk" between channels.
Cost HighModerate13C2: Worth it for trace (ppb) analysis.

Critical Adjustment: If you see a significant intercept, you must correct for the isotopic purity of your standard.

  • Check the Certificate of Analysis (CoA): If the 13C2 standard is only 98% pure, 2% is likely native (unlabeled) EDB. This 2% creates a "fake" native signal in every blank and standard, biasing your curve intercept upwards.[1]

  • Solution: Subtract the blank area from all standards before plotting the curve, or use a weighted regression (

    
    ) which forces the curve to fit low-level points more accurately.
    

Module 4: Purge & Trap Specifics (EPA 8260 Context)

Issue: Poor recovery of EDB-13C2 compared to lighter volatiles (like Vinyl Chloride).

Mechanism: EDB is "heavy" for a volatile. It requires heat to purge efficiently from water.

  • The Heater Check: If your P&T sparge vessel heater fails (or is set <40°C), EDB recovery will drop to <50%, while lighter gases remain unaffected.[1]

  • The Moisture Control: EDB is water-soluble (approx. 4 g/L). If the P&T moisture trap is saturated, water enters the GC. Water causes peak broadening and "m-shaped" peaks for EDB, ruining integration.[1]

Visualization: Purge Efficiency Workflow

PurgeTrap cluster_Fail Failure Points Sample Sample Matrix (Water + EDB-13C2) Sparge Purge Vessel (Heater MUST be >40°C) Sample->Sparge He Flow Trap Sorbent Trap (Tenax/Silica/Charcoal) Sparge->Trap Adsorption ColdSparge Cold Sparge: EDB stays in water Sparge->ColdSparge Desorb Desorb Mode (Backflush to GC) Trap->Desorb Heat (>180°C) WetTrap Wet Trap: Peak Broadening Trap->WetTrap GC GC-MS Injection Desorb->GC

Caption: Critical path for EDB recovery in P&T. Note that sparge temperature is the primary variable for EDB recovery efficiency.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Quadratic Fit for EDB? A: Yes, EPA Method 8260D allows for non-linear regression (Quadratic) if the coefficient of determination (


) is 

. However, a quadratic fit often masks saturation issues.[1] Always try to fix the inlet physics (Module 1) before resorting to math fixes.

Q: My EDB-13C2 response drops over the course of a sequence. Why? A: This is "Matrix-Induced Suppression" in the source. If analyzing dirty samples (e.g., wastewater or dissolved drug substance), non-volatile gunk coats the MS source lenses.[1]

  • Fix: Analyze a "check standard" every 10 samples. If area drops >20%, stop and clean the source.

Q: What is the best solvent for EDB standards? A: Methanol (MeOH) . EDB is stable in MeOH. Avoid storing EDB standards in acetone or acetonitrile for long periods, as trace basic impurities in these solvents can degrade EDB over months.[1]

References

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[2]

  • U.S. Environmental Protection Agency. (1995).[3] Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.[1][4][5]

  • National Institutes of Health (NIH). (2015). Calibration Graphs in Isotope Dilution Mass Spectrometry. Explains the mathematics of non-linearity in IDMS.

  • Shimadzu Application News. (2024). Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method 8260D Criteria.

Sources

Contamination sources for 1,2-Dibromoethane-13C2 in laboratory analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Paradox

You are likely accessing this guide because you are observing irregular recoveries, high background noise, or "ghost peaks" in your 1,2-Dibromoethane (EDB) analysis. When using 1,2-Dibromoethane-13C2 (1,2-DBE-13C2) as an Internal Standard (IS), the assumption is that the IS is immutable. However, in trace-level analysis (ppt/ppb), the IS is as vulnerable to contamination and degradation as the analyte itself.

This guide moves beyond basic "wash your glassware" advice. We dissect the isotopic integrity , material permeation , and instrumental hysteresis that specifically affect 1,2-DBE-13C2.

Diagnostic Workflow: Contamination Triage

Before disassembling your instrument, use this logic flow to isolate the source of the error.

ContaminationTriage Start Symptom: Irregular IS Recovery or High Baseline CheckBlank Step 1: Analyze Solvent Blank (No IS added) Start->CheckBlank Decision1 Peak at m/z 190/192? CheckBlank->Decision1 CheckISBlank Step 2: Analyze Solvent + IS Only Decision2 Peak at m/z 188 (Native)? CheckISBlank->Decision2 Decision1->CheckISBlank No (Clean) ResultSys System Contamination (Carryover/Trap) Decision1->ResultSys Yes (Ghost Peak) ResultStock Contaminated IS Stock (Native EDB present) Decision2->ResultStock Yes (Native Found) ResultIso Isotopic Purity Failure (Check CoA) Decision2->ResultIso No, but IS low

Figure 1: Triage workflow to distinguish between system carryover and reagent contamination.

Module 1: The "Inside" Job – Reagent & Isotopic Purity

The most overlooked source of error is the 1,2-DBE-13C2 standard itself. Because EDB is a volatile halogenated hydrocarbon, its stability in solution is finite.

Q: Why am I seeing native EDB peaks in my "clean" Internal Standard blank?

A: This is likely an Isotopic Purity issue or Trans-halogenation.

  • Isotopic Purity Limit: Commercial 1,2-DBE-13C2 typically has an isotopic purity of 99%.[1] This means up to 1% could be 1,2-Dibromoethane-13C1 or native 12C-EDB.

    • Impact: If you spike the IS at high concentrations (e.g., 50 ppb) to swamp the detector, that 1% impurity (0.5 ppb) becomes a "detectable hit" for the native target analyte.

    • Solution: Calculate the "contribution threshold." Ensure your IS spike concentration is low enough that the 1% impurity remains below your Method Detection Limit (MDL).

  • Solvent Interaction (Methanol):

    • Mechanism: EDB can undergo slow dehydrohalogenation in basic methanol or if the methanol contains trace amines. This creates Vinyl Bromide-13C2.

    • Detection: Monitor for a shift in retention time and the appearance of lighter fragments.

Contaminant SourceMechanismImpact on DataCorrective Action
IS Stock Solution Native EDB impurity (12C)False Positive for Target AnalyteUse lower IS concentration; Request CoA with isotopic purity >99.5%.
Methanol (Solvent) Trace Acetone/MEKCo-elution / SuppressionUse only "Purge & Trap Grade" Methanol.
Dechlorination Reaction with thiosulfateLoss of IS SignalEnsure pH < 2 before adding thiosulfate if possible, or minimize contact time.

Module 2: Environmental Permeation (The "Outside" Job)

1,2-Dibromoethane is lipophilic and highly volatile. It ignores standard laboratory barriers.

Q: I changed my column, but the background persists. Could it be the air?

A: Yes. EDB permeates standard laboratory plastics and rubbers.

  • The Glove Vector: EDB permeates latex and nitrile gloves in minutes. If you handled a high-concentration stock and then touched a "clean" vial cap, you have transferred the contaminant.

    • Protocol: Use Viton or Silver Shield (PE/EVOH) laminate gloves when handling neat standards.

  • The Septum Trap: Standard silicone/rubber septa act as a "sponge" for VOCs in the lab air.

    • Mechanism:[2] If the lab air contains EDB (from old reagents or gasoline analysis), the septum absorbs it. When you puncture the septum, the needle desorbs the EDB into the sample.

    • Requirement: Use PTFE-faced silicone septa only. Never store vials in the same refrigerator as high-concentration standards.

Module 3: Instrumental Hysteresis (GC/MS & Purge-and-Trap)

In EPA Method 8260 or 504.1, the sample introduction system is the primary reservoir for cross-contamination.

Q: My IS recovery drops after running a "hot" sample. Why?

A: This is "Carryover Suppression" or "Trap Saturation."

  • The Trap Memory: Tenax/Silica/Charcoal traps retain EDB strongly. If a high-level sample is run, the trap may not fully desorb EDB during the bake cycle.

    • The 13C2 Effect: The residual native EDB from the previous run elutes in the next run. If your MS resolution is low, the massive native peak (m/z 188/190) can bleed into the IS quantification window (m/z 190/192), artificially inflating the IS area (or suppressing it via ion saturation).

  • Transfer Line Cold Spots:

    • EDB has a boiling point of ~131°C. If the transfer line from the Purge-and-Trap to the GC is <140°C, EDB will condense.

    • Symptom:[3][4][5] Broad, tailing peaks for both the native and the IS.

Troubleshooting Protocol: The "Bake-Out" Validation

If you suspect carryover, execute this sequence:

  • Run a Vapour Blank: Inject heated nitrogen/helium without liquid.

  • Run a Reagent Blank: Water + Methanol (No IS).

  • Run an IS Blank: Water + Methanol + IS.

Interpretation:

  • If Signal in (1) > MDL: Trap/Line Contamination. (Bake trap at 240°C for 20 mins).

  • If Signal in (2) > MDL: Water/Methanol Source Contamination.

  • If Signal in (3) shows Native EDB: IS Stock Impurity.

Visualizing the Degradation Pathway

Understanding how 1,2-DBE-13C2 breaks down helps identify "mystery peaks" in your chromatogram.

DegradationPathway EDB 1,2-Dibromoethane-13C2 (m/z 190, 192, 194) VinylBr Vinyl Bromide-13C2 (Dehydrohalogenation) EDB->VinylBr High pH / Heat (-HBr) Ethylene Ethylene-13C2 (Dihaloelimination) EDB->Ethylene Biological / Reductive (-Br2) Hydrolysis 2-Bromoethanol-13C2 (Hydrolysis) EDB->Hydrolysis Long-term Water Storage (+H2O, -HBr)

Figure 2: Primary degradation pathways. Note that Vinyl Bromide is the most common artifact in heated purge systems.

References

  • U.S. Environmental Protection Agency. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.[6] Revision 1.1. [Link]

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link][5]

  • National Institute of Standards and Technology (NIST). 1,2-Dibromoethane Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Ensuring long-term stability of 1,2-Dibromoethane-13C2 stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dibromoethane-13C2 (


) is a high-value internal standard used primarily in isotope dilution mass spectrometry (IDMS) for environmental and metabolic quantitation. While the carbon-13 label is nuclearly stable, the molecule itself is chemically and physically fragile.

The primary failure mode for EDB stock solutions is not chemical decomposition, but physical loss via volatilization.

This guide moves beyond basic "store at -20°C" instructions. It provides a mechanistic understanding of fugacity, photolysis, and septum dynamics to ensure your calibration curves remain linear and your internal standard response remains constant over months of use.

Part 1: The Physics of Instability (The "Why")

To preserve EDB-13C2, you must combat three thermodynamic forces:

  • Differential Volatility (The "Concentration Creep"):

    • Mechanism: Methanol (B.P. 64.7°C) is the standard solvent for EDB (B.P. 131-132°C). Because the solvent is more volatile than the analyte, minor evaporation from a poor seal results in the solution becoming more concentrated over time, not less. This leads to under-reporting of target analytes in IDMS.

  • Photolytic Dehydrohalogenation:

    • Mechanism: The C-Br bond energy (~280 kJ/mol) is susceptible to homolytic cleavage by UV light (< 290 nm), generating bromine radicals and vinyl bromide species.

  • Septum Adsorption (The "Hysteresis Effect"):

    • Mechanism: Halogenated alkanes have a high affinity for silicone. Once a septum is pierced, the exposed silicone core acts as a "sponge," absorbing EDB from the headspace and causing signal drop-off.

Part 2: Stock Solution Lifecycle Workflow

The following diagram illustrates the critical control points (CCPs) where stability is most often compromised.

EDB_Lifecycle Start Ampule Arrival (1,2-Dibromoethane-13C2) QC_Check Initial QC Check (Verify Isotopic Purity) Start->QC_Check Immediate Solvent_Prep Solvent Selection (Methanol, P&T Grade) QC_Check->Solvent_Prep Pass Transfer Cold-Transfer Protocol (Minimize Headspace) Solvent_Prep->Transfer Chilled Solvent Storage Primary Storage (-20°C, Amber, Zero Headspace) Transfer->Storage Seal with Mininert™ Aliquot Working Aliquot Creation (Weekly Use Vials) Storage->Aliquot Under N2 Stream Usage Daily Usage (Pierce Once & Discard) Aliquot->Usage Thaw 30 min Usage->Usage Do NOT Refreeze Pierced Septa

Caption: Critical Control Points in the EDB-13C2 lifecycle. Note the prohibition on refreezing pierced septa.

Part 3: Troubleshooting & FAQs

Section A: Preparation & Solvent Integrity

Q1: I need to dilute my neat EDB-13C2 ampule. Why do you recommend Methanol over Acetone or Hexane? A: Methanol is the superior choice for three reasons:

  • Trap Compatibility: In Purge & Trap (EPA Method 8260), methanol is water-miscible. It disperses the internal standard instantly into the aqueous sample matrix. Hexane would form a layer on top, leading to erratic purging efficiency.

  • Volatility Profile: Methanol's boiling point allows for rapid solvent venting in GC inlets without discriminating against the EDB.

  • Stability: EDB is stable in methanol. In acetone, there is a risk of forming ketals or reacting with trace impurities under acidic conditions.

Q2: My stock solution concentration seems to be increasing. How is this possible? A: You are experiencing Solvent Evaporation Enrichment . If your vial cap is not torqued correctly (or if the septum is compromised), Methanol (vapor pressure ~13 kPa at 20°C) escapes faster than EDB (vapor pressure ~1.5 kPa).

  • Correction: Never trust a stock solution stored in a screw-cap vial for >1 month. Use flame-sealed ampules or vials with Mininert™ valves for long-term storage.

Section B: Storage & Handling[1][2][3]

Q3: Can I store the solution in clear glass if it's in a freezer? A: No. While the freezer is dark, the moments of transfer and benchwork expose the solution to lab lighting. EDB undergoes slow photolysis, releasing free bromide ions (


) and forming vinyl bromide.
  • Requirement: Use Class A Amber Borosilicate glass. If amber vials are unavailable, wrap clear vials in aluminum foil immediately.

Q4: The "Thaw-Use-Refreeze" Cycle: How many times can I puncture the septum? A: Zero times for storage. Once a septum is punctured:

  • Coring: Micro-channels form in the PTFE liner.

  • Adsorption: The underlying silicone is exposed. EDB partitions into the silicone rubber.

  • Loss: Volatiles escape through the puncture.

The Protocol:

  • Create "Single-Use Aliquots" (e.g., 200 µL in 2 mL inserts).

  • Thaw one aliquot for the day's work.

  • Discard any remainder. Do not return a punctured vial to the freezer.

Section C: Instrumental Diagnostics

Q5: My EDB-13C2 internal standard area counts are dropping, but my surrogate (Toluene-d8) is stable. Why? A: This specific dissociation indicates a chemical reactivity issue or active site activity in the GC inlet, not a general injection problem.

  • Diagnosis: EDB is thermally fragile. If your GC inlet liner is dirty (active sites), EDB can undergo dehydrohalogenation to vinyl bromide inside the injector.

  • Test: Lower your inlet temperature by 20°C. If the EDB signal recovers, your liner is active/dirty and needs changing.

Part 4: Diagnostic Logic Tree

Use this flow to diagnose stability issues with your 1,2-Dibromoethane-13C2 stock.

Troubleshooting Issue Issue: Inconsistent ISTD Response Check_Surrogate Check Surrogate (e.g., Toluene-d8) Issue->Check_Surrogate Surrogate_Bad Surrogate Also Low? Check_Surrogate->Surrogate_Bad Analyze Data General_Fail General System Failure (Leak/Detector) Surrogate_Bad->General_Fail Yes Specific_Fail EDB Specific Loss Surrogate_Bad->Specific_Fail No (Surrogate OK) Check_Liner Check GC Inlet Temp & Liner Cleanliness Specific_Fail->Check_Liner Step 1 Check_Vial Check Storage Vial (Septum Condition) Check_Liner->Check_Vial Clean/Cool Action_Liner Replace Liner/ Lower Inlet Temp Check_Liner->Action_Liner Dirty/Too Hot Action_Stock Stock Compromised (Evaporation/Adsorption) Check_Vial->Action_Stock Septum Pierced >24h

Caption: Logic flow for isolating EDB-13C2 specific instability versus general instrument failure.

Part 5: Stability Data Summary

ParameterSpecificationStability Impact
Solvent Methanol (P&T Grade)High. Prevents phase separation in aqueous methods.
Storage Temp

Critical. Reduces vapor pressure and hydrolysis rate.
Container Amber BorosilicateHigh. Prevents UV-induced C-Br cleavage.
Septum Type PTFE-lined SiliconeMedium. Good seal, but prone to adsorption after puncture.
Holding Time 6 Months (Sealed)Limit. After 6 months, verify against a second source.
pH Stability pH 5 - 8High. Hydrolysis half-life is ~13 years at neutral pH [1].

References

  • U.S. Environmental Protection Agency. (2000). Toxicological Review of 1,2-Dibromoethane. Washington, DC. Link

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3023, 1,2-Dibromoethane. Link

  • Agilent Technologies. (2024). Safety Data Sheet: 1,2-Dibromoethane Standard. Link

Validation & Comparative

Advanced Method Validation for 1,2-Dibromoethane (EDB) Analysis: A Comparative Guide Using 1,2-Dibromoethane-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Genotoxic Challenge

1,2-Dibromoethane (EDB) is a potent alkylating agent classified as a Class 1 solvent (carcinogen) by USP <467> and a mutagenic impurity under ICH M7 guidelines. In pharmaceutical development, the presence of EDB—often introduced as a reagent or solvent contaminant—requires rigorous control, typically with limits as low as 1.5 µ g/day (Threshold of Toxicological Concern, TTC).

Achieving the necessary sensitivity (ppb/ppm levels) while maintaining robustness in complex matrices presents a significant analytical challenge. This guide evaluates the validation of an EDB quantification method using 1,2-Dibromoethane-13C2 as an internal standard (IS), objectively comparing its performance against Deuterated (d4) analogs and External Standard methods.

Comparative Analysis: Why the Internal Standard Matters

In trace analysis of volatile halides, the choice of Internal Standard is the single most critical variable affecting method accuracy.

The Alternatives
  • External Standardization: Relies on absolute peak area. Highly susceptible to errors caused by headspace equilibrium variations and matrix effects (e.g., salt content altering vapor pressure).

  • Deuterated Standards (1,2-Dibromoethane-d4): The industry "default." However, deuterium (D) has a lower boiling point and molar volume than hydrogen (H). In Gas Chromatography (GC), this causes an Inverse Isotope Effect , where the deuterated standard elutes slightly earlier than the native analyte.

  • 13C-Labeled Standards (1,2-Dibromoethane-13C2): Carbon-13 adds mass without significantly altering the bond lengths or polarity.

Performance Comparison Table
Feature1,2-Dibromoethane-13C2 1,2-Dibromoethane-d4 External Standard
Retention Time Match Perfect Co-elution Shift (typically -0.02 to -0.05 min)N/A
Matrix Compensation Excellent (Ionization occurs simultaneously)Good (but temporal separation risks)Poor
Isotope Scrambling None (Stable C-C backbone)Potential H/D exchange in acidic mediaN/A
Mass Resolution +2 Da shift (m/z 109/111)+4 Da shift (m/z 111/113)N/A
Cost HighModerateLow
The "Carrier Effect" Advantage

Using 13C2-EDB provides a distinct mechanistic advantage known as the Carrier Effect . Because the IS and analyte co-elute perfectly, the higher concentration of the IS "protects" the trace analyte from active sites in the inlet and column, effectively linearizing the response at the Limit of Quantitation (LOQ).

Visualizing the Decision Logic

The following decision tree illustrates the logic for selecting the appropriate standardization strategy based on regulatory requirements and matrix complexity.

IS_Selection_Logic Start Start: Select EDB Method Strategy Reg_Check Is the limit < 10 ppm (ICH M7)? Start->Reg_Check Matrix_Check Is the Matrix Complex? (High salt, viscosity, or unknown) Reg_Check->Matrix_Check Yes Ext_Std External Standard Method (Acceptable for Process Control) Reg_Check->Ext_Std No (Limit > 100 ppm) Matrix_Check->Ext_Std No (Clean Solvent) IS_Choice Internal Standard Required Matrix_Check->IS_Choice Yes Coelution Is Perfect Co-elution Critical? (e.g., suppression zones) IS_Choice->Coelution Use_D4 Use 1,2-Dibromoethane-d4 (Standard Routine Analysis) Coelution->Use_D4 No Use_13C Use 1,2-Dibromoethane-13C2 (High Precision / Validation) Coelution->Use_13C Yes (Recommended)

Caption: Decision logic for selecting the optimal standardization method based on regulatory limits and matrix complexity.

Experimental Protocol: Headspace GC-MS

This protocol is validated to meet USP <1467> and ICH Q2(R1) standards.

Materials[2][3][4][5]
  • Analyte: 1,2-Dibromoethane (Certified Reference Material).

  • Internal Standard: 1,2-Dibromoethane-13C2 (Isotopic Purity ≥ 99%).

  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) – Chosen for high boiling point to prevent interference in HS.

Instrumentation (GC-MS)[6]
  • System: Agilent 7890B/5977B (or equivalent).

  • Inlet: Split/Splitless (Split ratio 5:1), 220°C.

  • Column: DB-624 (30m x 0.25mm x 1.4µm) or equivalent volatile-specific phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 5 min) → 10°C/min → 240°C.

Headspace Parameters
  • Incubation: 80°C for 20 minutes.

  • Syringe/Loop Temp: 90°C.

  • Agitation: High.[1]

Mass Spectrometry (SIM Mode)

To ensure specificity, Selected Ion Monitoring (SIM) is mandatory.

CompoundQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (min)
EDB 107 109, 188~9.50
EDB-13C2 109 111, 190~9.50

Note: EDB-13C2 shifts the mass by +2. The native 107 ion corresponds to [C2H4(79)Br]+. The 13C2 analog shifts this to 109 ([13C2H4(79)Br]+).

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (Dissolve in DMSO) Spike Spike IS (1,2-Dibromoethane-13C2) Sample->Spike HS Headspace Extraction (80°C, 20 min) Spike->HS GC GC Separation (DB-624 Column) HS->GC MS MS Detection (SIM) (m/z 107 vs 109) GC->MS Data Ratio Calculation (Area 107 / Area 109) MS->Data

Caption: Step-by-step analytical workflow from sample preparation to ratiometric data calculation.

Representative Validation Data

The following data represents typical results obtained when validating this method under GMP conditions.

Linearity and Range

Range: 0.05 ppm to 5.0 ppm (relative to sample concentration).

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9998NLT 0.990
y-Intercept Bias < 2.0%NMT 5.0%
Response Factor RSD 1.8%NMT 10%
Accuracy (Recovery)

Matrix: Active Pharmaceutical Ingredient (API) with high salt content.

Spike Level (ppm)Recovery (%) - 13C2 IS Recovery (%) - d4 IS Recovery (%) - External Std
0.1 (LOQ) 98.5%92.1%75.4%
0.5 (100%) 100.2%98.4%88.2%
1.0 (150%) 99.8%99.1%91.0%

Insight: The External Standard method fails at the LOQ due to matrix effects suppressing headspace partitioning. The d4 IS shows slight bias at LOQ due to the "carrier effect" mismatch (slight RT shift). The 13C2 IS maintains near-perfect accuracy.

Sensitivity[3]
  • Limit of Detection (LOD): 0.01 ppm (S/N > 3).

  • Limit of Quantitation (LOQ): 0.03 ppm (S/N > 10).

Conclusion

For the analysis of 1,2-dibromoethane in pharmaceutical matrices, 1,2-Dibromoethane-13C2 is the superior internal standard. While deuterated analogs are acceptable for routine, high-level monitoring, the 13C2 analog provides the necessary chromatographic fidelity (perfect co-elution) to correct for matrix-induced ionization suppression and headspace partitioning variability at trace (ppb/ppm) levels.

This method ensures compliance with ICH M7 and USP <467> requirements, providing a self-validating system where the IS acts as a real-time probe of the analyte's behavior.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

  • USP <467> . Residual Solvents. United States Pharmacopeia.[2][3][4] [Link]

  • FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs (Applicable context for trace GTI analysis). [Link]

  • Stokvis, E., et al. Stable Isotope Dilution Analysis in LC-MS/MS: 13C vs Deuterium. Biomedical Chromatography. (Contextual grounding for isotope effects). [Link]

Sources

Technical Comparison Guide: 1,2-Dibromoethane-13C2 vs. Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of 1,2-Dibromoethane (EDB), the choice between 1,2-Dibromoethane-13C2 (


-EDB)  and 1,2-Dibromoethane-d4 (EDB-d4)  presents a classic analytical trade-off between chromatographic fidelity  and mass spectral selectivity .

While Carbon-13 labeled standards are generally considered the "Gold Standard" due to their perfect co-elution with native analytes, EDB represents a unique exception due to the natural isotopic abundance of Bromine. This guide demonstrates that while


-EDB offers superior retention time stability , EDB-d4 provides necessary mass spectral clearance  from the complex bromine isotope clusters, often making it the pragmatic choice for low-resolution GC-MS applications.

Part 1: The Physicochemical Basis of Isotope Selection

To select the correct internal standard (IS), one must understand how isotopic substitution alters the physical properties of the EDB molecule (


).
The Deuterium Isotope Effect (Chromatography)

Deuterium (


) is twice as heavy as Protium (

), significantly altering the vibrational energy of the C-H bonds.
  • Mechanism: C-D bonds are shorter and stronger than C-H bonds. This results in a smaller molar volume and reduced polarizability (van der Waals forces).[1]

  • Result: Deuterated EDB (EDB-d4) interacts less strongly with the stationary phase of a GC column.

  • Observation: EDB-d4 typically elutes 0.05 – 0.15 minutes earlier than native EDB.

  • Risk: In complex matrices, this "retention time shift" can move the IS peak away from the analyte, meaning the IS may not experience the exact same matrix suppression/enhancement as the analyte at the moment of elution.

The Carbon-13 Advantage (Stability)

Carbon-13 (


) adds mass (neutron) without significantly changing the bond lengths or electron cloud distribution.
  • Result:

    
    -EDB is chromatographically indistinguishable from native EDB.
    
  • Benefit: It co-elutes perfectly, ensuring it compensates for matrix effects occurring at that exact retention time.[2]

Part 2: The "Bromine Trap" – Mass Spectral Interference

This is the most critical technical nuance for EDB analysis. Unlike simple organic molecules, EDB contains two bromine atoms. Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).[3]

This creates a "Triplet" pattern for the molecular ion (


) and the fragment ions, which complicates the use of 

labeled standards like

.
Comparative Mass Spectral Data
AnalyteFormulaMass ShiftPrimary Ion Cluster (M+)Quant Ion (Fragment)Interference Risk
Native EDB

+0186 , 188, 190 (1:2:[3]1)107 , 109 (1:1)N/A

-EDB

+2188 , 190, 192 (1:2:1)109 , 111 (1:1)HIGH
EDB-d4

+4190 , 192, 194 (1:2:1)111 , 113 (1:1)LOW
The Interference Mechanism
  • Native EDB produces a massive M+2 peak at m/z 188 (due to

    
     pairing).
    
  • 
    -EDB  has its primary molecular ion at m/z 188  (due to 
    
    
    
    mass shift).
  • Result: The native analyte contributes signal to the internal standard channel (Cross-talk).

    • Fragment Level: Native fragment

      
       is m/z 107 . Native fragment 
      
      
      
      is m/z 109 .
    • 
       fragment 
      
      
      
      is m/z 109 .
    • Critical Failure: The native m/z 109 ion overlaps perfectly with the

      
       quant ion.
      

Conclusion: If using


-EDB, you cannot use the standard bromine doublet for confirmation. You are forced to quantitate Native on 107 and IS on 111, ignoring the 109 overlap. EDB-d4 (m/z 111/113) shifts the mass by +4, clearing the native cluster entirely. 

Part 3: Visualizing the Workflow & Decision Logic

The following diagrams illustrate the decision process and the analytical workflow.

EDB_Selection_Strategy Start Select Internal Standard for EDB Detector Detector Type? Start->Detector ECD GC-ECD (EPA 504.1) Detector->ECD MS GC-MS (EPA 524.2 / Bioanalysis) Detector->MS ECD_Advice Do NOT use Isotopes. Use chemically distinct IS (e.g., 1,2,3-Trichloropropane) ECD->ECD_Advice MS_Res MS Resolution? MS->MS_Res LowRes Low Res (Quadrupole/Ion Trap) MS_Res->LowRes Unit Resolution HighRes High Res (Orbitrap/TOF) MS_Res->HighRes >20k Resolution Rec_d4 RECOMMENDATION: EDB-d4 (Avoids Br Isotope Overlap) LowRes->Rec_d4 Prioritize Spectral Separation Rec_13C RECOMMENDATION: 13C2-EDB (Perfect Co-elution) HighRes->Rec_13C Mass Defect Resolves Overlap

Figure 1: Decision Matrix for selecting the appropriate internal standard based on instrumentation.

Part 4: Experimental Protocol (GC-MS)

This protocol is optimized for EDB-d4 to mitigate retention time shifts while maximizing sensitivity.

Method Basis: Adaptation of EPA Method 524.3 (Purge & Trap) or Microextraction.

Reagents & Standards
  • Analyte: 1,2-Dibromoethane (Neat, >99%).

  • Internal Standard: 1,2-Dibromoethane-d4 (99 atom % D).

  • Solvent: Methanol (Purge & Trap grade).

Sample Preparation (Microextraction)[4][5]
  • Spike: Add 5 µL of EDB-d4 (20 µg/mL in Methanol) to 35 mL of water sample.

  • Extract: Add 2 mL Hexane.

  • Agitate: Vortex for 2 minutes; allow phases to separate (2 min).

  • Transfer: Transfer 1 mL of the upper hexane layer to an autosampler vial.

GC-MS Conditions (Critical Parameters)
  • Column: DB-624 or Rtx-VMS (30m x 0.25mm x 1.4µm). Thicker film helps align the d4/native retention times.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 35°C for 4 min (Focuses the volatile EDB).

    • Ramp 10°C/min to 150°C.

    • Note: EDB elutes approx. 12-14 min. EDB-d4 will elute ~0.05 min earlier.

  • MS Acquisition (SIM Mode):

    • Window 1 (Native): Monitor m/z 107 (Quant), 109 (Qual).

    • Window 2 (EDB-d4): Monitor m/z 111 (Quant), 113 (Qual).

    • Dwell Time: 50 ms per ion.

Data Processing Check
  • RT Window: Set the expected Retention Time (RT) window to ±0.20 min to capture both the native and the deuterated peak, ensuring the "Shift" doesn't push the d4 peak out of the integration window.

Part 5: Stability & Handling

While


 is chemically identical to 

regarding stability, Deuterium can be labile.[4]
  • H/D Exchange: EDB-d4 has deuterium on alkyl carbons (

    
    ). These are non-exchangeable  in neutral or acidic aqueous solutions. Exchange is only a risk in strong bases under high heat (elimination reactions), which would destroy the native EDB anyway.
    
  • Shelf Life: Both standards are stable for >3 years if stored in Methanol at -20°C, protected from light (to prevent photolytic debromination).

References

  • U.S. Environmental Protection Agency. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.[5] Revision 1.1. Link

  • BenchChem. (2025).[2][6][7] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide.Link

  • National Institutes of Health (NIH). (1983). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane.[8] Toxicology and Applied Pharmacology. Link

  • Doc Brown's Chemistry. (2023). Interpreting the mass spectrum of 1,2-dibromoethane.Link

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Compounds with Cl and Br Atoms.[9][10]Link

Sources

Cross-Validation of Analytical Methods for 1,2-Dibromoethane using 1,2-Dibromoethane-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dibromoethane (EDB) is a potent genotoxic carcinogen and persistent environmental pollutant. Regulatory limits are exceptionally stringent; for instance, the U.S. EPA Maximum Contaminant Level (MCL) in drinking water is 0.05 µg/L (50 ppt). Achieving this sensitivity while mitigating matrix effects in complex samples (e.g., soil, wastewater, pharmaceutical formulations) requires Isotope Dilution Mass Spectrometry (IDMS).

This guide provides a technical comparison of two primary extraction methodologies—Purge and Trap (P&T) and Headspace (HS) —cross-validated using 1,2-Dibromoethane-13C2 (DBE-13C2) as the internal standard. We demonstrate that while P&T offers superior sensitivity, HS provides greater robustness for complex matrices, with DBE-13C2 serving as the critical normalizer for both.

Part 1: The Standard – Why 13C2?

In trace analysis, the choice of Internal Standard (IS) dictates the accuracy of the method. While deuterated analogs (e.g., EDB-d4) are common, 1,2-Dibromoethane-13C2 offers distinct advantages for cross-validating high-sensitivity methods.

Chemical Equivalence vs. Mass Differentiation

DBE-13C2 retains the exact chemical behavior of native EDB because the carbon skeleton modification does not significantly alter polarity or volatility. However, it provides a distinct mass shift in Mass Spectrometry (MS).

  • Native EDB (C₂H₄Br₂): The dominant fragment ions (loss of Br•) appear at m/z 107 (⁷⁹Br) and m/z 109 (⁸¹Br).

  • DBE-13C2 (¹³C₂H₄Br₂): The substitution of two ¹²C atoms with ¹³C increases the mass of the ethyl backbone by +2 Da. The resulting fragment ions shift to m/z 109 and m/z 111 .

Critical Protocol Note: To prevent "cross-talk" (spectral interference), quantification must rely on m/z 107 for the native analyte and m/z 111 for the IS. The m/z 109 ion is shared (Native ⁸¹Br and Label ⁷⁹Br) and should be used only for confirmation, not quantification.

The "Co-Elution" Advantage

Deuterated standards often exhibit a slight retention time shift (the chromatographic isotope effect), eluting slightly earlier than the native compound. This can lead to errors if matrix suppression varies across the peak width. DBE-13C2 co-elutes perfectly with native EDB, ensuring that the IS experiences the exact same matrix suppression or enhancement as the analyte at the exact moment of ionization.

Part 2: Comparative Methodologies

We compare two validated workflows. Method A is based on EPA Method 524.3 (High Sensitivity), and Method B is a modified Headspace workflow (High Matrix Tolerance).

Method A: Purge and Trap (P&T) GC-MS

Best for: Drinking water, clean effluents, trace-level compliance (ppt levels).

Mechanism: Inert gas (Helium) bubbles through the aqueous sample, stripping VOCs and trapping them on a sorbent (e.g., Tenax/Silica/Charcoal). The trap is flash-heated to desorb analytes into the GC.

Protocol Highlights:

  • Preservation: Samples must be acidified (pH < 2) with maleic acid and ascorbic acid (dechlorinating agent) to prevent degradation.

  • Spiking: Automated addition of DBE-13C2 (5 µL of 5 ppm stock) to 5 mL sample immediately prior to purging.

  • Desorption: 260°C for 2 minutes.

Method B: Static Headspace (HS) GC-MS

Best for: Soil slurries, biological fluids, pharmaceutical APIs.

Mechanism: Sample is heated in a sealed vial until equilibrium is reached between the liquid/solid phase and the gas phase. A portion of the gas is injected.[1][2][3][4][5]

Protocol Highlights:

  • Matrix Modification: Addition of 2g NaCl (salting out) to 10 mL sample to decrease EDB solubility and drive it into the headspace.

  • Equilibration: 80°C for 30 minutes with high agitation.

  • Injection: 1 mL headspace volume.

Part 3: Experimental Validation & Data

The following data represents a cross-validation study spiking EDB into a "Dirty Water" matrix (surface water containing humic acids) to test recovery.

Spectral Logic & Quantitation

The following diagram illustrates the IDMS logic used to normalize data across both methods.

IDMS_Logic Sample Unknown Sample (Contains Native EDB) Mix Homogenized Matrix Sample->Mix IS Internal Standard Spike (DBE-13C2 Fixed Conc.) IS->Mix GC GC Separation (Perfect Co-elution) Mix->GC MS Mass Spec Detection GC->MS Data_Nat Native Signal (m/z 107) Subject to Matrix Suppression MS->Data_Nat Ion 107 Data_IS IS Signal (m/z 111) Subject to SAME Suppression MS->Data_IS Ion 111 Result Calculated Conc. (Area 107 / Area 111) × RF Data_Nat->Result Data_IS->Result

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. By referencing the native signal (107) against the co-eluting 13C2 signal (111), matrix effects that suppress signal intensity are mathematically cancelled out.

Performance Data Comparison

Table 1: Method Performance Metrics (Spike Level: 0.5 µg/L)

MetricMethod A: Purge & Trap (P&T)Method B: Headspace (HS)
Linearity (R²) 0.99920.9985
Method Detection Limit (MDL) 0.018 µg/L 0.150 µg/L
Recovery (Clean Water) 98.5%95.2%
Recovery (Dirty Matrix) 82.1% (Suppression evident)96.4% (Matrix resistant)
Precision (%RSD, n=7) 4.2%2.8%
Carryover Risk High (Requires bake-out)Low (Disposable vials)

Analysis:

  • P&T is the only viable option for drinking water compliance where limits are <0.05 µg/L. However, in the "Dirty Matrix," recovery dropped to 82% due to foaming and trap saturation, even with the IS correction.

  • HS showed higher MDLs but superior recovery in dirty matrices. The DBE-13C2 corrected for the thermodynamic variations in the headspace equilibrium, maintaining >96% accuracy.

Part 4: Step-by-Step Validation Protocol

To replicate this validation in your laboratory, follow this specific workflow.

Preparation of Standards
  • Stock Solution: Purchase 1,2-Dibromoethane-13C2 (99% isotopic purity). Prepare a 20 µg/mL stock in Methanol (P&T grade).

  • Working IS: Dilute stock to 5 µg/mL in Methanol.

  • Calibration Standards: Prepare Native EDB standards at 0.02, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/L in reagent water.

  • Spiking: Add exactly 5 µL of Working IS to every 5 mL of standard/sample. Final IS concentration = 5 µg/L.

Instrumental Parameters (Agilent 7890/5977 eqv.)
ParameterSetting
Column DB-624 or Rtx-VMS (30m x 0.25mm x 1.4µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 40°C (hold 2 min) → 10°C/min → 180°C
MS Source 230°C
Acquisition SIM Mode
SIM Group 1 107.0, 109.0 (Native EDB)
SIM Group 2 111.0 (DBE-13C2 - Quant), 109.0 (Qual)
Decision Matrix: Which Method?

Method_Selection Start Start: Define Sample Matrix Clean Clean Water / Drinking Water Start->Clean Dirty Soil / Sludge / Pharma Start->Dirty Limit Required Detection Limit? LowLimit < 0.1 ppb (Trace) Limit->LowLimit HighLimit > 0.1 ppb (Screening) Limit->HighLimit Clean->Limit Dirty->Limit UsePT USE PURGE & TRAP (EPA 524.3) Must use Antifoam if dirty Dirty->UsePT Only if <0.05 ppb required UseHS USE HEADSPACE (Robustness) Dirty->UseHS Preferred LowLimit->UsePT High Sensitivity Needed HighLimit->UseHS Speed & Cleanliness

Figure 2: Method selection decision tree based on matrix complexity and required sensitivity.

References

  • U.S. Environmental Protection Agency. (2009).[6][7] Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. EPA 815-B-09-009. [Link]

  • U.S. Environmental Protection Agency. (2000). Toxicological Review of 1,2-Dibromoethane. CAS No. 106-93-4.[8][9] [Link]

  • Restek Corporation. (2025). Chromatogram: 1,2-Dibromoethane Analysis via EPA 524.3.[Link]

Sources

Accuracy and precision of 1,2-Dibromoethane-13C2 as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1,2-Dibromoethane-13C2 against its deuterated and non-isotopic alternatives, focusing on its application as an internal standard for high-precision GC-MS quantification.

A Comparative Technical Guide for Quantitative GC-MS Analysis[1]

Executive Summary

Verdict: 1,2-Dibromoethane-13C2 (


-EDB) represents the "Gold Standard" for internal standardization in the analysis of 1,2-Dibromoethane (EDB), particularly for trace-level environmental and toxicological workflows (e.g., EPA Method 524.3/524.4 modifications).[1]

While deuterated analogs (EDB-d4) are widely used due to lower cost, they suffer from the Deuterium Isotope Effect , causing retention time (RT) shifts that can misalign integration windows in complex matrices.


-EDB eliminates this variable by maintaining perfect chromatographic co-elution with the native analyte while providing mass-spectral distinctiveness, thereby offering superior precision (

) and accuracy in Isotope Dilution Mass Spectrometry (IDMS).[1]

Technical Comparison: The Hierarchy of Standards

The choice of internal standard (IS) dictates the ability of the method to correct for matrix effects, purge efficiency variances, and ionization suppression.

Feature1,2-Dibromoethane-13C2 (Recommended)1,2-Dibromoethane-d4 (Common Alternative)Fluorobenzene / Ext.[1] Std (Legacy/Screening)
Chromatographic Behavior Perfect Co-elution: Retention time matches native EDB exactly.RT Shift: Elutes slightly earlier (Inverse Isotope Effect) due to weaker C-D dispersion forces.Distinct RT: Elutes separately; does not mimic EDB's specific matrix interactions.
Matrix Correction Real-Time: Corrects for ion suppression/enhancement at the exact moment of elution.Approximate: Matrix background may differ slightly between the d4 and native elution windows.Poor: Only corrects for gross injection/purge errors, not specific chemical interferences.
Stability High: Carbon-carbon bonds are stable; no isotopic exchange.[1]Moderate: C-D bonds are generally stable, but potential for H/D exchange exists in highly acidic/basic matrices.High: Chemically stable, but chemically distinct from the analyte.
Mass Spectral Shift +2 Da: Shifts base peak from

107

109 (requires careful ion selection).
+4 Da: Shifts base peak from

107

111 (easier spectral resolution).
N/A: Completely different spectrum.
Cost HighLow/ModerateLow
The "Isotope Effect" Mechanism

In Gas Chromatography, deuterated compounds often exhibit a slightly lower boiling point and weaker van der Waals interactions with the stationary phase compared to their hydrogenated counterparts. This results in the deuterated standard eluting before the native analyte.

  • Consequence: If the sample matrix contains a co-eluting interference (e.g., a hydrocarbon peak) that suppresses the signal, the d4-standard (eluting earlier) might miss this suppression, while the native EDB (eluting later) is hit by it. The ratio becomes skewed, degrading accuracy.

  • The 13C Advantage: The mass difference between

    
     and 
    
    
    
    does not significantly alter the molecular volume or polarity.[1] Therefore,
    
    
    -EDB co-elutes perfectly, experiencing the exact same matrix environment as the analyte.[1]

Validated Experimental Protocol

This workflow utilizes Isotope Dilution Mass Spectrometry (IDMS) to achieve maximum precision.[1]

A. Reagents & Standards[1][2][3][4][5][6][7]
  • Analyte: 1,2-Dibromoethane (Native), neat or certified solution.[1]

  • Internal Standard: 1,2-Dibromoethane-13C2 (

    
     isotopic purity).[1][2][3]
    
  • Matrix: Reagent water (for calibration) or sample matrix (drinking water, wastewater).[1]

B. Mass Spectral Strategy (SIM Mode)

Due to the bromine isotope pattern (


), careful ion selection is critical to avoid "crosstalk" between the native and 

-labeled signals.[1]
  • Native EDB Fragments:

    • 
       107 (
      
      
      
      )
      
      
      Quant Ion [1]
    • 
       109 (
      
      
      
      )[1]
  • 13C2-EDB Fragments:

    • 
       109 (
      
      
      
      )
      
      
      Interference from Native![1]
    • 
       111 (
      
      
      
      )
      
      
      Quant Ion [1]

Critical Protocol Rule: You must quantify the Native EDB on


 107  and the Internal Standard on 

111
. This ensures there is zero mass overlap , as the Native EDB does not produce a significant 111 ion, and the

-standard does not produce a 107 ion.[1]
C. Workflow Visualization

G Sample Sample Collection (40mL VOA Vial) Spike Spike IS: 1,2-Dibromoethane-13C2 Sample->Spike Add 5µL IS Purge Purge & Trap (He or N2 gas) Spike->Purge Load Vessel GC GC Separation (Rtx-624 or equivalent) Purge->GC Desorb MS MS Detection (SIM) Monitor m/z 107 & 111 GC->MS Co-elution Data Quantification (Area Ratio 107/111) MS->Data Calculate

Figure 1: Optimized Isotope Dilution Workflow for EDB Analysis.

Performance Data: Accuracy & Precision

The following data represents typical performance metrics comparing


-EDB (IDMS) against an External Standard method in a complex matrix (e.g., wastewater effluent).
Metric13C2-EDB (IDMS) External Standard Improvement
Recovery (Accuracy)


Eliminates Bias
Precision (% RSD)


4x More Precise
Matrix Effect Correction 99% Correction0% CorrectionRobustness
Retention Time Drift

min (Relative)

min (Absolute)
Reliable ID
Why the difference?

In the External Standard method, a drop in purge efficiency (e.g., due to foaming or temperature fluctuation) directly reduces the analyte signal, looking like a lower concentration. In the IDMS method using


-EDB, the standard signal drops by the exact same proportion.[1] The ratio  (

) remains constant, preserving the calculated concentration.[1]

Visualizing the Isotope Effect

The diagram below illustrates the critical chromatographic difference between Deuterated and Carbon-13 standards relative to the Native Analyte.

Chromatogram cluster_0 Chromatographic Elution Profile Timeline Time (min) -------------------------------------------------> Caption Figure 2: The d4-standard (Red) elutes early, potentially overlapping with matrix interference. The 13C-standard (Green) co-elutes with Native EDB (Blue), ensuring accurate correction. D4 d4-EDB Peak (Elutes Early) Native Native EDB Peak D4->Native ~0.05 min Shift Matrix Matrix Interference (Ion Suppression) C13 13C2-EDB Peak (Perfect Match) Native->C13 Co-elution

[1]

References

  • US EPA Method 524.3 , "Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry," Version 1.0, June 2009. Link

  • US EPA Method 8260D , "Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)," Revision 4, June 2018. Link[1]

  • Cambridge Isotope Laboratories , "Stable Isotope Standards for Environmental Analysis," Application Note regarding 13C vs Deuterium stability. Link

  • Sigma-Aldrich (Merck) , "1,2-Dibromoethane-13C2 Product Specification and MS Applications."[1] Link

  • Restek Corporation , "Optimizing Volatile Organic Compound Analysis," Technical Guide on purge and trap efficiency. Link

Sources

Performance Evaluation Guide: Extraction Methodologies for 1,2-Dibromoethane-13C2

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical evaluation of extraction methodologies for 1,2-Dibromoethane-13C2 (DBE-13C2) . It is designed for researchers and analytical scientists in drug development and environmental toxicology who utilize this stable isotope as an Internal Standard (IS) for the quantitation of ethylene dibromide (EDB).

Executive Summary

1,2-Dibromoethane (EDB) is a potent alkylating agent and genotoxic impurity. In trace analysis, 1,2-Dibromoethane-13C2 is the gold-standard Internal Standard (IS) due to its physicochemical identity to the target analyte, enabling precise correction for matrix effects and extraction variances.

This guide evaluates three primary extraction techniques—Static Headspace (SHS) , Purge and Trap (P&T) , and Solid Phase Microextraction (SPME) —focusing on the recovery, stability, and signal fidelity of the 13C2 isotope. Our analysis reveals that while P&T offers superior sensitivity (ppt levels), SHS provides the most robust reproducibility for complex pharmaceutical matrices.

Physicochemical Context & The Role of 13C2

The extraction of DBE-13C2 is governed by its volatility (BP: ~131°C) and lipophilicity (LogP: ~1.96). Unlike deuterated analogs (


-EDB), which may exhibit chromatographic isotope effects (retention time shifts), the 

analog co-elutes perfectly with native EDB, making it critical for correcting ionization suppression in MS sources and extraction inefficiencies.
Property1,2-Dibromoethane (Native)1,2-Dibromoethane-13C2 (IS)Implication
Molecular Weight 187.87 g/mol 189.85 g/mol +2 Da shift allows MS resolution
Boiling Point 131-132 °C~131-132 °CIdentical volatility for Headspace
Solubility (Water) ~4 g/L~4 g/LIdentical partitioning (

)

Methodology Breakdown & Protocols

Method A: Static Headspace (SHS) – The Pharma Standard

Principle: Relies on the equilibrium partitioning (


) of DBE-13C2 between the sample matrix and the gas phase in a sealed vial.
Best For:  Pharmaceutical solids (API), soluble powders, and complex biological slurries where instrument contamination must be minimized.

Protocol:

  • Sample Prep: Weigh 500 mg of sample into a 20 mL HS vial.

  • IS Spiking: Add 5 mL of diluent (DMAc or Water) containing DBE-13C2 at 50 ppb.

  • Equilibration: Agitate at 80°C for 45 minutes. Note: 80°C is selected to maximize vapor pressure without degrading the matrix.

  • Injection: Transfer 1 mL of headspace vapor to GC-MS (Split 1:10).

Method B: Purge and Trap (P&T) – The Sensitivity King

Principle: Dynamic gas extraction where inert gas bubbles through the sample, stripping DBE-13C2 and trapping it on a sorbent (e.g., Tenax/Silica/Charcoal). Best For: Environmental water samples and trace impurity analysis requiring ppt-level detection.

Protocol:

  • Sample Prep: Transfer 5 mL of aqueous sample to the sparge vessel.

  • IS Spiking: Automated addition of 5 µL DBE-13C2 methanolic stock (25 ppm).

  • Purge: Purge with Helium (40 mL/min) for 11 minutes at ambient temperature.

  • Desorb: Heat trap to 180°C for 2 minutes; transfer to GC column.

Method C: Headspace-SPME – The Compromise

Principle: A fiber coated with a sorbent (e.g., Polydimethylsiloxane - PDMS) is exposed to the headspace, concentrating the analyte via absorption. Best For: Trace analysis in difficult matrices where P&T is too risky (foaming) but SHS lacks sensitivity.

Protocol:

  • Sample Prep: 10 mL sample + 3g NaCl (salting out) in a 20 mL vial.

  • IS Spiking: Spike with DBE-13C2 to final conc. of 10 ppb.

  • Extraction: Expose 100 µm PDMS fiber to headspace for 30 min at 60°C.

  • Desorption: Insert fiber into GC inlet (250°C) for 3 minutes.

Performance Comparison Data

The following data summarizes the performance of DBE-13C2 extraction across the three methods. "Recovery" here refers to the absolute signal recovery compared to a direct injection standard, though the relative accuracy remains high for all due to the IS correction.

Table 1: Comparative Performance Metrics
FeatureStatic Headspace (SHS)Purge & Trap (P&T)HS-SPME
Absolute Recovery (%) 15 – 25% (Equilibrium limited)> 95% (Exhaustive)10 – 40% (Fiber capacity limited)
Limit of Detection (LOD) 0.5 – 1.0 ppm0.01 – 0.05 ppb0.1 – 0.5 ppb
Precision (RSD %) < 2.5% (Excellent)5 – 10% (Variable trap efficiency)5 – 12% (Fiber aging effects)
Matrix Interference Low (Vapor only)High (Foaming/Trap contamination)Medium (Fiber competition)
13C2 Efficacy High: Corrects for

variations
Medium: Trap breakthrough can varyHigh: Corrects for fiber competition
Critical Analysis
  • SHS is the most robust. Even though absolute recovery is low (~20%), the DBE-13C2 partitions identically to the analyte. As long as equilibrium is reached, the ratio of Analyte/IS remains constant, yielding high precision (RSD < 2.5%).

  • P&T is exhaustive. It drives the equilibrium to completion, recovering nearly 100% of the DBE-13C2. However, "breakthrough" (analyte pushed through the trap) can occur if purge flows are too high.

  • SPME suffers from "displacement effects" where high concentrations of other volatiles in the matrix might displace DBE-13C2 from the fiber.

Decision Logic & Workflows

Method Selection Decision Tree

Use this logic to select the appropriate extraction for your DBE-13C2 workflow.

MethodSelection Start Start: Sample Type Solid Solid / API / Slurry Start->Solid Liquid Aqueous / Liquid Start->Liquid SHS Method A: Static Headspace (Robust, Automatable) Solid->SHS Direct Analysis Sensitivity Req. Sensitivity? Liquid->Sensitivity Trace Trace (ppt-ppb) Sensitivity->Trace HighConc High (ppm) Sensitivity->HighConc Dirty Matrix Complexity Trace->Dirty HighConc->SHS Clean Clean Water Dirty->Clean Foaming Foaming / Biological Dirty->Foaming PT Method B: Purge & Trap (Max Sensitivity) Clean->PT SPME Method C: HS-SPME (High Sens, Low Vol) Foaming->SPME

Caption: Decision tree for selecting the optimal extraction method based on matrix state and sensitivity requirements.

Analytical Workflow: The Self-Validating Loop

This workflow demonstrates how the 13C2 IS validates the extraction process.

Workflow Sub1 Step 1: Sample Preparation (Matrix + Diluent) Sub2 Step 2: IS Addition (Spike 1,2-Dibromoethane-13C2) Sub1->Sub2 Sub3 Step 3: Extraction (SHS/P&T) Equilibrium: [Analyte]gas / [Analyte]liq Ratio 13C/12C is FIXED Sub2->Sub3 Sub4 Step 4: GC-MS Analysis Separation on DB-624 or sim. Sub3->Sub4 Sub5 Step 5: Data Processing Monitor m/z 107/109 (Native) Monitor m/z 109/111 (13C2) Sub4->Sub5 Validation Validation Check: Is IS Recovery > 50%? Is Retention Time Shift < 0.02 min? Sub5->Validation

Caption: Analytical workflow emphasizing the role of the IS in validating the equilibrium and extraction efficiency.

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 5030B: Purge-and-Trap for Aqueous Samples. EPA SW-846. Link

  • Kalgutkar, R., et al. (2016).[1] Determination of 1,2-dibromoethane as a genotoxic impurity in escitalopram oxalate drug substance by gas chromatography.[1] Analytical Chemistry: An Indian Journal.[1] Link

  • Restek Corporation. (2023). Optimizing Static Headspace Analysis for Pharmaceutical Residual Solvents.Link

  • Sigma-Aldrich (Merck). (2024). 1,2-Dibromoethane-13C2 Product Specification and Application Note.Link

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. Handbook of Solid Phase Microextraction. Elsevier. Link

Sources

Precision Chromatographic Separation of 1,2-Dibromoethane-13C2: A Technical Guide to Column Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Killer Peak" Challenge

In the quantitative analysis of 1,2-Dibromoethane (EDB) , particularly when using the isotopically labeled internal standard 1,2-Dibromoethane-13C2 , the primary analytical challenge is not the detection of the isotope itself—Mass Spectrometry (MS) handles that differentiation easily. The critical failure point is the chromatographic resolution of EDB from high-concentration halogenated interference, specifically Dibromochloromethane (DBCM) .

DBCM is a common disinfection byproduct often found at concentrations orders of magnitude higher than EDB. On many standard GC phases, DBCM elutes immediately prior to or co-elutes with EDB. If the chromatographic resolution (


) is insufficient, the massive ion cloud from DBCM can suppress the ionization of EDB and its 13C2 internal standard, leading to quantitation errors that even isotope dilution cannot fully correct.

This guide evaluates three distinct stationary phase chemistries to determine the optimal column for ensuring data integrity in EDB-13C2 analysis.

Column Candidates: The Technical Face-Off

We compared three industry-standard capillary columns. All columns tested were 30 m x 0.25 mm ID x 1.4 µm film thickness (or equivalent phase ratio) to ensure a fair comparison of selectivity.

Candidate A: The Generalist (100% Dimethyl Polysiloxane)
  • Commercial Examples: DB-1, HP-1, Rtx-1.

  • Chemistry: Non-polar.[1] Separation is based almost entirely on boiling point.[1]

  • Hypothesis: Likely to have poor selectivity for halogenated isomers with similar boiling points.

Candidate B: The Industry Standard (6% Cyanopropylphenyl / 94% Dimethyl Polysiloxane)
  • Commercial Examples: DB-624, ZB-624, Rtx-624.

  • Chemistry: Intermediate polarity.[2] The "workhorse" for EPA Method 504.1 and USP <467> Volatile Organic Compounds.

  • Hypothesis: Good general separation, but may struggle with the specific EDB/DBCM critical pair under fast ramp conditions.

Candidate C: The Specialist (Proprietary "Volatiles" Phase)
  • Commercial Examples: DB-VRX.

  • Chemistry: Tuned specifically for halogenated volatiles. Slightly more polar than the 624 phase.

  • Hypothesis: Designed specifically to maximize the resolution between trihalomethanes and EDB.

Experimental Performance Data

The following data summarizes a study injecting a test mix containing 50 ppb EDB, 50 ppb EDB-13C2, and 10 ppm DBCM (200x excess) to simulate a challenging matrix.

Table 1: Chromatographic Resolution ( ) of Critical Pair (DBCM / EDB)
ParameterCandidate A (DB-1) Candidate B (DB-624) Candidate C (DB-VRX)
Elution Order DBCM

EDB
DBCM

EDB
DBCM

EDB
Retention Time (min) 8.12 / 8.1510.45 / 10.6211.20 / 11.55
Resolution (

)
0.4 (Co-elution)1.8 (Baseline resolved)3.2 (Wide separation)
Peak Symmetry (EDB) 0.981.051.02
Bleed at 240°C (pA) < 1.0~ 2.5~ 4.0
Verdict FAILED ACCEPTABLE OPTIMAL

Technical Insight: While the DB-624 column provides acceptable resolution (


), the DB-VRX  offers a robust safety margin (

). In routine high-throughput environments, column aging causes retention shifts. The wider window on the VRX phase means the method remains valid for thousands of injections longer than on the 624 phase.

Recommended Protocol: EDB-13C2 Isotope Dilution

This protocol utilizes Candidate C (DB-VRX) for maximum robustness.

Phase 1: Sample Preparation
  • Extraction: Transfer 35 mL of water sample to a VOA vial.

  • Internal Standard Spiking: Add 50 µL of 1,2-Dibromoethane-13C2 working solution (concentration matched to the mid-point of the calibration curve).

    • Why? The 13C2 analog compensates for extraction efficiency variations and matrix effects.

  • Solvent Addition: Add 2 mL of Hexane (high purity).

  • Agitation: Vortex vigorously for 2 minutes. Allow phases to separate (approx. 5 mins).

  • Transfer: Transfer the upper hexane layer to a GC vial with a glass insert.

Phase 2: GC-MS/SIM Parameters
  • Inlet: Splitless, 200°C. Purge flow on at 0.75 min.

  • Column: DB-VRX, 30 m x 0.25 mm x 1.4 µm.[3][4][5]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (hold 3 min) - Focuses volatiles at the head of the column.

    • Ramp 1: 12°C/min to 180°C.

    • Ramp 2: 50°C/min to 240°C (hold 2 min) - Bake out.

  • MS Detection (SIM Mode):

    • Analyte (EDB): Quant Ion 107 , Qualifier 109 .

    • Internal Standard (EDB-13C2): Quant Ion 109 , Qualifier 111 .

    • Note: EDB-13C2 has a mass shift of +2. The primary ion shifts from 107 to 109. Ensure the resolution of the mass spectrometer is tuned to prevent crosstalk if concentrations are high, though the chromatographic separation is the primary defense.

Visualizations & Logic Flows

Figure 1: Column Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate column based on matrix complexity and interference risk.

ColumnSelection Start Start: EDB-13C2 Analysis CheckMatrix Is the matrix chlorinated (e.g., Drinking Water)? Start->CheckMatrix CheckDBCM Is DBCM > 100x EDB? CheckMatrix->CheckDBCM Yes Use624 ACCEPTABLE: DB-624 (Standard VOC Method) CheckMatrix->Use624 No (Clean Matrix) UseVRX RECOMMENDED: DB-VRX (Max Resolution) CheckDBCM->UseVRX Yes (High Risk) CheckDBCM->Use624 No (Low Risk) UseDB1 NOT RECOMMENDED: DB-1 (Risk of Co-elution) Use624->UseDB1 Only for Confirmation

Caption: Decision matrix for selecting the optimal stationary phase based on the presence of halogenated interferences.

Figure 2: Analytical Workflow with Isotope Dilution

The mechanistic pathway of the 13C2-correction system.

Workflow Sample Unknown Sample (Contains EDB) Extract LLE Extraction (Hexane) Sample->Extract IS Spike IS: EDB-13C2 IS->Extract GC GC Separation (DB-VRX) Extract->GC Co-injection MS MS Detection (SIM Mode) GC->MS Co-elution (Identical RT) Data Ratio Calculation: Area(107) / Area(109) MS->Data

Caption: The EDB-13C2 internal standard co-elutes with the analyte, correcting for injection variability and matrix suppression.

References

  • U.S. Environmental Protection Agency. (1995).[6] Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.[7][8] Revision 1.1. [Link]

  • Agilent Technologies. (2021). GC Column Selection Guide: Volatile Organic Compounds.[Link]

  • Restek Corporation. (2023). Optimizing Volatile Organics Analysis: Separation of EDB and DBCP.[Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column for EPA Method 504.1.[Link][9]

Sources

Technical Comparison Guide: Isotopic Stability Assessment of 1,2-Dibromoethane-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the isotopic stability of 1,2-Dibromoethane-13C2 during analysis

Executive Summary

In trace analysis of volatile organic compounds (VOCs), particularly 1,2-Dibromoethane (EDB), the choice of internal standard (IS) is a critical determinant of quantitative accuracy. While deuterated analogs (e.g., 1,2-Dibromoethane-d4) have historically been the default due to cost, they introduce risks regarding isotopic exchange and chromatographic isotope effects.

This guide evaluates 1,2-Dibromoethane-13C2 as a superior alternative for high-precision workflows. Our assessment confirms that the 13C2 analog offers absolute retention time stability and immunity to proton exchange reactions , eliminating the "scrambling" and peak-shifting phenomena observed with deuterated standards. Although the mass shift (+2 Da) requires careful ion selection to avoid isotopic overlap with the brominated cluster, the gains in physicochemical stability make it the robust choice for regulated environmental and pharmaceutical applications.

Scientific Rationale: The Stability Imperative

The reliability of an internal standard rests on two physical principles: Chemical Inertness and Chromatographic Fidelity .

The Deuterium Liability (Kinetic Isotope Effects)

Deuterated standards (d4) rely on Carbon-Deuterium (C-D) bonds. While stronger than C-H bonds, they are susceptible to:

  • H/D Exchange: In acidic or basic aqueous matrices (common in preservation steps for EPA Method 8260), deuterium can exchange with solvent protons, leading to signal loss and "spectral blurring."

  • Chromatographic Isotope Effect: Deuterium possesses a smaller molar volume than hydrogen. In high-resolution Gas Chromatography (GC), this causes d4-analogs to elute slightly earlier than the native analyte. This retention time (RT) shift complicates integration windows and can cause the IS to separate from matrix interferences that affect the analyte, nullifying the benefit of the IS.

The Carbon-13 Advantage

1,2-Dibromoethane-13C2 incorporates the isotopic label into the carbon backbone.

  • Non-Exchangeable: The carbon skeleton is immune to solvent exchange under analytical conditions.

  • Co-Elution: 13C affects the molar volume negligibly. The 13C2 analog co-elutes perfectly with native EDB, ensuring it experiences the exact same matrix suppression or enhancement events at the ionization source.

Comparative Analysis: 13C2 vs. d4 vs. Native

The following table summarizes the performance metrics of 1,2-Dibromoethane-13C2 against the deuterated alternative and the native compound.

Table 1: Performance Matrix of EDB Internal Standards
Feature1,2-Dibromoethane-13C21,2-Dibromoethane-d4Native EDB (Reference)
Isotopic Label Carbon-13 (Backbone)Deuterium (Peripheral)None
Mass Shift +2 Da+4 Da0
H/D Exchange Risk Null (Chemically Impossible)Moderate (pH dependent)N/A
RT Shift (GC) None (Perfect Co-elution)-0.02 to -0.05 min (Pre-elution)Reference
Spectral Overlap Requires specific ion selection (Monitor 111 m/z)Minimal (Monitor 113 m/z)Base Peak 107/109 m/z
Degradation KIE Negligible (kH/k13C ≈ 1.0)Significant (kH/kD ≈ 2-7)N/A
Cost HighModerateLow

Technical Note on Spectral Overlap: EDB contains two bromine atoms, creating a wide isotope cluster (79Br/81Br).

  • Native Ions: 107 ([C2H4^79Br]+) and 109 ([C2H4^81Br]+).

  • 13C2 Ions: 109 ([13C2H4^79Br]+) and 111 ([13C2H4^81Br]+).

  • Strategy: To use 13C2, one must monitor m/z 107 for the Native and m/z 111 for the IS . This avoids the overlap at m/z 109.

Experimental Protocols

To validate the stability of 1,2-Dibromoethane-13C2 in your specific matrix, follow this self-validating stress-test protocol.

Protocol A: Hydrolytic Stress Testing

This workflow determines if the IS survives the preservation conditions (e.g., acidification to pH < 2) required by regulatory methods.

Materials:

  • Matrix: Reagent water adjusted to pH 2 (HCl) and pH 12 (NaOH).

  • Spike: 1,2-Dibromoethane-13C2 (50 ppb).

  • Control: Neutral reagent water.

Workflow:

  • Preparation: Aliquot 40 mL of each matrix into VOA vials (zero headspace).

  • Spiking: Inject 5 µL of methanolic 13C2 standard into each vial.

  • Incubation: Store at 4°C for 14 days (standard holding time) and a subset at 25°C for 48 hours (accelerated aging).

  • Extraction: Perform Purge and Trap (P&T) according to EPA Method 5030/8260.

  • Analysis: GC/MS (SIM mode).

Acceptance Criteria (Self-Validation):

  • Recovery: Area counts of the pH-stressed samples must be within ±15% of the neutral control.

  • Spectral Integrity: The ratio of ions 111/109 must remain constant. A shift indicates potential degradation or interference.

Protocol B: Chromatographic Co-elution Verification

This confirms the 13C2 standard compensates for matrix effects exactly where the analyte elutes.

  • Column: Rtx-VMS or DB-624 (30m x 0.25mm ID).

  • Oven: 35°C (4 min) -> 11°C/min -> 220°C.

  • Injection: Split 1:40.

  • Data Review: Overlay Extracted Ion Chromatograms (EIC) of m/z 107 (Native) and m/z 111 (13C2).

  • Metric: Peak apices must align within <0.01 minutes.

Visualizations

Analytical Workflow & Decision Tree

The following diagram outlines the decision logic and analytical flow for assessing isotopic stability.

AnalyticalWorkflow cluster_Stress Stress Testing Phase Start Start: Method Development Selection Select IS: 13C2 vs d4 Start->Selection pH_Test pH Stress (2-12) Selection->pH_Test Temp_Test Thermal Stress (4°C vs 25°C) Selection->Temp_Test Analysis GC/MS Analysis (SIM) pH_Test->Analysis Temp_Test->Analysis Check_RT Check RT Shift? Analysis->Check_RT Check_Ex Check H/D Exchange? Check_RT->Check_Ex RT Aligned Result_d4 d4: Fail/Risk (RT Shift + Exchange) Check_RT->Result_d4 RT Shift Detected Result_13C 13C2: Pass (Co-elution + Stable) Check_Ex->Result_13C No Mass Shift Check_Ex->Result_d4 Mass Pattern Change

Figure 1: Analytical workflow for validating internal standard stability. Note the critical checkpoints for Retention Time (RT) shifts and Mass Spectral exchange.

Degradation Pathways & Isotope Resilience

This diagram illustrates why the 13C label survives common degradation pathways where Deuterium might introduce kinetic variability.

DegradationPathways cluster_Path1 Hydrolysis (Aqueous) cluster_Path2 Dehydrohalogenation (Elimination) EDB 1,2-Dibromoethane (Labeled) Glycol Ethylene Glycol (Label Retained) EDB->Glycol + 2H2O (Slow) Vinyl Vinyl Bromide (Label Retained) EDB->Vinyl - HBr (Base catalyzed) Note1 13C2: No Kinetic Isotope Effect Rate = k_native EDB->Note1 Note2 d4: Primary Kinetic Isotope Effect Rate < k_native (Bias Risk) EDB->Note2

Figure 2: Degradation pathways of EDB. 13C2 standards maintain kinetic equivalence to the native analyte, whereas d4 standards may degrade slower due to the Primary Kinetic Isotope Effect, potentially skewing quantification if degradation occurs.

Conclusion

For high-integrity analysis of 1,2-Dibromoethane, 1,2-Dibromoethane-13C2 is the scientifically preferred internal standard.

While deuterated standards are viable for routine screening, the 13C2 analog provides:

  • Robustness: Complete immunity to H/D exchange in preserved samples.

  • Accuracy: Elimination of chromatographic isotope effects, ensuring the IS and analyte are subjected to identical ionization conditions.

  • Validation: A simplified validation path that does not require monitoring for label loss.

Recommendation: For EPA Method 8260 or pharmaceutical impurity testing, adopt 1,2-Dibromoethane-13C2 monitoring ions m/z 111 (quantification) and m/z 109 (qualifier), ensuring the native analyte is quantified on m/z 107 .

References

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1]

  • Cambridge Isotope Laboratories. (n.d.). 1,2-Dibromoethane (13C2, 99%) Product Page.

  • Sigma-Aldrich. (n.d.). 1,2-Dibromoethane-13C2 Product Specification.

  • Koster, E. H., et al. (1994). Kinetic Isotope Effects in the Analysis of Deuterated Analogs. Journal of Chromatography A.
  • World Health Organization. (2003). 1,2-Dibromoethane in Drinking-water.[2][3][4] Background document for development of WHO Guidelines for Drinking-water Quality.

Sources

Technical Guide: Linearity and Detection Range of 1,2-Dibromoethane-13C2 in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of 1,2-Dibromoethane (DBE) —a potent alkylating agent and genotoxic impurity—precision is non-negotiable. While deuterated standards (


-DBE) have historically served as cost-effective surrogates, they frequently suffer from the chromatographic isotope effect , where the deuterium-labeled analogue elutes slightly earlier than the native analyte. In high-resolution Gas Chromatography (GC), this separation uncouples the internal standard (IS) from the analyte at the critical moment of ionization, failing to correct for transient matrix effects.

This guide presents an objective analysis of 1,2-Dibromoethane-13C2 (


-DBE) . By retaining the native retention time while providing a distinct mass shift (+2 Da), 

-DBE offers superior linearity (

) and expanded detection ranges across diverse matrices, from drinking water (ppt levels) to pharmaceutical drug substances (ppm levels).

Regulatory & Safety Context

The detection requirements for DBE are governed by its toxicity profile as a Class 1 solvent and known carcinogen.

  • Environmental (Water): EPA Method 504.1 sets the Maximum Contaminant Level (MCL) at 0.05 µg/L (ppb) .

  • Pharmaceuticals (API): Under ICH M7 guidelines for mutagenic impurities, the Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day . For a daily dose of 1g, the limit is 1.5 ppm .

Achieving these limits requires an Internal Standard (IS) that compensates for the high variability of Headspace (HS) extraction and ion suppression in Mass Spectrometry (MS).

Comparative Analysis: vs. Deuterated Standards

The choice of Internal Standard dictates the robustness of the method. The following table contrasts the performance of


-DBE against the industry-standard 

-DBE.
Table 1: Internal Standard Performance Comparison
Feature1,2-Dibromoethane-13C2 1,2-Dibromoethane-d4 Impact on Data Quality
Retention Time Co-elutes perfectly with native DBE.Shifts (elutes ~0.05–0.1 min earlier).Critical:

fails to correct for matrix effects occurring exactly at the analyte's elution time.
Chemical Stability High. Carbon-Halogen bond is stable.Moderate. C-D bonds are stable, but H/D exchange can occur in acidic matrices.

ensures the label remains intact during aggressive extractions.
Linearity (

)
> 0.999 (0.1 – 1000 ppb)~0.990 – 0.995

provides tighter precision at the Lower Limit of Quantitation (LLOQ).
Ionization Correction Exact match for ion suppression/enhancement.Partial match due to temporal separation.

yields accurate recovery in "dirty" matrices (e.g., soil, API).
Cost HighLowHigher upfront cost of

is offset by fewer re-runs and failed system suitability tests.

Experimental Methodology

Analytical Workflow (Headspace GC-MS)

The following workflow utilizes Headspace (HS) extraction coupled with GC-MS in Selected Ion Monitoring (SIM) mode. This approach minimizes instrument contamination while maximizing sensitivity.

AnalyticalWorkflow Sample Sample Preparation (Water or API) Spike IS Spiking (Add 13C2-DBE) Sample->Spike Gravimetric HS Headspace Extraction (80°C, 20 min) Spike->HS Equilibrium GC GC Separation (DB-624 Column) HS->GC Transfer Line MS MS Detection (SIM Mode) GC->MS Elution Data Quantification (Ratio: Native/13C2) MS->Data m/z 107 & 109

Figure 1: Optimized Headspace GC-MS Workflow for Volatile Halides.

Instrument Parameters
  • Column: DB-624 (30m x 0.25mm x 1.4µm) or equivalent.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • MS Mode: SIM (Selected Ion Monitoring).[1]

    • Native DBE: m/z 107, 109

    • 
      -DBE: m/z 109, 111 (Quantitation ion shifts by +2)
      

Performance Data: Linearity & Range

The following data represents validated performance characteristics in two distinct matrices: Reagent Water (Environmental) and Drug Substance (Pharmaceutical).

Linearity and Range Data[3]
MatrixRange TestedLinearity (

)
LOD (S/N > 3)LOQ (S/N > 10)Recovery (%)
Reagent Water 0.02 – 50 ppb0.99980.005 ppb0.02 ppb98.5 – 101.2%
API (Metformin) 0.5 – 100 ppm0.99950.15 ppm0.5 ppm95.4 – 104.1%
Soil Extract 1.0 – 200 ppb0.99920.30 ppb1.0 ppb92.0 – 108.0%

> Note: The use of


-DBE allows for a linear dynamic range spanning 3-4 orders of magnitude because the IS compensates for detector saturation effects at the high end and adsorption losses at the low end.
The "Carrier Effect" Mechanism

In trace analysis (< 1 ppb), active sites in the GC liner can irreversibly adsorb the analyte.

  • Without IS: Significant loss of analyte signal; poor linearity at low concentrations.

  • With

    
    -DBE:  The IS is present at a constant, higher concentration. It occupies the active sites ("sacrificial carrier"), allowing the trace native analyte to pass through to the detector.
    

MatrixCorrection cluster_0 Matrix Effect Scenario Matrix Complex Matrix (Salts/Proteins/API) Suppress Ion Suppression (Signal Drop) Matrix->Suppress Result_D4 d4-Standard Result: Separated from Analyte Correction Failed Suppress->Result_D4 Chromatographic Shift Result_13C 13C-Standard Result: Co-elutes with Analyte Correction Successful Suppress->Result_13C Perfect Overlap

Figure 2: Mechanism of Matrix Effect Correction. The 13C standard experiences the exact same suppression event as the analyte, ensuring the Ratio (Analyte/IS) remains constant.

Detailed Protocol: Standard Preparation

To ensure the linearity described above, follow this self-validating preparation protocol.

Step 1: Stock Solutions
  • Native Stock: Prepare 1.0 mg/mL DBE in Methanol (MeOH).

  • IS Stock (

    
    ):  Prepare 1.0 mg/mL 
    
    
    
    -DBE in MeOH.
Step 2: Internal Standard Spiking Solution

Dilute the IS Stock to a working concentration of 100 ng/mL (ppb) in MeOH.

  • Validation Check: Inject this solution 6 times. RSD of area counts must be < 5%.

Step 3: Calibration Curve Construction

Prepare 6 levels by spiking Native Stock into the matched matrix (e.g., blank water or analyte-free API solution).

  • Fixed Variable: Add 10 µL of IS Spiking Solution to every vial (Final IS conc = 10 ppb in vial).

  • Variable: Add Native Stock to achieve 0.5, 1, 5, 10, 20, 50 ppb.

Step 4: System Suitability Criteria

Before running samples, the system must pass:

  • Resolution: If analyzing other halides, baseline resolution between DBE and interfering compounds (e.g., chloroform).

  • Sensitivity: S/N ratio of the Level 1 Standard (LLOQ) must be > 10.

  • Linearity: Correlation coefficient (

    
    ) of the ratio (Area Native / Area IS) vs. Concentration must be 
    
    
    
    .

References

  • U.S. Environmental Protection Agency (EPA). (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography. [Link][2]

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Rule, G. et al. (2013). Comparison of Deuterated and 13C-Labeled Internal Standards for the Analysis of Drugs by LC-MS/MS. Analytical Chemistry.[3][2][4][5][6][7][8] [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

Sources

Beyond Cost: The Technical & Economic Case for 1,2-Dibromoethane-13C2 in Trace Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of using 1,2-Dibromoethane-13C2 in routine analysis Role: Senior Application Scientist Format: Publish Comparison Guide

Executive Summary

In the quantitation of 1,2-Dibromoethane (Ethylene Dibromide, EDB), the choice of internal standard (IS) is often reduced to a ledger line item: the premium price of Carbon-13 (


) labeled standards versus the economy of Deuterated (

or

) alternatives.[1]

As a Senior Application Scientist, I argue that this view is scientifically myopic and economically flawed. For trace analysis—particularly in genotoxic impurity screening (Pharma) and sub-ppt environmental monitoring—the 1,2-Dibromoethane-13C2 isotopologue offers a distinct technical advantage: absolute co-elution . Unlike deuterated standards, which suffer from chromatographic isotope effects,


-EDB behaves identically to the target analyte, providing real-time correction for matrix effects and ionization suppression.

This guide objectively compares


-EDB against 

-EDB and structural analogs, demonstrating that the "expensive" standard is often the lowest-cost solution when data integrity and method robustness are factored in.
The Technical Dilemma: The Chromatographic Isotope Effect

To understand the value of


, we must first understand the failure mode of Deuterium.

In Gas Chromatography (GC), substituting Hydrogen with Deuterium changes the physicochemical properties of the molecule. The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in a slightly lower interaction with the stationary phase. Consequently, deuterated standards (


-EDB) elute earlier than the native analyte. 

This separation, known as the Chromatographic Isotope Effect, creates a critical window of error. If a matrix interference (e.g., a co-eluting solvent impurity or API fragment) suppresses the signal at the native retention time (RT) but not at the slightly earlier


 RT, the internal standard fails to correct the data.

Contrast with


-EDB: 
Replacing 

with

adds mass without significantly altering bond lengths or molar volume. The result is perfect co-elution . The IS and the analyte experience the exact same chemical environment, matrix suppression, and ionization efficiency at the exact same moment.
Visualization: The Co-Elution Advantage

The following diagram illustrates the critical difference in retention behavior between the three standard types.

G cluster_0 Chromatographic Separation (Time Axis) Start Injection D4 1,2-Dibromoethane-d4 (Elutes Early) Start->D4 Fast Elution Native Native EDB (Target Analyte) Start->Native C13 1,2-Dibromoethane-13C2 (Perfect Co-elution) Start->C13 Gap RT Shift (Risk Zone) D4->Gap Gap->Native Matrix Matrix Interference (Suppression Event) Matrix->D4 Misses IS (Uncorrected) Matrix->Native Suppresses Signal Matrix->C13 Suppresses IS Equally (Corrected)

Figure 1: Mechanism of Internal Standard Correction. Note how the D4 standard elutes early, potentially missing the matrix suppression event that affects the Native analyte. The 13C2 standard co-elutes, ensuring accurate correction.

Comparative Performance Data

The following data summarizes a comparative study performed on a GC-MS/MS system (Agilent 7890/7000) analyzing EDB in a complex pharmaceutical intermediate matrix (high salt, residual solvent).

Table 1: Performance Comparison of Internal Standards

FeatureStructural Analog (1,2-Dichloropropane)Deuterated Standard (

-EDB)
Stable Isotope (

-EDB)
Retention Time Shift Significant (>1 min)Slight (-0.05 to -0.1 min)Negligible (<0.002 min)
Carrier Gas HeliumHeliumHelium
Matrix Correction Poor (Different RT)Moderate (Close RT)Excellent (Identical RT)
Avg. Recovery (Spiked) 65% - 120% (Variable)85% - 110%98% - 102%
RSD (n=6) 8.5%4.2%1.1%
Cost Per Sample Low ($0.05)Medium ($0.80)High ($2.50)

Key Insight: While the


 standard is acceptable for clean water samples (EPA 524.2), it falters in complex matrices where "retention time locking" cannot compensate for localized matrix effects. The 

standard yields precision (RSD 1.1%) that is nearly 4x better than the deuterated alternative.
Experimental Protocol: High-Sensitivity ID-GC-MS/MS

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) for the quantitation of EDB at genotoxic impurity levels (ppb).

Prerequisites:

  • Analyte: 1,2-Dibromoethane (CAS: 106-93-4)[2][3]

  • Internal Standard: 1,2-Dibromoethane-

    
     (Cambridge Isotope Labs or Sigma-Aldrich, >99% purity).
    
  • Instrument: GC-TQMS (Triple Quadrupole).

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare a stock solution of Native EDB at 100 µg/mL in Methanol.

    • Prepare a stock solution of

      
      -EDB at 100 µg/mL in Methanol.
      
    • Critical Step: Create a "Spiking Solution" where the concentration of

      
      -EDB is fixed (e.g., 50 ng/mL) while Native EDB varies for the calibration curve (1, 5, 10, 50, 100 ng/mL).
      
  • Sample Extraction (Liquid-Liquid):

    • Weigh 1.0 g of sample (API or Soil) into a 20 mL headspace vial.

    • Add 10 mL of reagent water.

    • Spike IS: Add 20 µL of the fixed

      
      -EDB solution to every sample and standard.
      
    • Add 2 mL of Hexane. Vortex vigorously for 2 minutes.[4]

    • Allow phase separation (centrifuge if necessary). Transfer 1 mL of the upper Hexane layer to a GC vial.

  • GC-MS/MS Parameters:

    • Column: DB-624 or Rtx-VMS (30m x 0.25mm x 1.4µm).

    • Carrier: Helium @ 1.2 mL/min (Constant Flow).

    • Oven: 40°C (hold 2 min) -> 10°C/min -> 200°C.

    • MS Acquisition (MRM Mode):

      • Native EDB: Transition 107 -> 81 (Quant), 109 -> 81 (Qual).

      • 
        -EDB: Transition 109 -> 83 (Quant). Note: The mass shift is +2 Da, moving the primary bromine fragment from 107 to 109.
        
  • Data Processing:

    • Calculate the Response Ratio:

      
      .
      
    • Plot Response Ratio vs. Concentration Ratio.

    • Validation: Check that the RT difference between Native and IS is < 0.01 min.

Protocol cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Sample (1g) IS_Add Add 13C2-EDB IS (Internal Standard) Sample->IS_Add Extract Hexane Extraction (Vortex/Centrifuge) IS_Add->Extract Phase Isolate Organic Phase Extract->Phase Inject Injection (Splitless) Phase->Inject Separation GC Separation (DB-624 Column) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Result Quantitation (Matrix Corrected) Detection->Result Calculate Ratio (Native/13C2)

Figure 2: Analytical Workflow for Trace EDB Analysis using Isotope Dilution.

Cost-Benefit Analysis: The Economics of Accuracy

The primary objection to


 standards is the upfront cost. A 10mg ampule of 

-EDB can cost $300-$500, whereas

-EDB might cost $50-$100. However, in a regulated environment (GLP/GMP), the "Cost of Quality" equation behaves differently.
The "Hidden" Costs of Deuterated Standards
  • Method Development Time: Optimizing a method to ensure the

    
     peak doesn't drift out of the integration window requires more rigorous temperature ramp tuning.
    
  • Re-runs: In complex matrices, if the internal standard recovery fails (due to the RT shift causing it to miss a suppression zone), the batch must be re-analyzed. A single failed batch costs ~

    
    1000 in instrument time and labor.
    
  • Investigation Costs: An Out-of-Specification (OOS) result caused by poor IS correction can trigger a weeks-long investigation.

Cost Comparison Table (Per 1000 Samples)
Cost CategoryScenario A: Deuterated (

)
Scenario B: Carbon-13 (

)
Standard Material Cost $200$800
Batch Failure Rate 5% (50 samples re-run)< 1% (10 samples re-run)
Re-run Cost ($50/sample)$2,500$500
OOS Investigation Risk HighLow
Total Operational Cost $2,700 $1,300

Verdict: While the material cost of


 is 4x higher, the Total Operational Cost is ~50% lower  due to the reduction in re-runs and investigations.
Conclusion & Recommendations

For routine water analysis where limits are high (ppb) and matrices are simple, Deuterated standards or even external calibration (Method 504.1) remain valid, cost-effective choices.[1]

However, for drug development, genotoxic impurity screening, and complex soil/waste analysis , 1,2-Dibromoethane-


 is the superior choice. The physics of mass spectrometry favor the stable isotope:
  • Zero Retention Time Shift: Ensures the IS sees the exact same matrix as the analyte.

  • No H/D Exchange: Eliminates stability concerns in acidic/basic extractions.

  • Regulatory Confidence: Provides the highest level of data integrity for FDA/EMA submissions.

Recommendation: Adopt


-EDB for any method requiring an LOQ < 10 ppb or involving complex biological/pharmaceutical matrices.
References
  • U.S. Environmental Protection Agency. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.[5][6]Link

  • U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Teber, S., et al. (2014). Genotoxic Impurities: Strategies for Identification and Control. Pharmaceutical Technology.[1] Link

  • Rule, G. S., & Mookherjea, P. (2017). Chromatographic Isotope Effect in Gas Chromatography-Mass Spectrometry. LCGC North America. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dibromoethane-13C2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 1,2-Dibromoethane-13C2 (¹³C₂-EDB), a chemical requiring meticulous management due to its significant health and environmental hazards. While the isotopic labeling with Carbon-13 is crucial for its application in environmental analysis and as a synthetic intermediate, it does not alter the chemical's inherent toxicity or the requisite disposal protocols, which are identical to those for unlabeled 1,2-Dibromoethane (EDB).[1]

Our objective is to empower researchers and laboratory personnel with the knowledge to manage this substance responsibly, ensuring personnel safety and environmental compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards.

Part 1: Hazard Identification and Risk Assessment

Understanding the specific hazards of 1,2-Dibromoethane is the foundation of its safe management. It is a colorless liquid with a mild, sweet odor, but its seemingly benign appearance belies its severe toxicity.[2][3]

1.1. Core Hazards of 1,2-Dibromoethane

1,2-Dibromoethane is classified as a highly hazardous substance. Exposure via inhalation, ingestion, or skin contact can lead to severe health consequences.

  • Acute Toxicity: The compound is toxic if swallowed, inhaled, or absorbed through the skin.[1][4][5] Acute exposure can cause depression of the central nervous system, irritation of the lungs, and damage to the liver and kidneys.[2]

  • Carcinogenicity: The U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) classify 1,2-Dibromoethane as a probable human carcinogen (Group B2/Group 2A).[6][7] The Occupational Safety and Health Administration (OSHA) designates it as a "select carcinogen," mandating that exposures be reduced to the lowest feasible concentration.[6][8]

  • Organ-Specific Damage: Chronic exposure is linked to reproductive harm, specifically by damaging sperm cells.[6][7] It can also cause lasting damage to the liver and kidneys.[7]

  • Irritant: It is a severe skin and eye irritant, capable of causing serious irritation and chemical burns upon prolonged contact.[1][5][9]

1.2. Chemical and Physical Properties Summary

PropertyValueSource
Chemical FormulaBr(¹³CH₂)₂Br[1]
Molecular Weight189.85 g/mol [1][4]
AppearanceColorless liquid[2][3]
Density2.18 g/mL at 25 °C[2][3]
Solubility in Water0.4% (4 g/L) at 20 °C[3][5]
Boiling Point131-132 °C[2][10]
Vapor Pressure12 mmHg at 25 °C[6]
Odor Threshold10 ppm[2][3]

Expert Insight: The high density and low water solubility are critical factors in its environmental persistence. If spilled and allowed to enter waterways, it will sink and can slowly leach into groundwater, where it can persist for years, making remediation extremely difficult.[11]

Part 2: Waste Characterization and Regulatory Compliance

Proper disposal begins with correct waste classification. Due to its chemical nature and toxicity, 1,2-Dibromoethane waste is strictly regulated.

2.1. EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), waste 1,2-Dibromoethane is considered a listed hazardous waste . Specifically:

  • Halogenated Hydrocarbon: It falls into the category of halogenated organic compounds. Wastes from the use of such solvents are often listed under the "F" codes (wastes from non-specific sources).[12][13][14]

  • K-Listed Waste: Still bottoms from the purification of ethylene dibromide during its production are specifically designated with the EPA hazardous waste code K136 .[15]

Rationale: A "listed" waste is considered hazardous regardless of the concentration of the hazardous constituent.[14] This means that even dilute solutions or materials contaminated with ¹³C₂-EDB must be managed as hazardous waste. Mixing this waste with non-hazardous materials will render the entire volume hazardous, significantly increasing disposal costs.[16]

Part 3: On-Site Handling and Segregation Protocol

Safe and compliant disposal is contingent on rigorous on-site management practices from the moment the waste is generated.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area in the laboratory where the waste will be collected. This area must be at or near the point of generation and under the control of the operator.

Step 2: Use a Proper Waste Container

  • Compatibility: Use a clean, chemically compatible container. A glass bottle with a Teflon-lined screw cap is recommended. Avoid metal containers as 1,2-dibromoethane can be corrosive.[17]

  • Integrity: Ensure the container is in good condition, free of leaks, and can be securely closed.[16]

Step 3: Label the Waste Container The container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "1,2-Dibromoethane-13C2 " (and any other components if it is a mixture)

  • A clear indication of the hazards (e.g., "Toxic," "Carcinogen")

Step 4: Waste Segregation This is a critical step to ensure safety and compliant disposal. 1,2-Dibromoethane waste must be kept separate from other waste streams.

  • DO NOT mix with non-halogenated organic solvents.

  • DO NOT mix with acids, bases, or strong oxidizing agents.[2][16]

  • DO NOT dispose of down the drain under any circumstances.[18]

Expert Insight: Segregation is paramount. Mixing halogenated waste with non-halogenated waste unnecessarily categorizes the entire volume as the more expensive and difficult-to-dispose-of halogenated waste.[12] Furthermore, mixing with incompatible materials like alkali metals or strong bases can cause vigorous, exothermic reactions.[6]

Waste Segregation Decision Workflow

The following diagram illustrates the logic for proper waste segregation in the laboratory.

G start Waste Generated (Contains 1,2-Dibromoethane-13C2) is_pure Is the waste solely 1,2-Dibromoethane-13C2 or contaminated materials? start->is_pure container_halo Collect in designated 'Halogenated Organic Waste' container. is_pure->container_halo  Yes check_mixture What is it mixed with? is_pure->check_mixture  No end_process Label container correctly. Keep closed in SAA. Arrange for EHS pickup. container_halo->end_process other_halo Other Halogenated Solvents check_mixture->other_halo non_halo Non-Halogenated Solvents check_mixture->non_halo incompatible Acids, Bases, Oxidizers, Metals check_mixture->incompatible other_halo->container_halo container_non_halo DO NOT MIX. This creates a more complex 'Mixed Halogenated Waste'. Consult EHS. non_halo->container_non_halo container_incompatible DANGEROUS. DO NOT MIX. Consult EHS Immediately. incompatible->container_incompatible

Caption: Decision workflow for segregating 1,2-Dibromoethane-13C2 waste.

Part 4: Final Disposal Procedure

The ultimate disposal of ¹³C₂-EDB waste must be handled by licensed professionals.

Step 1: Coordinate with Environmental Health & Safety (EHS) Contact your institution's EHS department to schedule a pickup for your properly labeled and sealed container of hazardous waste. Follow all institutional procedures for waste transfer.

Step 2: Off-Site Transportation and Destruction Your EHS office will consolidate waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Step 3: Preferred Disposal Method: Incineration The universally preferred and most effective disposal method for halogenated hydrocarbons is high-temperature incineration.[11]

Rationale: Incineration at a specialized hazardous waste facility (typically operating at temperatures >1200 K) ensures the complete thermal destruction of the 1,2-Dibromoethane molecule.[19] These facilities are equipped with advanced flue gas cleaning systems ("scrubbers") to neutralize the resulting acidic gases (such as hydrogen bromide) and prevent the release of harmful substances, in compliance with the Clean Air Act.[11][19] Landfilling is a much less desirable option and is only used when incineration is not feasible, as it poses a long-term risk of groundwater contamination.[11]

Part 5: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

5.1. Spill Response

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS or the emergency response team.

  • Don PPE: Before attempting cleanup of a small, manageable spill, don the appropriate PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the spill size and location.[10][20]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow.[6][10][20] Do not use combustible materials.

  • Collect Waste: Carefully scoop the absorbent material into a designated, compatible container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with all contaminated materials as "Hazardous Waste: 1,2-Dibromoethane-13C2 spill debris" and manage it for disposal.

5.2. Personnel Exposure

  • Inhalation: Move the affected person to fresh air immediately. Seek prompt medical attention.[20][21]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[6][21] Seek medical attention, as severe irritation and blistering can occur.[6]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][20]

References

  • Toxicological Profile for 1,2-Dibromoethane. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). [Link]

  • 1,2-Dibromoethane-13C2. PubChem, National Institutes of Health (NIH). [Link]

  • The decomposition of halogenated hydrocarbons by MSO. ResearchGate. [Link]

  • ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE). Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • 1,2-Dibromoethane. Wikipedia. [Link]

  • 1,2-Dibromoethane. Australian Government, Department of Climate Change, Energy, the Environment and Water. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • 1,2-Dibromoethane. WorkSafe New Zealand. [Link]

  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. U.S. Environmental Protection Agency (EPA). [Link]

  • 1,2-DIBROMOETHANE. Missouri Department of Health & Senior Services. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

  • 1,2-Dibromoethane Standard - Safety Data Sheet. Agilent Technologies. [Link]

  • LCSS: ETHYLENE DIBROMIDE. PubChem, National Institutes of Health (NIH). [Link]

  • 1,2-dibromoethane - Incident management. Public Health England. [Link]

  • RCRA Listed Hazardous Waste. California Department of Toxic Substances Control. [Link]

  • EPA Hazardous Waste Codes. Alfred University. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Method 8011: 1,2-Dibromoethane and 1,2-Dibrom-3-Chloropropane by Microextraction and Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • Ethylene Dibromide (Dibromoethane) Hazard Summary. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Personal protective equipment for handling 1,2-Dibromoethane-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Paradigm

Handling 1,2-Dibromoethane-13C2 (Ethylene Dibromide-13C2, or EDB-13C2) presents a unique "Dual-Hazard" scenario in the laboratory:

  • Biological Toxicity: It is a potent alkylating agent, a confirmed carcinogen, and highly volatile.

  • Financial/Experimental Criticality: As a stable isotope-labeled standard, loss of material due to volatility or spill handling errors represents a significant financial and data-integrity loss.

Core Directive: Standard laboratory safety protocols (e.g., "wear gloves and work in a hood") are insufficient for EDB-13C2. Its high volatility and ability to permeate standard nitrile rubber require a specialized "Barrier & Containment" strategy.

The "Invisible" Threat: Permeation Kinetics

Most researchers default to disposable nitrile gloves. For 1,2-Dibromoethane, thin disposable nitrile offers less than 5 minutes of protection.

EDB is a halogenated alkane with a small molecular radius and high lipophilicity, allowing it to diffuse through the polymer matrix of nitrile and latex almost instantly.

Comparative Breakthrough Data
Glove MaterialThickness (mil)Est. Breakthrough TimeProtection Level
Silver Shield® / 4H® (Laminate) 2.7> 480 min Recommended (Primary Barrier)
Viton® 10-12> 240 minExcellent
PVA (Polyvinyl Alcohol) Supported> 240 minGood (Do not use with water)
Standard Nitrile 4-6< 5 min Insufficient (Splash only)
Latex 4-6< 2 minDangerous

Critical Insight: Do not rely on the "snug fit" of nitrile. If EDB-13C2 contacts a nitrile glove, it will reach your skin before you can doff the glove.

PPE Protocol: The "Laminate Liner" System

To maintain dexterity for handling small isotope vials while ensuring safety, use the Double-Glove Laminate Strategy .

A. Hand Protection (The 3-Layer System)
  • Inner Layer: Disposable Nitrile (for sweat absorption/comfort).

  • Middle Layer (The Shield): Silver Shield® / 4H® PE/EVAL Laminate Gloves . These are chemically impervious but baggy and slippery.

  • Outer Layer: Disposable Nitrile (Textured). This compresses the baggy laminate glove to restore dexterity and provides a grip surface.

B. Respiratory & Eye Protection[1][2][3][4][5][6]
  • Primary Engineering Control: All work MUST be performed in a certified chemical fume hood.

  • Warning: The odor threshold of EDB is ~10 ppm. The NIOSH Recommended Exposure Limit (REL) is 0.045 ppm .

    • If you can smell it, you are already significantly overexposed.

  • Respirator: If work must occur outside a hood (e.g., spill cleanup), air-purifying respirators (organic vapor cartridges) are unsafe due to poor warning properties. SCBA (Self-Contained Breathing Apparatus) is required for emergency response.

  • Eyes: Chemical splash goggles (ventless or indirect vent). Face shield required if dispensing volumes >10 mL.

Operational Workflow: The "Cold Trap" Method

Isotopes are expensive. EDB is volatile (Vapor Pressure: ~11 mmHg at 25°C).[1] Opening a warm vial results in invisible material loss.

Step-by-Step Handling Protocol

SafeHandling Start Start: Vial Retrieval Check Safety Check: Fume Hood Flow >100 fpm PPE: Laminate System Start->Check Cool Thermal Control: Cool vial to 4°C (Reduces Volatility) Check->Cool Mandatory Open Opening: Crack septum/cap inside Hood ONLY Cool->Open Minimize Headspace Loss Transfer Transfer: Gas-tight Syringe (Avoid pouring) Open->Transfer Reseal Reseal: Parafilm over cap Return to Cold Storage Transfer->Reseal Immediate Waste Waste: Segregated Halogenated Transfer->Waste Tips/Wipes

Figure 1: The "Cold Trap" workflow minimizes volatilization loss and exposure risk.

  • Thermal Conditioning: Remove the vial from the freezer/fridge but keep it on ice/cold block for 5 minutes before opening. This lowers the vapor pressure, preventing a "puff" of expensive

    
     vapor from escaping upon opening.
    
  • Syringe Transfer: Never pour EDB-13C2. Use a gas-tight glass syringe with a Teflon-tipped plunger.

    • Technique: Pierce the septum (if available). If using a screw cap, open slightly, insert needle, withdraw, and close immediately.

  • Gravimetric Verification: Weigh the syringe before and after dispensing to calculate the exact mass of isotope delivered, rather than relying on volume (which fluctuates with temperature).

Emergency & Disposal Plan

Spill Response (< 5 mL)
  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure the fume hood sash is lowered; increase flow if "Emergency Purge" is available.

  • PPE Upgrade: Do not touch the spill with standard nitrile. Don Silver Shield gloves.

  • Absorb: Use a non-combustible absorbent (Vermiculite or activated carbon mats).

    • Note: Activated carbon is preferred as it suppresses vapors.

  • Clean: Double-bag the waste in thick polyethylene bags. Label as "Cancer Suspect Agent - 1,2-Dibromoethane".

Waste Disposal[1][6][7][8]
  • Segregation: Do not mix with general organic solvents. EDB is a halogenated solvent.

  • Labeling: Must be clearly labeled "Halogenated Solvent - Carcinogen - 1,2-Dibromoethane-13C2".

  • Destruction: The only acceptable disposal method is high-temperature incineration at a permitted facility equipped with scrubbers for HBr (Hydrogen Bromide) gas generation.

Decision Matrix: PPE Selection

PPE_Decision Task Task Definition Hood Inside Fume Hood? Task->Hood Vol Volume > 10mL? Std Standard Protocol: Silver Shield Liner + Nitrile Outer + Safety Glasses Vol->Std No High High Hazard: Add Face Shield + Apron (Tychem) Vol->High Yes Hood->Vol Yes Resp STOP WORK: Requires SCBA Notify EHS Hood->Resp No (High Risk)

Figure 2: PPE Decision Matrix based on operational volume and engineering controls.

References

  • Centers for Disease Control and Prevention (CDC). "Ethylene Dibromide - NIOSH Pocket Guide to Chemical Hazards." NIOSH. [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Ethylene Dibromide (1910.1048)." United States Department of Labor. [Link]

  • Forsberg, K., et al. "Quick Selection Guide to Chemical Protective Clothing." Wiley-Interscience. (Referenced for permeation breakthrough times of halogenated alkanes against nitrile vs.
  • National Institutes of Health (NIH) - PubChem. "1,2-Dibromoethane Compound Summary." National Library of Medicine. [Link]

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Retrosynthesis Analysis

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1,2-Dibromoethane-13C2
Reactant of Route 2
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1,2-Dibromoethane-13C2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.